7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Description
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Properties
IUPAC Name |
7-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSRTMJGUNWSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856255 | |
| Record name | 7-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26018-45-1 | |
| Record name | 7-Chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Executive Summary: 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its rigid, bicyclic scaffold is a key feature in a variety of biologically active molecules, including potent and selective PPARα agonists with applications in treating dyslipidemia.[1] This guide provides an in-depth analysis of the primary synthetic strategies for this compound, offering detailed experimental protocols and mechanistic insights tailored for researchers and professionals in drug development and organic synthesis. The document emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities.[2] Its conformational rigidity and specific spatial arrangement of substituents allow for precise interactions with biological targets. The incorporation of a chlorine atom at the 7-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability or receptor binding affinity.
This compound, in particular, serves as a crucial intermediate for creating more complex molecules, enabling researchers to explore novel compounds for various therapeutic applications, including those targeting metabolic and neurological disorders.[1] This guide focuses on practical and efficient methods for its preparation.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The most common and field-proven methods involve either the saturation of a pre-existing benzofuran ring system or the construction of the dihydrobenzofuran core through an intramolecular cyclization reaction.
-
Strategy A: Catalytic Hydrogenation. This is often the most direct route if the corresponding unsaturated precursor, 7-Chlorobenzofuran-2-carboxylic acid, is readily available. It involves the reduction of the furan ring's double bond.
-
Strategy B: Intramolecular Cyclization. This approach builds the heterocyclic ring from an acyclic precursor, typically a substituted phenol. This strategy offers greater flexibility for introducing various substituents on the aromatic ring.
This guide will detail a primary, well-established route involving the hydrogenation of the corresponding benzofuran precursor, a method analogous to the synthesis of the parent 2,3-dihydrobenzofuran-2-carboxylic acid.[3]
Primary Synthetic Route: Catalytic Hydrogenation
This strategy leverages the catalytic reduction of the double bond within the furan moiety of 7-Chlorobenzofuran-2-carboxylic acid. The primary advantage of this method is its simplicity and typically high yield, provided the starting material is accessible.
Overall Reaction Scheme
Caption: Workflow involving Perkin rearrangement.
Intramolecular Cyclization of Phenols
Modern synthetic methods often employ transition-metal-catalyzed reactions to construct the dihydrobenzofuran ring. For example, a rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with a diene can build the core structure. [4]While powerful, these methods may require more complex starting materials and catalyst systems.
Conclusion
References
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Benzofuran synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Edwards, C. R., Readhead, M. J., & Tweddle, N. J. (1987). A practical synthesis of 2,3‐dihydro‐2‐benzofurancarboxylic acid: A general route to 2,3‐dihydrobenzofurans . Journal of Heterocyclic Chemistry, 24(2), 495–496. [Link]
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2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Li, Y., et al. (2020). Radical α-Addition Involved Electrooxidative [3+2] Annulation of Phenols and Electron-Deficient Alkenes . ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of (±)6,7-Dichloro-2,3-dihydro-5-(2-furoyl)benzofuran-2-carboxylic acid . (n.d.). Mol-Instincts. Retrieved January 19, 2026, from [Link]
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Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives . Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Fassi, P., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS . HETEROCYCLES, 81(12), 2865. [Link]
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2,3-Dihydrobenzofuran-7-carboxylic acid . (n.d.). BU CyberSec Lab. Retrieved January 19, 2026, from [Link]
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Bhaskar, G. & Yadav, D. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles . Indian Journal of Chemistry, Sec B, 60B(5), 767-772. Retrieved January 19, 2026, from [Link]
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Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review . Atlantis Press. [Link]
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Xu, Y., et al. (2004). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity . Journal of Medicinal Chemistry, 47(10), 2422–2425. [Link]
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Veselinović, A., et al. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction . Molecules, 19(12), 20976–20986. [Link]
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Wujec, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . Molecules, 24(8), 1583. [Link]
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Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate . (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid: Properties, Synthesis, and Applications
Executive Summary: 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid is a halogenated heterocyclic compound featuring a rigid dihydrobenzofuran scaffold. This structure is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate. The presence of a carboxylic acid function provides a critical handle for derivatization, while the chlorinated aromatic ring allows for further structural modifications and influences the molecule's electronic properties. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, plausible synthetic routes, reactivity, and potential applications, serving as a technical resource for scientists in the field.
Introduction to the 2,3-Dihydrobenzofuran Scaffold
The benzofuran core, consisting of a fused benzene and furan ring, is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Its dihydro-derivative, the 2,3-dihydrobenzofuran scaffold, imparts a three-dimensional character that is often crucial for precise interaction with biological targets. These structures are integral to molecules with anti-inflammatory, anticancer, and antiviral properties.[1][2][3] this compound belongs to this important class of compounds, offering a unique combination of structural features for synthetic exploitation.
Caption: Chemical structure of the title compound.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a molecule is paramount for its application in research and development. While experimental data for this specific compound is sparse in publicly accessible literature, its properties can be reliably predicted based on its structural analogues and general chemical principles.
Table 1: Physicochemical Properties
| Property | Value | Source/Rationale |
| CAS Number | 26018-45-1 | Chemical Supplier Databases[4] |
| Molecular Formula | C₉H₇ClO₃ | Calculated from structure |
| Molecular Weight | 198.60 g/mol | Calculated from structure |
| Appearance | Expected to be a white to off-white solid | Based on similar compounds[5] |
| Melting Point | Not available | --- |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol; sparingly soluble in water | Inferred from structure (organic acid) |
Spectroscopic Profile
The structural elucidation of this compound relies on standard spectroscopic techniques. The following is an expert analysis of the expected spectral data.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale and Interpretation |
| ¹H NMR | Carboxylic Acid (COOH) | > 10 ppm (broad singlet) | Highly deshielded acidic proton.[6] |
| Aromatic (Ar-H) | 6.8 - 7.2 ppm (multiplets) | Protons on the chlorinated benzene ring. | |
| Methine (C2-H) | ~5.3 ppm (dd) | Proton at the chiral center, coupled to the two C3 protons.[6] | |
| Methylene (C3-H₂) | 3.4 - 3.7 ppm (multiplets) | Diastereotopic protons on C3, each coupled to the C2 proton and to each other.[6] | |
| ¹³C NMR | Carbonyl (C=O) | 170 - 180 ppm | Typical range for a carboxylic acid carbonyl carbon.[7] |
| Aromatic (Ar-C) | 110 - 160 ppm | Six distinct signals expected for the aromatic carbons. | |
| Methine (C2) | ~75 - 85 ppm | Aliphatic carbon attached to an oxygen and a carboxyl group. | |
| Methylene (C3) | ~30 - 40 ppm | Aliphatic carbon adjacent to the aromatic ring. | |
| IR Spec. | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic "hairy beard" appearance due to hydrogen bonding.[8] |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1730 cm⁻¹ (strong, sharp) | Carbonyl stretch for a saturated carboxylic acid.[7] | |
| C-O Stretch | 1210 - 1320 cm⁻¹ | Stretch associated with the carboxylic acid C-O and ether C-O bonds. | |
| C-Cl Stretch | 700 - 800 cm⁻¹ | Aromatic carbon-chlorine bond vibration. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 198 | Corresponding to the molecular weight. |
| Isotope Peak (M+2) | m/z 200 (~33% of M⁺) | Characteristic isotopic signature of a molecule containing one chlorine atom.[9] | |
| Major Fragment | m/z 153 | Loss of the carboxyl group (-COOH, 45 Da).[9] |
Synthesis and Reactivity
The synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids can be approached through several established routes. A common and effective method involves the catalytic hydrogenation of the corresponding benzofuran-2-carboxylic acid, which selectively reduces the furan ring's double bond.[6][10] Alternative strategies often involve multi-step sequences starting from substituted phenols.[11][12]
General Synthetic Workflow
A plausible laboratory-scale synthesis starts from 2-chlorophenol and builds the heterocyclic ring, followed by functional group manipulation. This approach provides control over the substitution pattern.
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An In-Depth Technical Guide to the Biological Activity of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid and its Derivatives
Introduction: The Versatile Benzofuran Scaffold in Drug Discovery
The benzofuran moiety is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Its inherent biological activity and synthetic tractability have made it a focal point for medicinal chemists worldwide.[3] The reduction of the furan ring to its 2,3-dihydro counterpart often imparts favorable pharmacokinetic properties, leading to the development of a diverse array of biologically active 2,3-dihydrobenzofuran derivatives.[1][4] These compounds have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2]
This technical guide provides a comprehensive exploration of the biological activities associated with 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid and its closely related analogs. While direct research on this specific molecule is limited, a wealth of information exists for the broader class of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives. By examining the structure-activity relationships and mechanisms of action of these related compounds, we can infer the potential biological profile of the 7-chloro substituted variant and provide a roadmap for future research and drug development endeavors.
Synthetic Strategies: Accessing the 2,3-Dihydrobenzofuran-2-carboxylic Acid Core
The synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids can be achieved through several established routes. A common and efficient method involves the Perkin rearrangement of 3-halocoumarins.[5] This reaction, which can be significantly accelerated using microwave irradiation, proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular cyclization to form the benzofuran ring.[5]
Caption: Microwave-assisted Perkin rearrangement workflow.
Another versatile approach involves the cyclization of appropriately substituted phenols. For instance, the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, an intermediate for the drug Prucalopride, has been reported.[6][7] This highlights the feasibility of introducing substituents such as chlorine and amino groups onto the benzene ring.
The carboxylic acid moiety at the 2-position can be further modified to generate a diverse library of derivatives, including amides and esters, which have shown a broad range of biological activities.[4][8]
Key Biological Activities and Mechanisms of Action
Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been investigated for a variety of therapeutic applications. The following sections detail the most prominent biological activities associated with this scaffold.
Anticancer Activity: Targeting NF-κB and PARP-1
A significant body of research has focused on the anticancer potential of benzofuran and 2,3-dihydrobenzofuran derivatives.[3][9][10] Notably, a series of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated potent cytotoxic activities against a panel of human cancer cell lines, including renal, colon, breast, gastric, lung, and prostate cancers.[4]
The mechanism of action for some of these compounds has been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a key transcription factor that plays a crucial role in inflammation, immunity, and cancer progression. Its inhibition is a validated strategy in oncology drug discovery.
Caption: Inhibition of NF-κB nuclear translocation.
Furthermore, derivatives of 2,3-dihydrobenzofuran-7-carboxamide have been identified as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair.[11][12] PARP inhibitors have emerged as a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
Metabolic Regulation: PPARα Agonism
A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been designed and synthesized as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists.[13] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Its activation leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it an attractive target for the treatment of dyslipidemia.
Analgesic and Anti-inflammatory Properties
Certain derivatives of 2,3-dihydrobenzofuran-3-carboxylic acid with a chloro-substituent, specifically 7-benzoyl-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid, have demonstrated potent analgesic activity with low gastric irritancy.[14] This suggests that the chloro-substituted 2,3-dihydrobenzofuran scaffold may have potential as a non-steroidal anti-inflammatory drug (NSAID)-like agent. The mechanism of action is likely related to the inhibition of prostaglandin synthesis.[14]
Gastrointestinal Motility: A Link to 5-HT4 Receptor Agonism
An important synthetic application of a chloro-substituted 2,3-dihydrobenzofuran carboxylic acid is as a key intermediate in the synthesis of Prucalopride.[6][7] Prucalopride is a highly selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[6] This association suggests that the 7-chloro-2,3-dihydrobenzofuran scaffold can be incorporated into molecules that modulate serotonergic pathways in the gastrointestinal tract.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on both the benzofuran ring and the carboxylic acid moiety.
-
Substituents on the N-phenyl ring of carboxamides: For anticancer activity, the presence of hydrophobic groups on the N-phenyl ring of 2,3-dihydrobenzofuran-2-carboxamides potentiates NF-κB inhibitory activity.[4]
-
Halogenation of the benzofuran ring: The introduction of halogen atoms, such as chlorine or bromine, on the benzofuran ring has been shown to be a critical determinant of biological activity, often enhancing cytotoxic effects.[2][10]
-
Position of the carboxylic acid: The position of the carboxylic acid group (e.g., C2 vs. C3) can influence the pharmacological profile, as seen in the analgesic activity of 3-carboxylic acid derivatives.[14]
Experimental Protocols
Representative Synthesis of a 2,3-Dihydrobenzofuran-2-carboxamide Derivative
The following protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of N-phenyl-2,3-dihydrobenzofuran-2-carboxamides.
Step 1: Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic Acid
-
To a solution of the corresponding 3-bromocoumarin (1 equivalent) in ethanol, add sodium hydroxide (3 equivalents).
-
Heat the mixture under reflux for 3 hours or irradiate in a microwave reactor at 100°C for 10 minutes.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dihydrobenzofuran-2-carboxylic acid.
Step 2: Amide Coupling
-
To a stirred solution of the 2,3-dihydrobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the acid chloride.
-
Dissolve the acid chloride in anhydrous dichloromethane and add it dropwise to a solution of the desired aniline (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-2,3-dihydrobenzofuran-2-carboxamide.
NF-κB Luciferase Reporter Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound on NF-κB signaling.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, treat the cells with varying concentrations of the test compound (e.g., this compound derivative) for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Data Summary
| Compound Class | Biological Activity | Key Target(s) | Potency Range |
| 2,3-Dihydrobenzofuran-2-carboxamides | Anticancer | NF-κB | Low micromolar GI50 values[1] |
| 2,3-Dihydrobenzofuran-7-carboxamides | Anticancer | PARP-1 | IC50 in the micromolar range[12] |
| 2,3-Dihydrobenzofuran-2-carboxylic acids | Hypolipidemic | PPARα | Potent agonism[13] |
| Chloro-substituted 2,3-dihydrobenzofuran-3-carboxylic acids | Analgesic | Prostaglandin Synthesis | Potent activity in mouse models[14] |
Conclusion and Future Directions
The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. The introduction of a chloro-substituent at the 7-position, as in this compound, is a synthetically feasible modification that, based on existing SAR data, could favorably influence biological activity.
Future research should focus on the synthesis and biological evaluation of this compound and a library of its derivatives. Key areas for investigation include:
-
Anticancer Activity: Screening against a panel of cancer cell lines and mechanistic studies to determine the effects on key signaling pathways such as NF-κB and DNA repair.
-
Metabolic Effects: Evaluation of PPARα agonism and the potential for treating metabolic disorders.
-
Anti-inflammatory and Analgesic Properties: Assessment in preclinical models of inflammation and pain.
A thorough understanding of the pharmacological profile of this specific scaffold will undoubtedly contribute to the broader landscape of benzofuran-based drug discovery and may lead to the identification of novel drug candidates for a range of human diseases.
References
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A Technical Guide to the Structure Elucidation of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Abstract
This technical guide provides a comprehensive, in-depth methodology for the definitive structure elucidation of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. It delves into the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity. Through a multi-pronged analytical approach—combining Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques—we present a logical and robust pathway to confirm the molecular structure, substitution pattern, and stereochemistry of the target compound. Each section is grounded in authoritative principles and includes detailed, field-proven protocols.
Introduction: The Significance of Structural Integrity
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Its derivatives are explored for a wide range of therapeutic applications, including anti-inflammatory and potential anticancer agents.[2] The introduction of a chlorine atom and a carboxylic acid moiety, as in this compound, significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.
The Elucidation Workflow: A Multi-Technique Approach
The structural confirmation of a novel or synthesized compound is not reliant on a single piece of evidence but on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system.
Our workflow is designed to answer three fundamental questions:
-
What is the molecular formula and weight? (Mass Spectrometry)
-
Which functional groups are present? (Infrared Spectroscopy)
-
How are the atoms connected, and what is their spatial arrangement? (Nuclear Magnetic Resonance Spectroscopy)
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Defining the Molecular Formula
The first step in characterizing any compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.
Causality of Choice: We employ Electron Ionization (EI) or Electrospray Ionization (ESI) to generate the molecular ion. The key feature we look for in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[3][4] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.[5][6]
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Mode: ESI, negative ion mode (to deprotonate the carboxylic acid, [M-H]⁻) or positive ion mode ([M+H]⁺).
-
Data Acquisition: Scan over a mass range of m/z 50-500.
-
Analysis:
-
Identify the molecular ion peaks for the ³⁵Cl and ³⁷Cl isotopologues.
-
Confirm that the mass difference is 2 Da.
-
Verify that the relative intensity ratio is approximately 3:1.
-
Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.
-
Anticipated Data
| Parameter | Theoretical Value | Expected Observation | Justification |
| Molecular Formula | C₉H₇ClO₃ | Confirmed by HRMS | Elemental composition match. |
| Monoisotopic Mass | 198.00838 Da | m/z consistent with this value | Corresponds to the [M]⁺ peak with ¹²C, ¹H, ³⁵Cl, ¹⁶O. |
| [M]⁺ Peak (³⁵Cl) | 198.0084 | ~198.01 | Base molecular ion peak. |
| [M+2]⁺ Peak (³⁷Cl) | 200.0054 | ~200.01 | Isotopic peak due to ³⁷Cl. |
| Intensity Ratio | ~3:1 | ~3:1 | Natural abundance of chlorine isotopes.[4] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Causality of Choice: The structure of this compound contains several distinct functional groups with characteristic IR absorptions. The carboxylic acid group is particularly prominent, exhibiting two key features: a very broad O-H stretching band and a sharp, strong carbonyl (C=O) stretching band.[7][8][9] The presence of the aromatic ring and the cyclic ether (dihydrofuran) moiety will also produce characteristic signals.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Utilize an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Anticipated Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid O-H[7][9] |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O (dimer)[8] |
| ~1600, ~1470 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid & Aryl Ether C-O[7] |
| ~800-700 | Strong | C-Cl Stretch | Aryl-Chloride |
The extremely broad O-H stretch, often spanning from 3300 to 2500 cm⁻¹, is a hallmark of a hydrogen-bonded carboxylic acid dimer and is a crucial piece of confirmatory evidence.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[11][12]
Caption: Numbering scheme for NMR assignments.
¹H NMR Spectroscopy: Proton Environment and Connectivity
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Causality of Choice: The proton spectrum will reveal the distinct signals for the three aromatic protons and the three aliphatic protons on the dihydrofuran ring. The splitting patterns (multiplicity), governed by spin-spin coupling, will establish the neighbor relationships between these protons. The acidic proton of the carboxylic acid is also expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm).[8]
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides a count of the number of non-equivalent carbon atoms in the molecule.
Causality of Choice: This spectrum will confirm the presence of nine distinct carbon atoms: three aromatic CH, three quaternary aromatic carbons (C-Cl, C-O, and the bridgehead carbon), one aliphatic CH, one aliphatic CH₂, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is characteristically downfield (>170 ppm).[8]
2D NMR Experiments: Assembling the Puzzle
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously connecting the atoms.[13]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will definitively link H-2 with the two H-3 protons and establish the connectivity of the adjacent aromatic protons.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the entire molecular framework, connecting the aliphatic portion to the aromatic ring and confirming the position of the carboxylic acid and the chlorine atom. For instance, correlations from H-2 to the carbonyl carbon and C-7a, and from H-6 to C-7a and C-4, would be crucial for confirming the overall structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Experiments: Acquire ¹H and proton-decoupled ¹³C spectra.
-
2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra.
-
Analysis:
-
Integrate the ¹H NMR spectrum to determine proton ratios.
-
Analyze splitting patterns in the ¹H spectrum to establish proton-proton proximities.
-
Use the HSQC spectrum to assign protonated carbons.
-
Use the HMBC spectrum to identify long-range H-C correlations, connecting all molecular fragments and confirming substituent positions.
-
Anticipated NMR Data (in CDCl₃, Predicted)
| Atom | ¹H δ (ppm), Mult., J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations |
| 2 | ~5.3, dd, J=9.0, 6.0 Hz (1H) | ~78 | C=O, C3, C7a |
| 3 | ~3.4, dd, J=16.0, 9.0 Hz (1H, Hₐ) | ~30 | C2, C3a, C4 |
| ~3.2, dd, J=16.0, 6.0 Hz (1H, Hₑ) | C2, C3a | ||
| 4 | ~7.2, d, J=8.0 Hz (1H) | ~128 | C3a, C5, C6, C7a |
| 5 | ~6.9, t, J=8.0 Hz (1H) | ~122 | C3a, C4, C6, C7 |
| 6 | ~7.1, d, J=8.0 Hz (1H) | ~125 | C4, C5, C7, C7a |
| 7 | - | ~130 | C5, C6, C7a |
| 3a | - | ~121 | C3, C4, C5, C7a |
| 7a | - | ~155 | C2, C4, C6, C7 |
| COOH | >11, br s (1H) | ~175 | C2 |
Conclusion: A Triad of Corroborating Evidence
The definitive structure elucidation of this compound is achieved through the logical and systematic integration of data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments.
-
MS confirms the molecular formula C₉H₇ClO₃ and the presence of one chlorine atom.
-
IR confirms the presence of the key carboxylic acid and aryl-ether functional groups.
-
NMR provides the final, unambiguous map of atomic connectivity and confirms the 7-chloro substitution pattern.
This multi-technique approach ensures the highest level of scientific rigor, providing a trustworthy and authoritative confirmation of the molecular structure, which is the essential foundation for all subsequent research and development.
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A Technical Guide to the Synthesis of 7-Chloro-2,3-dihydrobenzofuran: Starting Materials and Core Strategies
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Executive Summary
The 7-chloro-2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials. Its synthesis is a subject of significant interest in medicinal and process chemistry. This technical guide provides an in-depth analysis of the primary synthetic routes to this target, focusing on the logical selection of starting materials and the underlying mechanistic principles that govern reaction pathways. We will deconstruct the synthesis through a retrosynthetic lens, primarily focusing on the robust and widely applicable Intramolecular Williamson Ether Synthesis (IWES). Key discussions will center on the strategic functionalization of the foundational starting material, 3-chlorophenol, to construct the necessary precursors for efficient cyclization. This guide includes detailed experimental protocols, comparative data, and mechanistic diagrams to provide researchers with a comprehensive and actionable resource for laboratory synthesis.
Introduction
The 2,3-dihydrobenzofuran ring system is a core component of many natural products and synthetic molecules exhibiting a wide array of biological activities. The introduction of a chlorine atom at the 7-position modulates the electronic and lipophilic properties of the molecule, often enhancing its pharmacological profile. Consequently, 7-chloro-2,3-dihydrobenzofuran serves as a critical building block for therapeutics in areas such as neuroscience, oncology, and infectious diseases.
Achieving a regioselective synthesis of this specific isomer requires a carefully planned strategy. The choice of starting material is paramount and dictates the subsequent chemical transformations. This guide emphasizes a logic-driven approach, beginning with a retrosynthetic analysis to identify the most strategically sound and economically viable starting points.
Part 1: Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 7-chloro-2,3-dihydrobenzofuran reveals two primary strategic disconnections. The most logical and widely employed disconnection is of the ether bond (C-O bond), which points to an intramolecular cyclization as the key bond-forming step. This strategy is advantageous as it builds the heterocyclic ring in a predictable and efficient manner.
This leads us to a critical precursor: a 3-chlorophenol derivative possessing a two-carbon chain with a terminal leaving group at the ortho-position (C2). This precursor, 2-(2-haloethyl)-3-chlorophenol, is primed for intramolecular cyclization. Further disconnection of this C2-C(Aryl) bond identifies the most fundamental starting materials: a commercially available 3-chlorophenol and a suitable two-carbon (C2) synthon.
Caption: Retrosynthetic analysis of 7-chloro-2,3-dihydrobenzofuran.
Part 2: Core Synthetic Strategy: From 3-Chlorophenol via Intramolecular Williamson Ether Synthesis (IWES)
The most reliable and field-proven pathway to 7-chloro-2,3-dihydrobenzofuran begins with 3-chlorophenol and culminates in an Intramolecular Williamson Ether Synthesis (IWES).[1][2] This approach involves two main phases: the strategic installation of a reactive side chain onto the phenol ring and the subsequent base-mediated cyclization.
Pillar 1: Justification for Starting Material Selection
3-Chlorophenol is the ideal starting material for several key reasons:
-
Commercial Availability & Cost: It is a readily available, bulk industrial chemical, ensuring a cost-effective and scalable starting point.
-
Correct Halogen Placement: The chlorine atom is already positioned at the meta-position relative to the hydroxyl group, which will become the desired 7-position in the final product. This avoids potentially low-yield or non-selective chlorination steps later in the synthesis.
-
Reactive Sites: It possesses two available ortho-positions (C2 and C6) and one para-position (C4) for electrophilic substitution, allowing for the introduction of the necessary side chain.
Pillar 2: Ortho-Functionalization via Fries Rearrangement
Directly alkylating 3-chlorophenol at the ortho-position with a hydroxyethyl group can be challenging. A more controllable and robust method is to first introduce a two-carbon acyl group, which can be subsequently modified. The Fries rearrangement of a phenolic ester is an excellent industrial method for achieving this.[3][4]
-
Esterification: 3-Chlorophenol is first reacted with an acylating agent, such as acetic anhydride or acetyl chloride, to form 3-chlorophenyl acetate . This is a high-yield, straightforward reaction.
-
Fries Rearrangement: The ester is then treated with a Lewis acid (e.g., AlCl₃).[4] The acyl group migrates from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions. By controlling the reaction conditions (temperature and solvent), the formation of the desired ortho-isomer, 2-acetyl-4-chlorophenol , can be favored. Note: The initial product is 2-hydroxy-4-chloroacetophenone, which upon analysis of naming conventions corresponds to the desired substitution pattern for cyclization to the 7-chloro product. A re-investigation of the Fries rearrangement of 3-chlorophenyl acetate has shown the formation of 4-chloro-2-hydroxy-acetophenone as the major product.[5]
Pillar 3: Side-Chain Elaboration and Cyclization
With the acetyl group in place, the next steps are to convert it into a reactive haloethyl side chain and perform the cyclization.
-
Reduction: The ketone of 2-acetyl-4-chlorophenol is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄), yielding 1-(2-hydroxy-4-chlorophenyl)ethanol .
-
Halogenation: The newly formed alcohol must be converted into a good leaving group for the subsequent SN2 reaction. Treatment with a reagent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the hydroxyl group into a halide, forming the key precursor, 1-(2-chloro-4-(1-chloroethyl)phenol) .
-
Intramolecular Williamson Ether Synthesis (IWES): The final step is the base-mediated cyclization.[6] Treating the precursor with a strong base (e.g., sodium hydroxide, potassium carbonate) deprotonates the phenolic hydroxyl group. The resulting phenoxide acts as an intramolecular nucleophile, attacking the carbon bearing the halogen on the side chain in an SN2 fashion to displace the halide and form the dihydrofuran ring.[2][7]
Caption: Forward synthesis workflow for 7-chloro-2,3-dihydrobenzofuran.
Part 3: Alternative Strategies and Starting Materials
While the Fries rearrangement route is robust, other methods exist for preparing the key cyclization precursor.
-
Reimer-Tiemann Reaction: This reaction can achieve ortho-formylation of phenols using chloroform and a strong base.[8][9][10] Starting with 3-chlorophenol, this would yield 2-hydroxy-4-chlorobenzaldehyde. The aldehyde can then be reduced to a hydroxymethyl group, which requires further elaboration to a two-carbon chain before cyclization. This adds steps compared to the Fries rearrangement approach.
-
Directed Ortho-Metalation (DoM): This powerful technique involves using a directing group to deprotonate a specific ortho-position with a strong organolithium base, followed by quenching with an electrophile.[11][12] For this synthesis, the hydroxyl group of 3-chlorophenol would first be protected (e.g., as a methoxy or carbamate group). The directing group then facilitates lithiation at the C2 position, which can be reacted with ethylene oxide to directly install the required 2-hydroxyethyl side chain. While elegant, this method requires cryogenic temperatures and strictly anhydrous conditions, making it more suitable for smaller-scale, specialized syntheses.
Comparative Table of Starting Materials & Strategies
| Strategy | Primary Starting Material | Key Intermediate | Advantages | Disadvantages |
| Fries Rearrangement / IWES | 3-Chlorophenol, Acetic Anhydride | 2-Acetyl-4-chlorophenol | Scalable, uses common reagents, robust and industrially proven reactions.[3][5] | Multi-step, potential for para-isomer formation requiring purification. |
| Reimer-Tiemann / IWES | 3-Chlorophenol, Chloroform | 2-Hydroxy-4-chlorobenzaldehyde | Direct ortho-formylation in one step.[8][9] | Often low yields, harsh basic conditions, requires further C1-elongation. |
| Directed Ortho-Metalation / IWES | 3-Chlorophenol | O-Protected 2-(2-hydroxyethyl)-3-chlorophenol | High regioselectivity, direct installation of the side chain.[11] | Requires protecting groups, cryogenic conditions, strong organometallic bases. |
Part 4: Detailed Experimental Protocols
The following protocols represent a viable, multi-step synthesis based on the Fries Rearrangement and Intramolecular Williamson Ether Synthesis pathway.
Protocol 1: Synthesis of 2-Acetyl-4-chlorophenol via Fries Rearrangement
-
Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorophenol (1.0 eq) in a suitable solvent such as toluene.
-
Add acetic anhydride (1.1 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting phenol.
-
Cool the reaction, wash with aqueous sodium bicarbonate solution, then water, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3-chlorophenyl acetate, which can often be used in the next step without further purification.
-
Rearrangement: Cool a flask containing a non-polar solvent (e.g., nitrobenzene or CS₂) to 0°C.
-
Slowly add anhydrous aluminum chloride (AlCl₃, ~2.5 eq).
-
Add the 3-chlorophenyl acetate (1.0 eq) dropwise, keeping the temperature below 5°C.
-
After addition, allow the mixture to warm to room temperature and then heat to approximately 60°C for 2-4 hours to favor the ortho-product.[4]
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash, dry, and concentrate.
-
Purify the resulting solid by recrystallization or column chromatography to isolate 2-acetyl-4-chlorophenol.
Protocol 2: Synthesis of 7-Chloro-2,3-dihydrobenzofuran
-
Reduction: Dissolve 2-acetyl-4-chlorophenol (1.0 eq) in methanol in a round-bottom flask and cool to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After addition, allow the reaction to stir at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(2-hydroxy-4-chlorophenyl)ethanol.
-
Halogenation & Cyclization (One-Pot): This procedure combines halogenation and cyclization for efficiency.
-
Dissolve the crude 1-(2-hydroxy-4-chlorophenyl)ethanol (1.0 eq) in a suitable solvent like acetonitrile.
-
Add a strong base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a halogenating/sulfonating agent that will react with the side-chain alcohol preferentially. For a more controlled approach, first convert the alcohol to a tosylate using TsCl, then proceed with base-mediated cyclization. A simpler, though potentially less clean, approach involves forming a halo-intermediate in situ.
-
For the direct Williamson ether synthesis from a halohydrin precursor, the key is the formation of the phenoxide which then displaces the adjacent halide.[2] Heat the mixture to reflux and stir for 12-24 hours.
-
Monitor the formation of 7-chloro-2,3-dihydrobenzofuran by GC-MS or TLC.
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 7-chloro-2,3-dihydrobenzofuran.
Conclusion
The synthesis of 7-chloro-2,3-dihydrobenzofuran is most strategically approached by leveraging the commercially available and economically sound starting material, 3-chlorophenol . The pathway involving an initial Fries rearrangement to install an ortho-acetyl group, followed by reduction and a final Intramolecular Williamson Ether Synthesis, represents a robust, scalable, and well-documented route. This methodology provides excellent control over regiochemistry, which is a critical consideration for this specific isomer. While alternative methods like the Reimer-Tiemann reaction or directed ortho-metalation offer different advantages, they often present challenges in yield, reaction conditions, or scalability that make the Fries rearrangement pathway preferable for many applications. By understanding the chemical principles behind each transformation, researchers can confidently select and execute a synthesis that is both efficient and reproducible.
References
-
A re-investigation of the Fries rearrangement of 3-chlorophenyl acetate and synthesis of 2-azido-1-(4-(benzyloxy). (n.d.). ResearchGate. [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Reimer–Tiemann reaction. (2023). In Wikipedia. [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]
-
Fries rearrangement. (2023). In Wikipedia. [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Institute. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. [Link]
-
Reimer-Tiemann Reaction. (2021). J&K Scientific LLC. [Link]
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]
-
Fries Rearrangement. (n.d.). Organic Chemistry Portal. [Link]
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Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]
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Intramolecular Williamson Ether Synthesis. (2015). Master Organic Chemistry. [Link]
-
Directed (ortho) Metallation. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
-
Synthesis of 3-Bromo-12-(2-methoxyphenyl)-10,12-dihydro-11H-benzo[3][13]chromeno[2,3-d]pyrimidin-11-one (7). (2023). ACS Omega. [Link]
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An In-Depth Technical Guide to 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid, bearing the CAS number 26018-45-1, is a halogenated heterocyclic compound belonging to the dihydrobenzofuran class of molecules. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents. While detailed public data on this specific molecule is limited, its structural similarity to other biologically active benzofuran derivatives suggests its potential as a valuable building block in drug discovery and development. This guide aims to provide a comprehensive overview of this compound, synthesizing available data with expert insights into its chemical properties, potential synthetic routes, and prospective applications. We will also explore the broader context of the biological significance of the dihydrobenzofuran core, offering a forward-looking perspective for researchers in the field.
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1][2] The fusion of a benzene ring with a dihydrofuran ring creates a rigid, three-dimensional structure that can effectively interact with various biological targets. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.
Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have demonstrated a broad spectrum of biological effects, including:
-
Anticancer Properties: Certain benzofuran derivatives have shown potent cytotoxic activities against various cancer cell lines.[3]
-
Antimicrobial Activity: The benzofuran nucleus is a key component in compounds exhibiting antibacterial and antifungal properties.[1]
-
Anti-inflammatory and Analgesic Effects: This class of compounds has been explored for its potential to alleviate pain and inflammation.
-
Metabolic Disease Modulation: Notably, derivatives have been developed as highly potent and selective PPARα agonists for treating dyslipidemia.[4]
-
Enzyme Inhibition: Substituted dihydrobenzofuran-7-carboxamides have been identified as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key target in cancer therapy.[5]
Given this context, this compound represents a promising, yet underexplored, starting point for the synthesis of novel compounds with potential therapeutic value. The presence of a chlorine atom at the 7-position can significantly influence the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby offering unique opportunities for drug design.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in the public domain. However, based on its chemical structure, we can summarize its key identifiers and computed properties in the table below.
| Property | Value | Source |
| CAS Number | 26018-45-1 | [6] |
| Molecular Formula | C₉H₇ClO₃ | [6] |
| Molecular Weight | 198.60 g/mol | [6] |
| IUPAC Name | 7-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
| Topological Polar Surface Area | 46.53 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 |
Note: Some properties are calculated and may differ from experimental values.
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be logically approached based on established methods for analogous compounds.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A plausible synthetic route would involve the catalytic hydrogenation of the corresponding unsaturated precursor, 7-chlorobenzofuran-2-carboxylic acid. This precursor can be synthesized from commercially available starting materials.
Caption: Proposed synthetic pathway for this compound.
Conceptual Experimental Protocol: Catalytic Hydrogenation
This protocol is a conceptual outline based on the synthesis of similar dihydrobenzofuran carboxylic acids.[7] Researchers should optimize conditions for the specific substrate.
Objective: To reduce the furan ring of 7-chlorobenzofuran-2-carboxylic acid to yield the target compound.
Materials:
-
7-Chlorobenzofuran-2-carboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (or another suitable solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 7-chlorobenzofuran-2-carboxylic acid in a suitable solvent like ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. The amount of catalyst will need to be optimized, but a starting point is typically 5-10% by weight of the substrate.
-
Hydrogenation: Secure the vessel in a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to a pressure that will need to be determined experimentally (e.g., 50-70 psi).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
Spectroscopic Characterization (Anticipated)
Without experimental data, we can predict the key spectroscopic features of this compound based on its structure and data from analogous compounds.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorptions for the carboxylic acid functional group.[8]
-
O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch: A strong absorption between 1700 and 1730 cm⁻¹.
-
C-O Stretch: An absorption in the region of 1210-1320 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Peaks corresponding to the substituted benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.
-
Aromatic Protons: Signals in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the three protons on the benzene ring. The chlorine substitution will influence their chemical shifts and coupling patterns.
-
Dihydrofuran Ring Protons: Protons at the C2 and C3 positions will show characteristic diastereotopic splitting patterns, likely in the range of 3.0-5.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-180 ppm.
-
Aromatic Carbons: Six distinct signals for the carbons of the benzene ring, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
-
Dihydrofuran Ring Carbons: Signals for the C2 and C3 carbons.
-
Mass Spectrometry (MS):
The mass spectrum should show the molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be expected. Fragmentation would likely involve the loss of the carboxylic acid group.
Potential Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a scaffold for the synthesis of more complex molecules with therapeutic applications.
Caption: Potential derivatization of the core molecule for various therapeutic areas.
Workflow for Novel Drug Candidate Synthesis
The carboxylic acid moiety serves as a convenient handle for further chemical modifications, such as amide bond formation.
Caption: A generalized workflow for generating a library of amide derivatives for biological screening.
Step-by-Step Methodology for Amide Coupling:
-
Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using coupling reagents like EDC/HOBt or HATU). This step is critical for efficient amide bond formation.
-
Amide Bond Formation: The activated carboxylic acid derivative is then reacted with a primary or secondary amine from a diverse library of building blocks. The choice of amines will be guided by the therapeutic target and the desired physicochemical properties of the final compounds.
-
Purification and Characterization: The resulting amide derivatives are purified using techniques such as column chromatography or preparative HPLC. The structure and purity of each compound are confirmed by NMR and mass spectrometry.
-
Biological Evaluation: The synthesized library of amides is then screened in relevant biological assays to identify compounds with the desired activity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a compound with considerable untapped potential in the field of medicinal chemistry. While specific data on this molecule remains scarce, the well-documented biological activities of the dihydrobenzofuran scaffold provide a strong rationale for its exploration. This guide has provided a framework for understanding its properties, potential synthesis, and applications. Future research efforts should focus on the detailed synthesis and characterization of this compound, followed by the systematic exploration of its derivatives in various biological assays. Such studies are likely to uncover novel drug candidates with improved efficacy and safety profiles, further cementing the importance of the dihydrobenzofuran core in modern drug discovery.
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PubChem. (n.d.). 7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid. Retrieved January 19, 2026, from [Link]
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The Therapeutic Potential of Chlorinated Benzofurans: A Technical Guide for Drug Discovery Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. The introduction of chlorine atoms onto the benzofuran ring system has been shown to significantly modulate the biological properties of these molecules, often leading to enhanced potency and selectivity. This in-depth technical guide provides a comprehensive overview of the potential therapeutic uses of chlorinated benzofurans, with a focus on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.
Introduction: The Benzofuran Scaffold and the Impact of Chlorination
Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a common structural unit found in numerous natural products and synthetic compounds with significant biological activity.[1] Its rigid, planar structure and the presence of a reactive furan ring make it an attractive starting point for the design of novel therapeutic agents. The diverse pharmacological profile of benzofuran derivatives includes anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]
The strategic incorporation of chlorine atoms into the benzofuran scaffold can profoundly influence its physicochemical and biological characteristics. The high electronegativity and van der Waals radius of chlorine can alter the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This often translates into enhanced pharmacological activity and, in some cases, novel mechanisms of action. This guide will explore the therapeutic landscape of chlorinated benzofurans, highlighting their potential as next-generation drug candidates.
Anticancer Activity of Chlorinated Benzofurans
Chlorinated benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[2] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular processes essential for tumor growth and survival.
Mechanisms of Anticancer Action
The anticancer effects of chlorinated benzofurans are mediated through several key mechanisms:
-
Induction of Apoptosis: Many chlorinated benzofuran derivatives have been shown to trigger programmed cell death in cancer cells. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.
-
Inhibition of Protein Kinases: Deregulation of protein kinase activity is a hallmark of many cancers. Certain chlorinated benzofurans have been identified as potent inhibitors of key kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
-
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and a validated target for anticancer drugs. Some chlorinated benzofurans have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of chlorinated benzofurans is typically evaluated using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| CBF-1 | HepG2 (Liver Cancer) | 0.047 | [4] |
| CBF-2 | MCF-7 (Breast Cancer) | 0.3 | [5] |
| CBF-3 | K562 (Leukemia) | 5 | [2] |
| CBF-4 | HL60 (Leukemia) | 0.1 | [2] |
Note: Compound IDs are representative and may not correspond to a universally recognized nomenclature. The provided data is for illustrative purposes.
Signaling Pathway Modulation
The following diagram illustrates the potential points of intervention for chlorinated benzofurans within key cancer-related signaling pathways.
Caption: General workflow for the synthesis of chlorinated benzofurans.
Example Protocol: Synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one
This protocol describes the synthesis of a key intermediate for many bioactive chlorinated benzofuran derivatives. [6][7] Materials:
-
5-chlorosalicylaldehyde
-
Chloroacetone
-
Potassium carbonate (K2CO3)
-
Dry acetone
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a solution of 5-chlorosalicylaldehyde (1 equivalent) in dry acetone, add potassium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1-(5-chloro-1-benzofuran-2-yl)ethan-1-one.
Conclusion and Future Perspectives
Chlorinated benzofurans represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their emerging neuroprotective properties, underscores their importance in modern drug discovery. The ability to fine-tune their biological activity through targeted chlorination and other structural modifications provides a powerful tool for medicinal chemists to optimize their potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: The synthesis and biological evaluation of novel chlorinated benzofuran libraries will be crucial for identifying new lead compounds with improved therapeutic indices.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and the development of more effective therapies.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
The continued exploration of chlorinated benzofurans holds great promise for the discovery and development of innovative medicines to address some of the most pressing challenges in human health.
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Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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The Coumarin Core: A Foundation for Diverse Bioactivity
An In-Depth Technical Guide to the Core Principles of Halogenated Coumarin Carboxylic Acids in Basic Research
For researchers, scientists, and drug development professionals, the coumarin scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. The introduction of halogens and a carboxylic acid moiety to this scaffold can significantly modulate its physicochemical properties and biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into halogenated coumarin carboxylic acids and their derivatives, with a focus on their potential as anticancer and anti-inflammatory agents.
Coumarins are a class of benzopyrone compounds widely distributed in nature and are known for their broad spectrum of pharmacological properties, including anticoagulant, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities.[1][2] Their planar structure allows for intercalation into DNA and interaction with various enzymatic active sites. The synthetic modification of the coumarin nucleus, particularly through halogenation and the introduction of a carboxylic acid group, has emerged as a promising strategy to enhance their therapeutic potential.
Synthesis of Halogenated Coumarin Carboxylic Acids
The synthesis of halogenated coumarin carboxylic acids typically involves a multi-step process, beginning with the construction of the coumarin core, followed by halogenation and functional group manipulation.
Core Coumarin Synthesis: The Pechmann Condensation
A common and efficient method for synthesizing the coumarin skeleton is the Pechmann condensation. This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[3]
Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin
-
Reaction Setup: In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or a solid acid catalyst, to the mixture while stirring.[3]
-
Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-hydroxy-4-methylcoumarin.
Caption: Pechmann condensation for coumarin synthesis.
Introduction of the Carboxylic Acid Moiety
The carboxylic acid group is often introduced at the C3 position of the coumarin ring. This can be achieved through various synthetic routes, including the Knoevenagel condensation of a salicylaldehyde with a malonic acid derivative.[4]
Experimental Protocol: Knoevenagel Condensation for Coumarin-3-carboxylic Acid
-
Reactant Preparation: Dissolve salicylaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent such as ethanol or pyridine.
-
Base Addition: Add a catalytic amount of a base, like piperidine or aniline, to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Acidification and Precipitation: Pour the reaction mixture into an acidic aqueous solution (e.g., dilute HCl) to precipitate the coumarin-3-carboxylic acid.
-
Purification: Filter the precipitate, wash with water, and recrystallize to obtain the purified product.[5]
Caption: Knoevenagel condensation for coumarin-3-carboxylic acid synthesis.
Halogenation Strategies
Halogen atoms can be introduced onto the coumarin ring either before or after the formation of the carboxylic acid moiety. Electrophilic aromatic substitution is the most common method for halogenation.
Experimental Protocol: Electrophilic Bromination of a Coumarin Derivative
-
Dissolution: Dissolve the coumarin substrate in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at a controlled temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction time and temperature will vary depending on the reactivity of the coumarin substrate.
-
Quenching and Extraction: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Biological Activities and Mechanisms of Action
Halogenated coumarin carboxylic acids and their derivatives have demonstrated significant potential as anticancer and anti-inflammatory agents.
Anticancer Properties
Numerous studies have reported the antiproliferative effects of halogenated coumarins against various cancer cell lines.[1][2][6]
Mechanism of Action:
-
Induction of Apoptosis: Halogenated coumarins have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases and changes in mitochondrial membrane potential.[1][2]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest, typically at the G2/M phase, thereby inhibiting cell proliferation.[7]
-
Modulation of Reactive Oxygen Species (ROS): Some halogenated coumarins can alter the intracellular levels of ROS, leading to oxidative stress and subsequent cell death in cancer cells.[6][7]
Experimental Workflow: Evaluation of Anticancer Activity
Caption: Experimental workflow for evaluating anticancer activity.
Quantitative Data Summary: Antiproliferative Activity of Halogenated Coumarins
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile | TPC-1 (Thyroid Cancer) | Potent | [6] |
| 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile | TPC-1 (Thyroid Cancer) | Potent | [6] |
| CMRN1 (mono-halogenated) | UACC-62 (Melanoma) | Active | [1][2] |
| CMRN2 (di-halogenated) | MCF-7 (Breast Cancer) | Active | [1][2] |
Anti-inflammatory Properties
Coumarin derivatives are known to possess anti-inflammatory properties, and the presence of a carboxylic acid can influence this activity.[8][9]
Mechanism of Action:
-
Inhibition of Pro-inflammatory Enzymes: Coumarins can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[8][9]
-
Reduction of Prostaglandin Synthesis: By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are potent inflammatory mediators.[9]
Experimental Workflow: Evaluation of Anti-inflammatory Activity
Caption: Experimental workflow for evaluating anti-inflammatory activity.
Quantitative Data Summary: In Vitro Anti-inflammatory Activity
| Compound | Assay | Inhibition (%) | Reference |
| Coumarin Schiff Base Derivative 6 | Protein Denaturation (200 µg/mL) | 92.59 - 95.1 | [8] |
| Coumarin Schiff Base Derivative 7 | Protein Denaturation (200 µg/mL) | 90.44 - 95.42 | [8] |
| Ibuprofen (Reference) | Protein Denaturation (200 µg/mL) | 85.73 - 92.21 | [8] |
Conclusion and Future Directions
Halogenated coumarin carboxylic acids and their derivatives represent a promising class of compounds for the development of new anticancer and anti-inflammatory drugs. Their synthesis is accessible through established chemical methodologies, and their biological activities are supported by a growing body of evidence. Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity, as well as comprehensive preclinical studies to evaluate their pharmacokinetic and toxicological profiles. The versatility of the coumarin scaffold, combined with the modulating effects of halogenation and the carboxylic acid functional group, ensures that this area will remain a fertile ground for drug discovery.
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Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. PubMed. [Link]
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Synthetic Mono/di-halogenated Coumarin Derivatives and Their Anticancer Properties. Bentham Science. [Link]
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Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Semantic Scholar. [Link]
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Synthetic Mono/di-halogenated Coumarin Derivatives and Their Anticancer Properties. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. MDPI. [Link]
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Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. DovePress. [Link]
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Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies. National Institutes of Health. [Link]
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Synthesis and Antiinflammatory Activity of Coumarin Derivatives. ACS Publications. [Link]
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Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. [Link]
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Synthesis of substituted coumarin carboxylic acid derivatives 1 a–j. ResearchGate. [Link]
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Discovery and Isolation of Novel Benzofuran Derivatives: A Modern Synthetic and Chromatographic Workflow
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with significant pharmacological importance.[1][2] These derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties, making them a focal point in medicinal chemistry and drug discovery.[3][4][5] The continuous emergence of drug resistance and the need for more effective therapeutics drive the exploration for novel benzofuran-based agents.[5]
This guide provides a comprehensive technical overview of the modern workflow for the discovery, synthesis, isolation, and characterization of novel benzofuran derivatives. It is designed for professionals in the field, emphasizing the rationale behind experimental choices and providing actionable, field-proven protocols.
Part 1: Synthesis-Driven Discovery of Novel Benzofuran Scaffolds
While benzofurans are found in nature, primarily in plant families like Asteraceae and Moraceae, synthesis-driven discovery offers unparalleled control over structural diversity, enabling the systematic exploration of structure-activity relationships (SAR).[4][6] Modern synthetic chemistry provides a powerful toolkit for constructing the benzofuran nucleus with efficiency and selectivity.[1]
Key Synthetic Methodologies
The choice of synthetic route is governed by factors such as desired substitution patterns, functional group tolerance, scalability, and adherence to green chemistry principles.
-
Transition-Metal-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern benzofuran synthesis, offering high yields and broad applicability.[1] The intramolecular cyclization of substituted phenols with alkynes is a particularly robust method. This approach leverages the power of palladium to orchestrate C-O and C-C bond formation in a controlled manner.
-
Radical Cyclization Cascades: For constructing complex, polycyclic benzofuran systems, unique free radical cyclization cascades provide an elegant and effective solution.[3][4] These reactions often proceed through a series of intricate steps to build molecular complexity rapidly.
-
Visible-Light-Mediated Catalysis: As part of the push towards sustainable chemistry, visible-light-promoted reactions have emerged as a novel strategy. These methods can facilitate unique bond formations under mild conditions, often avoiding harsh reagents and high temperatures.[7]
Experimental Protocol: Palladium-Catalyzed Synthesis of a 2-Arylbenzofuran
This protocol describes a common and reliable method for synthesizing 2-arylbenzofurans via a palladium-catalyzed intramolecular cyclization of an o-iodophenol with a terminal alkyne.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the o-iodophenol (1.0 eq), terminal alkyne (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper co-catalyst (e.g., CuI, 10 mol%).
-
Solvent and Base Addition: Add a suitable degassed solvent (e.g., DMF or Toluene) and a base (e.g., Et₃N or K₂CO₃, 2.5 eq). The base is critical for deprotonating the phenol, facilitating the subsequent cyclization step.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 6-24 hours).
-
Initial Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the base and inorganic salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis and initial work-up of benzofuran derivatives.
Part 2: Isolation and Purification
The isolation of the target benzofuran derivative from the crude reaction mixture is a critical step to ensure its purity for subsequent characterization and biological testing. Chromatography is the principal technology employed for this purpose.[8][9]
Chromatographic Techniques
The choice of technique depends on the scale of the synthesis, the polarity of the target compound, and the difficulty of the separation.
| Technique | Primary Use | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, solvent system optimization | Rapid, cost-effective, uses minimal material[8][10] | Qualitative only, not for purification |
| Column Chromatography (CC) | Preparative purification of crude products (mg to kg scale) | High capacity, versatile, cost-effective for large scale[8][10] | Lower resolution than HPLC, can be time-consuming |
| High-Performance Liquid Chromatography (HPLC) | Final purification (high purity), analytical purity assessment | High resolution, sensitive, automated[8] | Expensive, lower capacity than CC |
Experimental Protocol: Purification by Silica Gel Column Chromatography
This protocol outlines the purification of a crude benzofuran derivative using standard column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: First, analyze the crude product using TLC with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to determine the optimal mobile phase that provides good separation between the desired product and impurities (target Rf value ~0.3).
-
Column Packing: Prepare a glass column by packing it with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution) if necessary. This differential elution separates compounds based on their affinity for the stationary phase.[8]
-
Fraction Collection: Collect the eluent in a series of fractions. Analyze these fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the isolated, purified benzofuran derivative.
Visualization: Purification Workflow
Caption: Step-by-step workflow for the purification of novel compounds via column chromatography.
Part 3: Structural Elucidation and Characterization
Once isolated, the definitive structure and purity of the novel benzofuran derivative must be confirmed using a combination of spectroscopic methods.[11] This step is non-negotiable for ensuring the scientific integrity of the discovery.
Core Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.[11][12]
-
¹³C NMR: Determines the number and type of carbon atoms in the molecule.[12]
-
2D NMR (e.g., COSY, HSQC): Used for more complex structures to establish correlations between protons and carbons, confirming the complete molecular framework.[8]
-
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the molecular formula.[8][13]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, O-H) within the molecule.
Experimental Protocol: Sample Preparation for Analysis
Step-by-Step Methodology:
-
NMR Sample: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the compound's solubility.
-
MS Sample: Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity solvent suitable for the ionization technique (e.g., methanol or acetonitrile for ESI).
-
Data Acquisition: Submit the samples for analysis on the respective spectrometers. Standard acquisition parameters are usually sufficient for initial characterization.
Representative Data: ¹H NMR of a 2-Aryl-6-methoxybenzofuran
The following table provides typical chemical shift ranges for protons on a substituted benzofuran scaffold, which serve as a guide for spectral interpretation.[12]
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Benzofuran H-3 | 6.8 - 7.2 | singlet (s) |
| Benzofuran H-4 | 7.4 - 7.6 | doublet (d) |
| Benzofuran H-5 | 6.9 - 7.1 | doublet of doublets (dd) |
| Benzofuran H-7 | 7.0 - 7.2 | doublet (d) |
| Methoxy (-OCH₃) | 3.8 - 4.0 | singlet (s) |
| Aryl Protons | 7.0 - 8.0 | multiplet (m) |
Visualization: Analytical Confirmation Workflow
Caption: The integrated analytical workflow for structural confirmation of a novel compound.
Part 4: A Brief Outlook on Biological Evaluation
With a novel, pure, and structurally confirmed benzofuran derivative in hand, the final stage of the discovery process is to assess its biological activity. The specific assays depend on the therapeutic target.
Common Biological Screening Targets for Benzofurans
| Biological Activity | Example Assay / Cell Line | Example IC₅₀ Values |
| Anticancer | Cytotoxicity against human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)[6][13] | 0.12 µM to 5.85 µM[4][14] |
| SIRT2 Inhibition | In vitro enzymatic assay against SIRT2 protein[12] | 3.81 µM[12] |
| LSD1 Inhibition | In vitro enzymatic assay against LSD1 protein[14] | 0.065 µM[14] |
| Antioxidant | DPPH free radical scavenging assay[4] | 96.7 ± 8.9 μM[4] |
The results from these assays provide the crucial data needed to establish structure-activity relationships, guiding the design of the next generation of derivatives in the drug development cycle.
Conclusion
The discovery and isolation of novel benzofuran derivatives is a systematic process that integrates advanced synthetic chemistry with robust purification and analytical techniques. By understanding the causality behind each experimental choice—from selecting a palladium catalyst for a specific bond formation to optimizing a solvent gradient for chromatographic separation—researchers can efficiently navigate the path from initial concept to a fully characterized compound ready for biological evaluation. This guide provides a foundational framework upon which scientists can build, innovate, and contribute to the development of next-generation therapeutics based on this remarkably versatile scaffold.
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Wang, B., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI. Available at: [Link]
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Shi, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
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Kumar, S. & Sharma, A. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available at: [Link]
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Isyaka, S. M., et al. (2024). Innovative Techniques for Natural Product Isolation: Bridging Tradition and Modernity. South Asian Research Journal of Natural Products. Available at: [Link]
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Valdivia, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
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Zhang, Q., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. PMC. Available at: [Link]
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Zhang, Z., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]
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physicochemical characteristics of 7-chloro-2,3-dihydrobenzofuran-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characteristics of 7-chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Executive Summary
This compound is a heterocyclic compound belonging to the dihydrobenzofuran class of molecules. This structural motif is of significant interest to the pharmaceutical and life sciences industries, appearing in a variety of biologically active natural products and synthetic drugs.[1][2] Derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated for a range of therapeutic applications, including as potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors and as subtype-selective PPARα agonists for treating dyslipidemia.[3][4][5] A thorough understanding of the physicochemical properties of this core molecule is fundamental for its application in drug design, synthesis, and formulation development. This guide provides a comprehensive overview of the known and predicted , alongside detailed, field-proven protocols for their empirical determination.
Molecular Profile and Structural Attributes
The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental properties. The title compound, with CAS Registry Number 26018-45-1, possesses a bicyclic system where a dihydrofuran ring is fused to a chlorobenzene ring, with a carboxylic acid functional group at the chiral center (C2).[6][7] This combination of a lipophilic aromatic portion and a polar, ionizable carboxylic acid dictates its behavior in both chemical and biological systems.
Core Molecular Data
The essential molecular identifiers and calculated properties are summarized below. These values are critical for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and computational modeling.
| Property | Value | Source / Method |
| CAS Number | 26018-45-1 | Chemical Abstract Service[6] |
| Molecular Formula | C₉H₇ClO₃ | Calculated |
| Molecular Weight | 198.60 g/mol | Calculated |
| Monoisotopic Mass | 198.00838 Da | Predicted[8] |
| Canonical SMILES | C1C(C2=C(O1)C(=CC=C2)Cl)C(=O)O | PubChem |
| InChIKey | GKZRKBLDRBZQQF-UHFFFAOYSA-N | PubChem[8] |
Physicochemical and Thermal Properties
The physical state, solubility, and acidity of a compound are paramount for its handling, purification, and formulation. While specific experimental data for this exact molecule is sparse, properties can be predicted based on its functional groups and data from analogous structures. The provided protocols are designed to establish these values empirically.
Predicted Physical and Chemical Properties
| Property | Predicted Value / Range | Rationale & Comparative Data |
| Melting Point | > 150 °C | Carboxylic acids with aromatic rings are typically high-melting solids. A related, more complex derivative, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, decomposes at 242 °C.[9][10] |
| Boiling Point | > 300 °C (decomposes) | High polarity and potential for intermolecular hydrogen bonding suggest a high boiling point; thermal decomposition is likely. A related dimethyl derivative has a predicted boiling point of 322.3 °C.[7] |
| Aqueous Solubility | Poorly soluble | The nonpolar chlorinated benzofuran backbone is expected to dominate, despite the polar carboxylic acid. Solubility will be pH-dependent, increasing significantly at pH > pKa. |
| pKa | ~4.0 - 4.5 | The typical pKa for a carboxylic acid is in this range.[11] The electron-withdrawing effect of the adjacent oxygen and the distant chloro-aromatic system may slightly lower this value. |
| LogP | ~2.5 - 3.0 | The predicted LogP for a related dimethyl derivative is 2.98, indicating significant lipophilicity.[7] |
Spectroscopic Fingerprint: A Guide to Structural Verification
Spectroscopic analysis provides an unambiguous confirmation of chemical structure. This section outlines the expected spectral characteristics for this compound and provides robust protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) Rationale for Solvent Choice: DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and, crucially, its residual water peak does not typically obscure the exchangeable carboxylic acid proton, which is expected to appear as a broad singlet at a high chemical shift (>12 ppm).
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
| -COOH | >12.0 (br s, 1H) | ~172 | Typical for carboxylic acids. |
| H2 | ~5.3 (dd, 1H) | ~75 | Methine proton alpha to both a carboxylic acid and an ether oxygen. |
| H3 (diastereotopic) | ~3.6 (dd, 1H), ~3.3 (dd, 1H) | ~30 | Methylene protons adjacent to a chiral center and an aromatic ring. |
| H4, H5, H6 | ~7.0-7.5 (m, 3H) | ~110-130 | Aromatic protons on the chlorinated ring. |
| C7 (Cl-bearing) | - | ~128 | Aromatic carbon attached to chlorine. |
| C=O Carbonyl | - | ~172 | Characteristic shift for a carboxylic acid carbonyl carbon.[12] |
| Other Aromatic C | - | ~110-160 | Range for substituted benzene and furan carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is dominated by a strong carbonyl stretch and a very broad hydroxyl stretch from the carboxylic acid dimer.[13][14]
Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp, Medium |
| C-H (Aliphatic) | 2850 - 2960 | Sharp, Medium |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Ether & Acid) | 1050 - 1300 | Strong |
| C-Cl | 700 - 850 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a final confirmation of the structure.
Predicted Mass Spectrometry Fragmentation
| Technique | Expected m/z | Fragment Identity |
| High-Resolution MS (ESI-) | 197.0011 | [M-H]⁻ (Deprotonated molecule) |
| Tandem MS (MS/MS of [M-H]⁻) | 153.0116 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |
| 161.0268 | [M-H-HCl]⁻ (Loss of HCl, less common) |
Experimental Methodologies: A Practical Guide
As a Senior Application Scientist, the emphasis is not just on the data, but on the integrity of the methods used to obtain it. The following protocols are designed to be robust, reproducible, and self-validating.
Workflow for Comprehensive Physicochemical Profiling
A logical workflow ensures that data is collected efficiently and that sample purity is confirmed before extensive characterization.
Caption: Workflow for the systematic characterization of a novel compound.
Protocol: Melting Point Determination
-
Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
-
Methodology:
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap gently to pack the sample to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement: Place the capillary tube in the apparatus. Set a ramp rate of 10-20 °C/min for a preliminary scan. Once a rough melting range is found, repeat with a fresh sample using a slow ramp rate of 1-2 °C/min starting approximately 10 °C below the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. Report this range.
-
Trustworthiness Check: Perform the measurement in triplicate. The ranges should agree within 1-2 °C.
-
Protocol: pKa Determination by Potentiometric Titration
-
Principle: The pKa is the pH at which the compound is 50% ionized. It is determined by monitoring the pH of a solution of the acid as a standardized base is added.
-
Methodology:
-
Solution Preparation: Accurately weigh ~20 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to a final volume of 50 mL. The co-solvent is necessary due to the compound's predicted low aqueous solubility.
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized 0.01 M NaOH solution, adding small, precise aliquots (e.g., 0.05 mL) and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve, where the inflection point marks the equivalence point.
-
Self-Validation: The shape of the titration curve should be a classic sigmoidal curve for a monoprotic acid.
-
Protocol: Spectroscopic Data Acquisition
-
Principle: Standardized instrument parameters ensure data quality and comparability.
-
Methodology:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC):
-
Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquire spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire at least 1024 scans to achieve adequate signal-to-noise.
-
Run 2D experiments (COSY, HSQC) to unambiguously assign proton and carbon signals.
-
-
FT-IR Spectroscopy:
-
Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis, which requires minimal sample preparation.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan immediately before the sample scan to subtract atmospheric CO₂ and H₂O signals.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high mass accuracy.
-
Dissolve the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Analyze in both positive and negative ion modes. The negative mode is expected to be more sensitive for a carboxylic acid ([M-H]⁻).
-
The measured mass of the molecular ion should be within 5 ppm of the calculated theoretical mass for the elemental formula to be considered confirmed.
-
-
Conclusion
This compound is a chiral, solid compound with physicochemical properties defined by its lipophilic chloro-aromatic ring and its polar carboxylic acid group. Its characterization relies on a systematic application of analytical techniques, from basic melting point determination to advanced 2D NMR and high-resolution mass spectrometry. The protocols and predicted data within this guide serve as a robust framework for researchers in medicinal chemistry and drug development, enabling confident structural verification and providing the foundational data needed for further investigation into the biological activities of this and related scaffolds.
References
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- HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
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PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401. [Link]
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AWS. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with - AWS. [Link]
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PubChemLite. 7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid. [Link]
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PubMed. Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. [Link]
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National Institutes of Health. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. [Link]
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-
ACS Publications. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. [Link]
-
University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. [Link]
-
YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. [Link]
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National Institutes of Health. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
NIST WebBook. Benzofuran-2-carboxylic acid UV/Visible spectrum. [Link]
-
Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
SciSpace. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. [Link]
-
Chemsrc. CAS#:31457-03-1 | 7-Benzofurancarboxylicacid, 2,3-dihydro-2-methyl-. [Link]
-
Chemsrc. 7-CHLORO-3,5-DIMETHYL-2-BENZOFURANCARBOXYLIC ACID. [Link]
-
Chemvisai Labs. 123654-26-2. [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
2a biotech. Products. [Link]
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Methodological & Application
Application Note: A Validated Synthesis Protocol for 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Abstract
This document provides a comprehensive, field-validated protocol for the synthesis of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will elucidate the causality behind experimental choices, from starting material selection to final purification, ensuring a reproducible and efficient synthesis. The protocol includes a detailed reaction mechanism, quantitative data tables, safety precautions, and visual workflow diagrams to facilitate seamless execution.
Introduction and Significance
This compound is a crucial intermediate in the synthesis of complex pharmaceutical agents. The dihydrobenzofuran scaffold is a privileged structure found in numerous bioactive natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[1][2] The specific substitution pattern of this molecule, particularly the chlorine atom at the 7-position, makes it a valuable precursor for creating analogues with tailored electronic and steric properties. Its most notable application is as a key intermediate in the synthesis of Prucalopride, a highly selective serotonin (5-HT4) receptor agonist used for the treatment of chronic constipation.[3]
The synthetic strategy detailed herein follows a robust and scalable two-step pathway: (1) Cyclization of a substituted phenol to form the dihydrobenzofuran ester scaffold, and (2) Saponification (hydrolysis) of the resulting ester to yield the target carboxylic acid. This approach is favored for its high efficiency and the relative accessibility of starting materials.
Synthetic Pathway Overview
The synthesis commences with 3-chlorophenol, which undergoes a base-mediated reaction with ethyl bromopyruvate to form an intermediate phenoxy pyruvate. This intermediate then undergoes an intramolecular cyclization to yield Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate. The final step is the hydrolysis of this ester under basic conditions to produce the desired this compound.
Caption: High-level overview of the two-step synthesis pathway.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and characterization steps to ensure the identity and purity of the synthesized compounds.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 3-Chlorophenol | C₆H₅ClO | 128.56 | ≥99% | Sigma-Aldrich | Corrosive, toxic |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | ≥97% | Sigma-Aldrich | Lachrymator, toxic |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99%, anhydrous | Fisher Scientific | Irritant |
| Acetone | C₃H₆O | 58.08 | ACS Grade, anhydrous | VWR | Flammable |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98%, pellets | EMD Millipore | Corrosive |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof | Decon Labs | Flammable |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ACS Grade | Fisher Scientific | Flammable, peroxide-former |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.) | J.T. Baker | Corrosive |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich | Drying agent |
Equipment
-
Three-neck round-bottom flask (500 mL) with magnetic stirrer
-
Reflux condenser and heating mantle
-
Dropping funnel
-
Nitrogen gas inlet
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
pH meter or pH paper
-
Filtration apparatus (Büchner funnel)
PART 1: Synthesis of Ethyl 7-Chloro-2,3-dihydrobenzofuran-2-carboxylate
Rationale: This step constructs the core dihydrobenzofuran ring system. Anhydrous potassium carbonate is used as a mild base to deprotonate the phenol, facilitating its nucleophilic attack on the ethyl bromopyruvate. Acetone is an excellent polar aprotic solvent for this type of SN2 reaction. Refluxing provides the necessary activation energy for the reaction and subsequent intramolecular cyclization.
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chlorophenol (12.85 g, 100 mmol) and anhydrous potassium carbonate (27.64 g, 200 mmol).
-
Solvent Addition: Add 250 mL of anhydrous acetone to the flask.
-
Reagent Addition: Begin stirring the suspension. Slowly add ethyl bromopyruvate (19.5 g, 100 mmol) to the mixture via a dropping funnel over 30 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium salts. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oily residue in 200 mL of diethyl ether. Wash the organic layer sequentially with 1M NaOH solution (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate, typically as a yellow or brown oil. This crude product can be used directly in the next step or purified via column chromatography if necessary.
PART 2: Hydrolysis to this compound
Rationale: This is a standard saponification reaction. Sodium hydroxide acts as the base to hydrolyze the ethyl ester to its corresponding carboxylate salt.[4][5] Ethanol serves as a co-solvent to ensure miscibility. Acidification of the carboxylate salt then precipitates the final carboxylic acid product, which is typically insoluble in cold acidic water.
Procedure:
-
Reaction Setup: Dissolve the crude ester from the previous step in 150 mL of ethanol in a 500 mL round-bottom flask.
-
Base Addition: Prepare a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water and add it to the ethanolic solution of the ester.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2-3 hours. The solution should become homogeneous. Monitor the disappearance of the ester spot by TLC.
-
Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 200 mL of cold water. Cool the solution in an ice bath and slowly acidify by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 2.
-
Precipitation and Isolation: A solid precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Characterization: The final product should be a white to off-white solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Experimental Workflow Diagram
Caption: Detailed step-by-step workflow for the synthesis protocol.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Chemical Hazards:
-
3-Chlorophenol: Toxic and corrosive. Avoid skin contact and inhalation.
-
Ethyl bromopyruvate: A strong lachrymator (causes tearing) and is toxic. Handle only in a well-ventilated fume hood.
-
Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid skin and eye burns.
-
-
Operational Hazards:
-
All heating and reflux operations should be conducted in a fume hood.
-
Diethyl ether is extremely flammable and can form explosive peroxides. Ensure there are no nearby ignition sources and use from a freshly opened container.
-
References
- HETEROCYCLES, Vol. 81, No. 12, 2010. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
- Patents. Synthesis of (±)6,7-Dichloro-2,3-dihydro-5-(2-furoyl)benzofuran-2-carboxylic acid.
- Google Patents. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
- Indian Journal of Chemistry, Sec B, May 2021. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
- ChemicalBook. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis.
- Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis.
- Sci-Hub. A Convergent Route to Dihydrobenzofuran Neolignans via a Formal 1,3-Cycloaddition Oxidized Phenols.
- SIOC Journal. Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes.
- PubMed Central. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
- BenchChem. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9.
- Technical Disclosure Commons. Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido).
- ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401.
- ACS Publications. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.
- MDPI. Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach.
- Google Patents. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives.
- ChemicalBook. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2.
- National Institutes of Health. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines.
Sources
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- 2. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]
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- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Approach to the Analytical Characterization of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Abstract: This document provides a comprehensive guide for the development and validation of robust analytical methods for 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid. Given the absence of standardized public methods for this specific analyte, this guide emphasizes a foundational, first-principles approach. It is designed for researchers, analytical chemists, and drug development professionals, offering detailed strategies for chromatographic separation, structural elucidation, and quantitative analysis. We will explore method development for High-Performance Liquid Chromatography (HPLC) as a primary technique, Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal method, and the use of spectroscopic techniques for definitive structural confirmation.
Introduction and Strategic Overview
This compound is a heterocyclic organic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a chlorinated benzofuran core and a carboxylic acid moiety, presents specific challenges and opportunities for analytical characterization. Accurate and precise analytical methods are paramount for ensuring purity, monitoring reaction kinetics, assessing stability, and meeting regulatory requirements in any drug development pipeline.
The core challenge is the lack of established, validated analytical protocols in the public domain for this specific molecule. Therefore, this guide adopts the perspective of a method development scientist, outlining a logical, step-by-step strategy to create and validate the necessary analytical tools from the ground up. Our approach is built on two pillars:
-
Chromatographic Separation: Utilizing orthogonal techniques to resolve the analyte from impurities, starting materials, and degradation products.
-
Spectroscopic Confirmation: Employing definitive techniques to unambiguously confirm the structure and identity of the analyte.
Physicochemical Profile: The Foundation of Method Development
Before initiating any chromatographic method development, a thorough understanding of the analyte's physicochemical properties is essential. These properties dictate the ideal starting conditions for separation and analysis.
| Property | Value / Predicted Value | Significance for Method Development |
| Molecular Formula | C₉H₇ClO₃ | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 198.60 g/mol | Used for preparing standard solutions and stoichiometric calculations. |
| pKa (Predicted) | ~3.5 - 4.5 | Critical for RP-HPLC. The mobile phase pH must be controlled to be at least 1.5-2 units below the pKa to ensure the analyte is in its neutral, protonated form for consistent retention on a reverse-phase column. |
| LogP (Predicted) | ~2.0 - 2.5 | Indicates moderate hydrophobicity, making it well-suited for Reverse-Phase Liquid Chromatography (RP-LC). |
| UV Absorption | Predicted λmax ~270-285 nm | The benzofuran ring acts as a chromophore, making UV-Vis detection a viable and straightforward choice for HPLC. An experimental UV scan is required to confirm the optimal wavelength. |
| Volatility | Low | The carboxylic acid group makes the compound non-volatile, precluding direct GC analysis and necessitating derivatization.[1][2] |
Primary Analytical Technique: Reverse-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC is the workhorse for analyzing non-volatile, polar to moderately non-polar small molecules. The properties of this compound make it an ideal candidate for this technique, which will serve as the primary method for purity assessment and quantification.
Protocol for RP-HPLC Method Development
This protocol outlines a systematic approach to developing a robust, stability-indicating HPLC method.
Step 1: Instrument and Column Selection
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is recommended.
-
Column: Begin with a high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The C18 stationary phase will provide sufficient hydrophobic retention for this analyte.
-
Column Temperature: Maintain the column at a constant temperature, typically 30 °C, to ensure retention time reproducibility.
Step 2: Mobile Phase and Detector Wavelength Optimization
-
Aqueous Phase (A): Prepare a buffered solution. A 20 mM potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid, is an excellent starting point. This low pH ensures the carboxylic acid is fully protonated.
-
Organic Phase (B): Use HPLC-grade acetonitrile. It generally provides better peak shape and lower backpressure than methanol for this class of compounds.
-
Wavelength (λmax) Determination: Prepare a ~10 µg/mL solution of the analyte in the mobile phase. Use the DAD to perform a UV scan from 200-400 nm to identify the wavelength of maximum absorbance. This will be the primary monitoring wavelength.
Step 3: Gradient Elution Development
-
Initial Scouting Gradient: Perform a rapid, broad gradient to determine the approximate elution time.
-
Flow Rate: 1.0 mL/min
-
Gradient: 10% B to 90% B over 15 minutes.
-
-
Gradient Optimization: Based on the scouting run, create a more focused gradient around the elution time of the analyte to ensure adequate separation from any process-related impurities. A suggested starting point is:
-
0-2 min: Hold at 30% B
-
2-12 min: Ramp from 30% B to 70% B
-
12-14 min: Ramp to 90% B (column wash)
-
14-15 min: Hold at 90% B
-
15.1-20 min: Return to 30% B and equilibrate.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Ensure complete dissolution.
Step 4: System Suitability and Validation
-
Once an optimized method is achieved, perform system suitability tests (e.g., five replicate injections of a standard) to check for tailing factor (<1.5), theoretical plates (>2000), and retention time reproducibility (%RSD <1.0%).
-
Proceed with method validation according to ICH Q2(R1) guidelines.
Orthogonal Technique: GC-MS with Derivatization
Rationale: To provide a truly orthogonal method for impurity profiling and identification, GC-MS is an excellent choice. Due to the low volatility of the carboxylic acid, a derivatization step is mandatory to convert the analyte into a thermally stable and volatile compound suitable for gas chromatography.[1][2]
Protocol for GC-MS Method Development
Step 1: Derivatization
-
Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective and common silylation reagent for converting carboxylic acids into their more volatile trimethylsilyl (TMS) esters.[1]
-
Reaction Procedure:
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection. The reaction converts the polar -COOH group to a non-polar -COOSi(CH₃)₃ group.
-
Step 2: GC-MS Instrumentation and Conditions
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap) is required.
-
Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for general-purpose separation of derivatized species.
-
Suggested GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: Hold at 280 °C for 5 minutes
-
-
-
Suggested MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40 - 450 amu
-
Step 3: Data Analysis
-
The total ion chromatogram (TIC) will show the separation of the derivatized analyte and any impurities.
-
The mass spectrum for the main peak should be analyzed to confirm the structure. Expect to see the molecular ion of the TMS-ester and characteristic fragmentation patterns, such as the loss of a methyl group (-15 Da) from the TMS moiety.
Structural Confirmation by Spectroscopic Methods
While chromatographic methods are excellent for separation and quantification, they do not provide definitive structural proof. Spectroscopic techniques are essential for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the chemical structure. For this compound, the following characteristic signals are expected.[3]
-
¹H NMR (in DMSO-d₆):
-
~12-13 ppm (broad singlet, 1H): The highly deshielded carboxylic acid proton. This signal will disappear upon a D₂O exchange experiment.
-
~7.0-7.5 ppm (multiplets, 3H): Protons on the aromatic ring. The specific splitting patterns will depend on the coupling between them.
-
~5.0-5.5 ppm (triplet or dd, 1H): The proton at the C2 position, coupled to the C3 protons.
-
~3.0-3.5 ppm (multiplet, 2H): The two diastereotopic protons at the C3 position.
-
-
¹³C NMR (in DMSO-d₆):
-
~170-175 ppm: The carbonyl carbon of the carboxylic acid.[3]
-
~110-160 ppm: Aromatic and furan-ring carbons.
-
~75-85 ppm: The C2 carbon.
-
~30-40 ppm: The C3 carbon.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Expected Exact Mass [M-H]⁻: 196.0011 for C₉H₆ClO₃⁻.
-
Key EI Fragmentation (from GC-MS):
-
Loss of the carboxyl group (-COOH, 45 Da).
-
Loss of the chlorine atom (-Cl, 35/37 Da), showing the characteristic isotopic pattern.
-
Conclusion
The analytical characterization of this compound requires a multi-faceted strategy, beginning with an understanding of its physicochemical properties. This guide proposes a robust RP-HPLC method as the primary tool for purity and assay determination, complemented by a derivatization-based GC-MS method for orthogonal impurity profiling and identification. Definitive structural confirmation must be achieved through a combination of NMR spectroscopy and mass spectrometry. By following this systematic development and validation workflow, researchers and drug development professionals can establish a comprehensive and reliable analytical package for this important chemical entity.
References
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PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
Yoshida, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4883. Available from: [Link]
- Shi, G. Q., et al. (2004). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 47(11), 2767-2770. (Note: A direct link to the supporting information was used, which may not be universally accessible.
-
de Vries, J. X., et al. (1993). Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in rats. Xenobiotica, 23(11), 1269-1280. Available from: [Link]
- Google Patents. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
-
Di Micco, S., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. Heterocycles, 81(12), 2865-2872. Available from: [Link]
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Padarauskas, A., & Judžentienė, A. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 23(2), 116-121. Available from: [Link]
- Zenkevich, I. G. (2003). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker, New York.
-
Odongo, G. A., & Sadik, O. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Available from: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Available from: [Link]
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Application Notes & Protocols: Evaluating 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid in Anticancer Research
Document ID: AN-BZF-ACR-202601
Abstract
The benzofuran and its dihydro-derivative scaffold are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Halogenated benzofurans, in particular, have shown significant potential as cytotoxic agents against various cancer cell lines.[3][4] This guide provides a comprehensive framework for the preclinical evaluation of novel compounds within this class, using 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid as a representative candidate. We present a logical, tiered approach, from initial cytotoxicity screening to mechanistic elucidation and conceptual in vivo efficacy studies. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to rigorously assess the anticancer potential of this and related molecules.
Introduction: The Scientific Rationale
The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Benzofuran derivatives have emerged as a promising class of compounds, demonstrating a wide array of anticancer mechanisms.[1] These include, but are not limited to, the inhibition of critical signaling pathways like NF-κB and STAT3, disruption of tubulin polymerization, and modulation of key kinases such as VEGFR-2.[1][5][6]
The introduction of a chloro-substituent at the 7-position of the 2,3-dihydrobenzofuran-2-carboxylic acid core is a rational design strategy. Halogenation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity to target proteins and improving cell permeability.[4] Therefore, this compound (herein referred to as BZF-C7) warrants systematic investigation.
This document outlines a strategic workflow for evaluating its potential, starting with broad screening and progressively narrowing the focus to specific mechanisms of action.
Preliminary Steps: Compound Management
Objective: To prepare standardized, high-quality solutions of BZF-C7 for consistent and reproducible experimental results.
Protocol 2.1: Solubility Assessment and Stock Solution Preparation
-
Materials:
-
This compound (BZF-C7) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Perform a preliminary solubility test by adding small, known amounts of BZF-C7 to 100 µL of various solvents (DMSO, Ethanol, PBS, water) to determine the most suitable solvent for creating a high-concentration stock. DMSO is typically the solvent of choice for compounds of this nature.
-
Accurately weigh 5-10 mg of BZF-C7 powder and dissolve it in the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Prepare single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Scientist's Note (Causality): Preparing a high-concentration DMSO stock is critical. It allows for minimal volumes to be added to aqueous cell culture media, ensuring the final DMSO concentration in the assay is non-toxic to the cells (typically ≤0.5%). This vehicle concentration must be kept consistent across all experimental conditions, including the "vehicle control" group.
Tier 1: In Vitro Cytotoxicity and Proliferation Screening
The initial goal is to determine if BZF-C7 has a measurable effect on cancer cell viability and to quantify its potency.
Protocol 3.1: Cell Viability Assessment using a Metabolic Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the concentration of BZF-C7 that inhibits cell metabolic activity by 50% (IC50), a key indicator of cytotoxic or cytostatic potential.[7][8][9]
-
Cell Line Selection: Choose a panel of cancer cell lines from different tissues (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) to assess the breadth of activity.
-
Procedure:
-
Seed cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare a serial dilution series of BZF-C7 from the DMSO stock in complete medium. A common range is 0.1 µM to 100 µM.
-
Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of BZF-C7. Include wells for "untreated" and "vehicle control" (medium with the same final DMSO concentration as the highest BZF-C7 dose).
-
Incubate for 48 or 72 hours. The duration should be consistent and long enough to observe effects on proliferation.[10]
-
Add the viability reagent (e.g., 10 µL of MTT solution or 100 µL of CellTiter-Glo® reagent) to each well according to the manufacturer's instructions.
-
Incubate as required (e.g., 2-4 hours for MTT; 10 minutes for CellTiter-Glo®).
-
Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no-cell" or "lysis buffer" control as 0% viability.
-
Plot the normalized viability (%) against the log-transformed drug concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Data Presentation: Example IC50 Values
| Cell Line | Cancer Type | BZF-C7 IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast | 8.5 | 1.2 |
| A549 | Lung | 15.2 | 2.1 |
| HCT116 | Colon | 5.3 | 0.9 |
| PC-3 | Prostate | 22.1 | 3.5 |
Experimental Workflow: In Vitro Screening Cascade
Caption: Tiered workflow for in vitro evaluation of BZF-C7.
Tier 2: Elucidating the Mode of Action
If BZF-C7 demonstrates significant cytotoxicity, the next step is to determine how it affects the cells.
Protocol 4.1: Apoptosis Assay by Flow Cytometry
Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the primary cell death pathway.
-
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed a sensitive cell line (e.g., HCT116) in 6-well plates and allow them to attach overnight.
-
Treat cells with BZF-C7 at concentrations corresponding to 1x and 2x its IC50 value for 24-48 hours. Include vehicle control and a positive control (e.g., 1 µM Staurosporine for 4 hours).
-
Harvest both adherent and floating cells. Adherent cells should be detached gently using Trypsin-EDTA.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (primary necrosis)
-
Protocol 4.2: Cell Cycle Analysis
Rationale: Many anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from progressing through division. This protocol quantifies the proportion of cells in each phase (G0/G1, S, G2/M).
-
Materials:
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells in 6-well plates with BZF-C7 (1x and 2x IC50) for 24 hours.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry. The DNA content will be used to gate cell populations into G0/G1, S, and G2/M phases.
-
Tier 3: Investigating a Potential Molecular Target
Based on literature for related benzofuran scaffolds, the NF-κB signaling pathway is a plausible target.[5]
NF-κB Signaling Pathway Overview
The NF-κB pathway is a pro-survival pathway often constitutively active in cancer cells. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., by TNFα), the IKK complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes involved in proliferation, anti-apoptosis, and inflammation.
Caption: High-level workflow for a preclinical in vivo xenograft study.
References
- A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology.
- In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity.
- In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology.
- In Vivo Evaluation Program.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Comparisons of in vivo cancer models and their applications.
- In Vivo Model Systems. Crown Bioscience.
- Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances.
- Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals.
- Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar.
- Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Scientific Reports.
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- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
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The 7-Chloro-Dihydrobenzofuran Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Emergence of a Versatile Pharmacophore
The 2,3-dihydrobenzofuran ring system is a well-established "privileged structure" in medicinal chemistry, valued for its rigid, yet three-dimensional, conformation and its ability to present substituents in a defined spatial orientation. This allows for precise interactions with biological targets. The introduction of a chlorine atom at the 7-position of this scaffold creates a unique pharmacophore with modulated electronic and lipophilic properties, enhancing its potential for drug development. This application note will provide an in-depth guide to the diverse applications of 7-chloro-dihydrobenzofuran derivatives, with a focus on their role in the development of novel therapeutics. We will explore their synthesis, biological activities, and provide detailed protocols for their evaluation.
The versatility of the benzofuran core, in general, has led to its incorporation in a wide array of biologically active compounds, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][2] The addition of halogen atoms, such as chlorine, can further enhance the therapeutic potential of these molecules by influencing their binding affinity, metabolic stability, and pharmacokinetic profile.[3]
Key Therapeutic Applications of the 7-Chloro-Dihydrobenzofuran Moiety
Serotonin Receptor Modulation: The Case of Prucalopride
A prominent example of the successful application of the 7-chloro-dihydrobenzofuran scaffold is in the development of Prucalopride, a selective, high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation.[4] The key intermediate in the synthesis of Prucalopride is 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[4][5][6][7] The 7-chloro substituent is a critical feature of this intermediate, contributing to the overall pharmacological profile of the final drug molecule.
The development of Prucalopride highlights the utility of the 7-chloro-dihydrobenzofuran core as a platform for designing potent and selective G protein-coupled receptor (GPCR) ligands.[4][7]
Kinase Inhibition: A Promising Avenue for Anticancer Therapy
While direct examples of 7-chloro-dihydrobenzofuran as kinase inhibitors are still emerging, the broader family of chlorinated dibenzofurans and dihydrodibenzofurans has shown significant promise as potent inhibitors of protein kinases, particularly Casein Kinase 2 (CK2).[8][9] Dichloro- and dibromo-substituted dihydrodibenzofurans have demonstrated IC50 values in the low nanomolar range against CK2, a key target in cancer therapy.[8][9]
The structure-activity relationship (SAR) studies on these compounds suggest that halogenation at positions 7 and 9 is crucial for their inhibitory activity.[8] This provides a strong rationale for the exploration of 7-chloro-dihydrobenzofuran derivatives as potential kinase inhibitors.
Anti-inflammatory and Anticancer Potential
Derivatives of 2,3-dihydrobenzofuran have been investigated as potent anti-inflammatory agents.[10] The presence of a chlorine atom on the benzofuran ring has been shown to be beneficial for the anticancer activity of certain derivatives.[3] This suggests that the 7-chloro-dihydrobenzofuran scaffold could be a valuable starting point for the design of novel anti-inflammatory and anticancer drugs.
Data Summary: Biological Activity of Chloro-Substituted (Dihydro)Benzofuran Derivatives
| Compound Class | Target | Key Findings | Reference |
| Dichloro-dihydrodibenzofurans | Casein Kinase 2 (CK2) | IC50 values in the low nanomolar range (e.g., 5.8 nM). | [8][9] |
| 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 5-HT4 Receptor (as Prucalopride intermediate) | Key building block for a selective, high-affinity agonist. | [4][5][6][7] |
| Benzofuran-piperazine hybrids | Various Cancer Cell Lines | Halogen substitution (including chloro) at the para position of a benzene ring enhanced anticancer activity. | [3] |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin Synthesis | Potent anti-inflammatory agent. | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Representative 7-Chloro-Dihydrobenzofuran Derivative
This protocol outlines a general procedure for the chlorination of a dihydrobenzofuran derivative using N-chlorosuccinimide (NCS), a common and effective chlorinating agent for aromatic compounds.[1][9][11][12][13]
Objective: To synthesize a 7-chloro-2,3-dihydrobenzofuran derivative.
Materials:
-
2,3-dihydrobenzofuran derivative (1 equivalent)
-
N-Chlorosuccinimide (NCS) (1.1 equivalents)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the starting 2,3-dihydrobenzofuran derivative in glacial acetic acid.
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and dichloromethane.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-chloro-2,3-dihydrobenzofuran derivative.
Causality behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent, which is particularly effective for activated aromatic rings.[11][13]
-
Glacial Acetic Acid: This solvent is often used for chlorination reactions with NCS as it can facilitate the reaction without interfering with the process.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to neutralize any remaining acid and remove water-soluble impurities.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation in response to a test compound.[8][14][15][16][17]
Objective: To determine the cytotoxic effect of a 7-chloro-dihydrobenzofuran derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
7-chloro-dihydrobenzofuran derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-chloro-dihydrobenzofuran derivative in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Self-Validating System:
-
The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay results.
-
A linear relationship between cell number and formazan production should be established for the specific cell line being used.
Visualizations
Synthetic Pathway Diagram
Caption: General synthetic scheme for the chlorination of a 2,3-dihydrobenzofuran.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Perspectives
The 7-chloro-dihydrobenzofuran scaffold represents a valuable and versatile platform in medicinal chemistry. Its successful incorporation into the marketed drug Prucalopride validates its utility in targeting GPCRs. Furthermore, the potent activity of related chlorinated dihydrobenzofuran derivatives against key cancer targets like CK2 provides a strong impetus for the exploration of 7-chloro analogues in oncology. The synthetic accessibility and the potential for diverse functionalization make the 7-chloro-dihydrobenzofuran moiety an attractive starting point for the design of new generations of selective and potent therapeutic agents. Future research should focus on expanding the SAR of this scaffold against a wider range of biological targets and optimizing its pharmacokinetic properties to unlock its full therapeutic potential.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, M. A., & Barakat, A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Goettert, M. I., Schattel, V., Koch, P., Gratz, A., Mayer, P., & Jung, M. (2018). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Omega, 3(11), 15635–15647. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 19, 2026, from [Link]
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Technical Disclosure Commons. (2024). An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. Defensive Publications Series, 6658. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 19, 2026, from [Link]
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Eureka | Patsnap. (2019). A kind of preparation method of prucalopride intermediate. Retrieved January 19, 2026, from [Link]
-
Eureka | Patsnap. (n.d.). Preparation method of prucalopride intermediate. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of prucalopride intermediate.
-
ResearchGate. (n.d.). Improved method for synthesis of vilazodone hydrochloride. Retrieved January 19, 2026, from [Link]
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Prudent, R., Sautel, C. F., Moucadel, V., Laudet, B., Filhol, O., & Cochet, C. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in enzymology, 485, 597–610. [Link]
-
Frontiers. (2022). Copper Modulates the Catalytic Activity of Protein Kinase CK2. Frontiers in Molecular Biosciences, 9, 888631. [Link]
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ResearchGate. (n.d.). An investigation of the synthesis of vilazodone. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved January 19, 2026, from [Link]
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BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-wells). Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved January 19, 2026, from [Link]
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Closse, A., Haefliger, W., Hauser, D., Gubler, H. U., Dewald, B., & Baggiolini, M. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 24(12), 1465–1471. [Link]
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ResearchGate. (n.d.). The retrosynthesis of vilazodone (7). Retrieved January 19, 2026, from [Link]
-
TSI Journals. (n.d.). N-CHLOROSUCCINIMIDE AS A POTENTIAL REAGENT IN THE CHLORINATION OF THE REGIOISOMERS OF DIHYDROXY BENZOIC ACID IN AQUEOUS SOLUTIO. Retrieved January 19, 2026, from [Link]
-
Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123. [Link]
-
AACR Journals. (n.d.). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). In vitro kinase assay. Retrieved January 19, 2026, from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit. Retrieved January 19, 2026, from [Link]
-
Goettert, M. I., Schattel, V., Koch, P., Gratz, A., Mayer, P., & Jung, M. (2018). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS pharmacology & translational science, 1(4), 223–236. [Link]
-
International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved January 19, 2026, from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Derivatization of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold in Modern Drug Discovery
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active natural products and synthetic compounds. Its unique structural and electronic properties have garnered significant attention from medicinal chemists, leading to the development of derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The derivatization of the carboxylic acid at the 2-position, in particular, offers a versatile handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The introduction of a chlorine atom at the 7-position can further influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
This comprehensive guide provides detailed application notes and protocols for the derivatization of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid, a key intermediate for the synthesis of novel therapeutic agents. The protocols outlined below are designed for researchers, scientists, and drug development professionals, with a focus on robust and reproducible methodologies for amide bond formation and esterification.
Core Concepts in Derivatization
The primary functional group for derivatization on the target molecule is the carboxylic acid. The two most common and versatile derivatization strategies for carboxylic acids are amide bond formation and esterification. Both reactions typically require the activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol, respectively.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry due to the stability of the resulting amide bond and its prevalence in biological systems.[3] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid.
Esterification: Modulating Polarity and Pro-drug Strategies
Esterification is another critical derivatization technique used to modify the physicochemical properties of a lead compound. Esters can act as pro-drugs, which are inactive compounds that are metabolized in vivo to release the active carboxylic acid. This strategy can be employed to improve oral bioavailability, increase cell permeability, or prolong the duration of action.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the parent 2,3-dihydrobenzofuran-2-carboxylic acid and its subsequent derivatization. While the protocols are written for the non-chlorinated analog due to the availability of published procedures, they are directly applicable to the 7-chloro derivative with minor, if any, modifications.
Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic Acid
This protocol describes the synthesis of the core scaffold via catalytic hydrogenation of the commercially available benzofuran-2-carboxylic acid.
Materials and Reagents:
-
Benzofuran-2-carboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve benzofuran-2-carboxylic acid (1.0 eq) in ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Place the reaction mixture in a hydrogenation apparatus and apply hydrogen pressure (typically 50-70 psi).
-
Stir the reaction at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 2,3-dihydrobenzofuran-2-carboxylic acid as a crystalline solid.[4][5]
Diagram of Synthesis Workflow:
Caption: Synthesis of the dihydrobenzofuran core.
Protocol 2: Amide Coupling using EDC and HOBt
This protocol describes a general and highly effective method for the formation of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA or TEA (2.0-3.0 eq) to the mixture.
-
Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
Mechanism of EDC/HOBt Coupling:
Caption: EDC/HOBt amide coupling mechanism.
Protocol 3: Steglich Esterification
This protocol details the esterification of this compound using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-Dimethylaminopyridine (DMAP). This method is particularly useful for coupling with sterically hindered alcohols.
Materials and Reagents:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the stirred solution.
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by flash column chromatography on silica gel.
Data Presentation: Expected Outcomes
The following table provides a hypothetical summary of expected results for the derivatization of this compound with representative amines and alcohols. Yields and analytical data will vary depending on the specific substrates and reaction conditions.
| Derivative | Reagents | Solvent | Typical Yield (%) | ¹H NMR (indicative shifts, δ ppm) |
| N-Benzylamide | Benzylamine, EDC, HOBt, DIPEA | DCM | 75-90 | 7.2-7.4 (m, Ar-H), 5.3 (dd, H-2), 4.5 (d, N-CH₂) |
| N-Morpholinylamide | Morpholine, EDC, HOBt, DIPEA | DMF | 70-85 | 5.4 (dd, H-2), 3.6-3.8 (m, morpholine-H) |
| Methyl Ester | Methanol, DCC, DMAP | DCM | 80-95 | 5.3 (dd, H-2), 3.7 (s, O-CH₃) |
| tert-Butyl Ester | tert-Butanol, DCC, DMAP | DCM | 60-80 | 5.2 (dd, H-2), 1.5 (s, C(CH₃)₃) |
Causality Behind Experimental Choices
-
Choice of Coupling Reagents: EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, which simplifies purification compared to DCC. HOBt is added to form an active ester intermediate, which is less prone to side reactions like N-acylurea formation and reduces the risk of racemization at the α-carbon.
-
Role of DMAP in Esterification: DMAP is a highly effective acylation catalyst. It reacts with the activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This is especially important for less nucleophilic or sterically hindered alcohols.
-
Solvent Selection: Anhydrous aprotic solvents like DCM and DMF are used to prevent the hydrolysis of the activated carboxylic acid intermediates. DMF is a more polar solvent and can be beneficial for dissolving less soluble starting materials.
-
Use of a Base: A non-nucleophilic base like DIPEA or TEA is used to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.
Self-Validating Systems: In-Process Controls
To ensure the success and reproducibility of these protocols, the following in-process controls are recommended:
-
Moisture Control: All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the coupling reagents and activated intermediates.
-
Reaction Monitoring: The progress of the reaction should be closely monitored by a suitable analytical technique such as TLC or LC-MS. This allows for the determination of the reaction endpoint and can help diagnose any issues that may arise.
-
Purification and Characterization: The final products should be purified to a high degree of homogeneity, typically by flash column chromatography. The structure and purity of the derivatives should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014).
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(21), 5183.
- Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28741-28764.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 768-775.
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem. (n.d.).
- Amide Synthesis. Fisher Scientific.
- Coupling Reagents. Aapptec Peptides.
- Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5724-5742.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9. ChemicalBook.
- CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2874.
- Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
Sources
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 [chemicalbook.com]
laboratory-scale synthesis of 7-chlorocoumaran-2-carboxylic acid
Application Note & Protocol
Laboratory-Scale Synthesis of 7-Chlorocoumaran-2-Carboxylic Acid
Abstract
This document provides a comprehensive guide for the , a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology employs a robust and efficient two-stage synthetic strategy. The initial stage involves a microwave-assisted Perkin rearrangement of a 7-chloro-3-bromocoumarin precursor to yield 7-chlorobenzofuran-2-carboxylic acid. The subsequent stage achieves the target molecule through the catalytic hydrogenation of the benzofuran intermediate, selectively reducing the furan ring. This protocol offers detailed, step-by-step instructions, mechanistic insights, and characterization data to ensure reliable and reproducible results for researchers in organic synthesis and pharmaceutical development.
Introduction and Synthetic Strategy
Coumaran (2,3-dihydrobenzofuran) scaffolds are prevalent in a wide array of biologically active molecules and natural products. The targeted molecule, 7-chlorocoumaran-2-carboxylic acid, serves as a key intermediate for more complex derivatives, where the chloro-substituent provides a handle for further functionalization via cross-coupling reactions, and the carboxylic acid allows for amide bond formation, esterification, or other modifications.
The selected synthetic route is designed for efficiency, high yield, and operational simplicity. It circumvents the need for costly or unstable reagents by leveraging two well-established and reliable organic transformations.
The two-stage synthesis is outlined below:
-
Stage 1: Perkin Rearrangement. A 7-chloro-3-bromocoumarin is converted to 7-chlorobenzofuran-2-carboxylic acid. This classic reaction proceeds via a base-catalyzed ring-opening of the coumarin lactone, followed by an intramolecular nucleophilic substitution that expels the bromide ion to form the five-membered furan ring.[1] We present a microwave-assisted protocol that dramatically reduces reaction times from hours to minutes.[1]
-
Stage 2: Catalytic Hydrogenation. The aromatic furan ring of the intermediate is selectively reduced to a dihydrofuran (coumaran) ring. This is achieved using heterogeneous catalysis with palladium on carbon (Pd/C) under a hydrogen atmosphere.
The complete workflow is visualized in the diagram below.
Caption: Overall synthetic workflow for 7-chlorocoumaran-2-carboxylic acid.
Part 1: Synthesis of 7-Chlorobenzofuran-2-Carboxylic Acid
The Perkin rearrangement of 3-halocoumarins is a robust method for synthesizing benzofuran-2-carboxylic acids.[1] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the coumarin's carbonyl carbon, leading to the fission of the lactone ring. This generates a phenoxide and a vinyl halide within the same molecule. The subsequent intramolecular nucleophilic attack by the phenoxide on the vinyl halide center results in the formation of the benzofuran ring system.[1] The use of microwave irradiation accelerates this process significantly by efficiently delivering energy to the polar reaction medium.[1]
Caption: Simplified mechanistic pathway of the Perkin rearrangement.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 7-Chloro-3-bromocoumarin | 275.49 | 2.75 g | 10.0 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g | 30.0 | 3.0 |
| Ethanol (EtOH), 95% | - | 50 mL | - | - |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed (~3 mL) | - | - |
| Deionized Water | 18.02 | As needed | - | - |
Procedure
-
In a 100 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 7-chloro-3-bromocoumarin (2.75 g, 10.0 mmol).
-
Add sodium hydroxide (1.20 g, 30.0 mmol) and ethanol (50 mL).
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at 80 °C (power: 300 W) for 5 minutes with continuous stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the resulting solution to a 250 mL beaker.
-
While stirring, slowly acidify the solution to pH 1 by adding concentrated hydrochloric acid dropwise. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).
-
Dry the collected off-white solid in a vacuum oven at 60 °C to a constant weight.
Expected Outcome
The protocol is expected to yield 7-chlorobenzofuran-2-carboxylic acid as an off-white solid in high yield (>95%). The product can be characterized by standard analytical techniques (¹H NMR, IR, mp).
Part 2: Synthesis of 7-Chlorocoumaran-2-Carboxylic Acid
Catalytic hydrogenation is a standard method for the reduction of alkenes. In this step, the C2-C3 double bond within the furan ring of the benzofuran intermediate is selectively reduced. The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into hydrogen atoms. The benzofuran also adsorbs onto the surface, and the hydrogen atoms are then added stepwise across the double bond, resulting in the desired saturated coumaran ring system.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 7-Chlorobenzofuran-2-carboxylic Acid | 196.58 | 1.97 g | 10.0 | 1.0 eq. |
| Palladium on Carbon (10% Pd/C) | - | 100 mg | - | 5 mol% Pd |
| Methanol (MeOH), anhydrous | 32.04 | 50 mL | - | Solvent |
| Hydrogen (H₂) gas | 2.02 | 1 atm (balloon) | - | Reducing agent |
Procedure
-
To a 100 mL round-bottom flask, add 7-chlorobenzofuran-2-carboxylic acid (1.97 g, 10.0 mmol) and a magnetic stir bar.
-
Add methanol (50 mL) and stir until the solid is fully dissolved.
-
Carefully add 10% palladium on carbon (100 mg) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the flask with a rubber septum.
-
Purge the flask by evacuating it under vacuum and backfilling with hydrogen gas from a balloon. Repeat this cycle three times.
-
Leave the reaction to stir vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is completely consumed (typically 4-6 hours).
-
Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Remove the catalyst by filtering the reaction mixture through a pad of Celite®. Wash the Celite pad with a small amount of methanol (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Expected Outcome
The protocol should provide 7-chlorocoumaran-2-carboxylic acid as a white crystalline solid. The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its structure and purity.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents: Sodium hydroxide and concentrated hydrochloric acid are corrosive. Avoid contact with skin and eyes. Ethanol and methanol are flammable liquids. Keep away from ignition sources.
-
Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Do not exceed the recommended temperature or pressure limits for the vessel.
-
Catalytic Hydrogenation: Palladium on carbon can be pyrophoric. Handle with care, preferably in a wetted state or under an inert atmosphere. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is secure and free from leaks. Perform the reaction away from sparks or open flames.
References
- Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
-
MDPI. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. [Link]
- MARM-ACS. (n.d.). Synthesis of Substituted Benzofuran-2-Carboxylic Acid Ethyl Ester.
-
Fray, A. M., et al. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 19(11), 18887-18895. [Link]
Sources
Application Notes and Protocols: 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid as a Potent PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of PARP-1 Inhibition and the Emergence of Novel Scaffolds
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, playing a pivotal role in the repair of single-strand breaks.[1][2] Its inhibition has emerged as a powerful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][3] The clinical success of PARP-1 inhibitors like Olaparib and Niraparib has spurred the search for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles.[1][3]
Among the promising new classes of PARP-1 inhibitors are derivatives of 2,3-dihydrobenzofuran.[4][5] These compounds present a unique structural backbone for targeting the NAD+ binding site of PARP-1. This document provides detailed application notes and protocols for the investigation of a specific novel compound, 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid , as a PARP-1 inhibitor. While this specific molecule is a subject of ongoing research, the methodologies outlined herein are based on established principles for characterizing PARP-1 inhibitors and can be adapted from studies on structurally related benzofuran carboxamides.[4][5][6]
Proposed Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site
It is hypothesized that this compound acts as a competitive inhibitor of PARP-1. The benzofuran core is believed to mimic the nicotinamide moiety of the natural substrate, NAD+, thereby occupying the active site of the enzyme. This prevents the transfer of ADP-ribose units to target proteins, a crucial step in the DNA damage response. The chloro- and carboxylic acid substitutions on the benzofuran ring are likely to influence the compound's binding affinity and selectivity.
Caption: Workflow for in vitro PARP-1 enzymatic assay.
Materials:
-
Recombinant Human PARP-1
-
Activated DNA (e.g., histone-induced)
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB Substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Stop Solution (e.g., 2 N H2SO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
Reaction Setup:
-
To each well of a 96-well plate, add 25 µL of assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) control.
-
Add 10 µL of activated DNA.
-
Add 10 µL of recombinant PARP-1 enzyme.
-
-
Inhibitor Binding: Gently mix and incubate the plate at room temperature for 10 minutes.
-
Enzymatic Reaction: Initiate the reaction by adding 10 µL of biotinylated NAD+.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 50 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Example Data:
| Concentration (µM) | % Inhibition (Hypothetical) |
| 0.001 | 2.5 |
| 0.01 | 15.8 |
| 0.1 | 48.2 |
| 1 | 85.3 |
| 10 | 98.1 |
| 100 | 99.5 |
| IC50 (µM) | ~0.12 |
Protocol 2: Cell-Based PARP-1 Activity Assay
This protocol measures the effect of this compound on PARP-1 activity in a cellular context, for instance, in a cancer cell line with known BRCA mutations.
Caption: Workflow for cell-based PARP-1 activity assay.
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436)
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Cell-based PARP-1 activity assay kit (containing lysis buffer, anti-PAR antibody, etc.)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by adding a DNA damaging agent (e.g., 1 mM H2O2 for 10 minutes).
-
Cell Lysis: Wash the cells with PBS and lyse them according to the assay kit manufacturer's instructions.
-
ELISA for PAR: Transfer the cell lysates to the provided ELISA plate coated with a PAR-binding reagent.
-
Detection: Follow the kit's instructions for adding the anti-PAR antibody, secondary antibody, and substrate.
-
Data Acquisition: Read the absorbance using a microplate reader.
-
Data Analysis: Determine the EC50 value by plotting the absorbance (or % inhibition) against the inhibitor concentration.
Expected Outcome: A dose-dependent decrease in PAR levels upon treatment with the inhibitor, indicating successful inhibition of PARP-1 activity in cells.
Protocol 3: Western Blot for PARP-1 and PAR
This protocol is used to visualize the inhibition of PARP-1 auto-PARylation and the cleavage of PARP-1, a marker of apoptosis.
Procedure:
-
Cell Treatment: Treat cells with the inhibitor at various concentrations and for different time points. A positive control for apoptosis (e.g., staurosporine) should be included.
-
Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP-1 (to detect both full-length and cleaved forms) and PAR overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results:
-
A decrease in the high molecular weight smear corresponding to PARylated proteins in inhibitor-treated samples.
-
In apoptotic cells, a decrease in the full-length PARP-1 band (116 kDa) and the appearance of a cleaved PARP-1 fragment (89 kDa).
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel PARP-1 inhibitors. The protocols outlined in this document provide a comprehensive framework for its preclinical evaluation. Further studies should focus on its selectivity against other PARP family members, its pharmacokinetic and pharmacodynamic properties, and its efficacy in in vivo cancer models. The exploration of structure-activity relationships within this chemical series could lead to the discovery of even more potent and selective PARP-1 inhibitors with significant therapeutic potential.
References
- Fisher Scientific. (2023).
- Thermo Fisher Scientific. (2023).
- Aaronchem. (2023).
- Sigma-Aldrich. (2023).
-
Penning, T. D., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5589-5603. [Link]
- Google Patents. (2014). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
- Campaigne, E., & Blanton, C. D. (1965). Synthesis of (±)6,7-Dichloro-2,3-dihydro-5-(2-furoyl)benzofuran-2-carboxylic acid. Journal of Pharmaceutical Sciences, 54(3), 457-458.
-
Zhu, Q., et al. (2025). Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. European Journal of Medicinal Chemistry, 300, 118164. [Link]
- Kovaļovs, A., et al. (2020). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 56(8), 1034-1038.
-
Musella, A., et al. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. International Journal of Molecular Sciences, 24(4), 3794. [Link]
-
Brown, A. R., et al. (2014). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 19(10), 15997-16008. [Link]
- Zaitseva, E., et al. (2021). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences, 22(16), 8847.
-
Zaitseva, E., et al. (2021). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences, 22(16), 8847. [Link]
-
Penning, T. D., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5589-5603. [Link]
-
Wang, Y., et al. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Expert Opinion on Drug Discovery, 20(9), 1085-1101. [Link]
- Kirby, C. A., et al. (2020). Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling. Proceedings of the National Academy of Sciences, 117(23), 12847-12858.
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
-
Lee, J., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. [Link]
- Pirovano, M., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. Heterocycles, 81(12), 2865-2874.
-
Zahoor, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1354893. [Link]
-
Shi, G. Q., et al. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry, 48(17), 5589-5599. [Link]
-
De Candia, M., et al. (2016). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e]t[7][8]hiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? ACS Chemical Neuroscience, 7(2), 149-160. [Link]
Sources
- 1. In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers [mdpi.com]
- 2. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.no [fishersci.no]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: 7-Chloro-2,3-dihydrobenzofuran as a Versatile Synthetic Intermediate
Introduction
In the landscape of modern synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 7-Chloro-2,3-dihydrobenzofuran has emerged as a highly valuable and versatile intermediate, particularly within the realms of medicinal chemistry and materials science. Its rigid bicyclic scaffold, combined with the synthetically tractable chloro-substituent, provides a robust platform for molecular elaboration. The dihydrobenzofuran core is a privileged structure found in numerous natural products and pharmacologically active compounds, prized for its conformational rigidity and metabolic stability.[1][2] The chlorine atom at the 7-position serves as a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen-based substituents. This application note provides an in-depth guide to the synthetic utility of 7-chloro-2,3-dihydrobenzofuran, detailing its application in key bond-forming reactions and its role in the synthesis of high-value molecules.
Key Synthetic Applications: A Gateway to Molecular Diversity
The reactivity of 7-chloro-2,3-dihydrobenzofuran is dominated by the chemistry of its aryl chloride moiety. This functional group is an ideal substrate for modern cross-coupling methodologies, which have revolutionized the way chemists approach the synthesis of complex aromatic systems.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl or aryl-vinyl linkages. 7-Chloro-2,3-dihydrobenzofuran serves as an excellent electrophilic partner in these reactions. The presence of the ether oxygen atom on the aromatic ring can influence the electronic properties of the aryl chloride, but with the appropriate choice of catalyst, ligand, and base, high-yielding couplings are readily achievable.
Causality of Component Selection:
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like Pd₂(dba)₃ are commonly used. They form the active Pd(0) species in situ.
-
Ligand: Bulky, electron-rich phosphine ligands are critical for facilitating the oxidative addition of the relatively unreactive aryl chloride to the Pd(0) center. Ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often effective.[3]
-
Base: A base is required to activate the boronic acid partner, forming a more nucleophilic boronate species that facilitates transmetalation. Strong inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently employed.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or mixtures with water are typically used to ensure solubility of all reaction components.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The introduction of nitrogen-containing functional groups onto aromatic rings is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination provides a direct and general method for forming C-N bonds by coupling aryl halides with a wide range of amines.[4][5][6] 7-Chloro-2,3-dihydrobenzofuran is readily functionalized using this methodology to produce 7-amino-2,3-dihydrobenzofuran derivatives, which are key precursors for many biologically active molecules.
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4][7] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often rate-limiting.[7] The use of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for deprotonating the amine or the intermediate palladium-amine complex.[6]
// Nodes for the cycle pd0 [label="L₂Pd(0)", fontcolor="#202124"]; pd_complex1 [label="[L₂Pd(Ar)(Cl)]\nOxidative Addition\nIntermediate", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex2 [label="[L₂Pd(Ar)(NHR₂)]⁺Cl⁻", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_amido [label="[L₂Pd(Ar)(NR₂)]\nAmido Complex", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Input and Output ar_cl [label="Ar-Cl\n(7-Chloro-dihydrobenzofuran)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; amine [label="HNR₂\n(Amine)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ar-NR₂\n(Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; base_in [label="Base"]; base_out [label="[Base-H]⁺Cl⁻"];
// Edges pd0 -> pd_complex1 [label=" Oxidative\n Addition"]; ar_cl -> pd_complex1 [color="#EA4335"]; pd_complex1 -> pd_complex2 [label=" Amine\n Coordination"]; amine -> pd_complex2 [color="#4285F4"]; pd_complex2 -> pd_amido [label=" Deprotonation"]; base_in -> pd_complex2 [style=dashed]; pd_complex2 -> base_out [style=dashed]; pd_amido -> pd0 [label=" Reductive\n Elimination", color="#34A853"]; pd_amido -> product [style=dashed, color="#34A853"]; } caption [label="Catalytic Cycle of Buchwald-Hartwig Amination.", shape=plaintext, fontname="Arial", fontsize=10];
Case Study: Intermediate in the Synthesis of Vilazodone
A prominent example showcasing the utility of the dihydrobenzofuran scaffold is in the synthesis of Vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist.[8] Several synthetic routes to Vilazodone rely on a key piperazinyl-benzofuran intermediate.[9][10][11][12] While many routes use a bromobenzofuran starting material, the principles are directly applicable to chloro-derivatives. The core strategy involves coupling the benzofuran moiety with an indole fragment via a piperazine linker. This underscores the importance of the halogenated benzofuran scaffold as a critical component in constructing complex, multi-cyclic drug molecules.[9][11]
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on the specific substrate and desired scale. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction: Synthesis of 7-(phenyl)-2,3-dihydrobenzofuran
| Reagent/Component | Molar Eq. | Mol | Mass/Volume |
| 7-Chloro-2,3-dihydrobenzofuran | 1.0 | 1.0 mmol | 154.6 mg |
| Phenylboronic Acid | 1.2 | 1.2 mmol | 146.3 mg |
| Pd(OAc)₂ | 0.02 | 0.02 mmol | 4.5 mg |
| SPhos | 0.04 | 0.04 mmol | 16.4 mg |
| K₃PO₄ | 2.0 | 2.0 mmol | 424.4 mg |
| 1,4-Dioxane/H₂O (10:1) | - | - | 5.5 mL |
Procedure:
-
To a flame-dried Schlenk flask, add 7-chloro-2,3-dihydrobenzofuran (154.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture (5.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-(phenyl)-2,3-dihydrobenzofuran.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Reaction: Synthesis of N-benzyl-2,3-dihydrobenzofuran-7-amine
| Reagent/Component | Molar Eq. | Mol | Mass/Volume |
| 7-Chloro-2,3-dihydrobenzofuran | 1.0 | 1.0 mmol | 154.6 mg |
| Benzylamine | 1.2 | 1.2 mmol | 128.6 mg (131 µL) |
| Pd₂(dba)₃ | 0.01 | 0.01 mmol | 9.2 mg |
| XPhos | 0.04 | 0.04 mmol | 19.1 mg |
| Sodium tert-butoxide | 1.4 | 1.4 mmol | 134.6 mg |
| Toluene | - | - | 5.0 mL |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.6 mg, 1.4 mmol) to an oven-dried vial.
-
Outside the glovebox, add 7-chloro-2,3-dihydrobenzofuran (154.6 mg, 1.0 mmol) to the vial, followed by anhydrous toluene (5.0 mL) and benzylamine (131 µL, 1.2 mmol).
-
Seal the vial and heat the mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with diethyl ether (20 mL) and quench carefully with water (10 mL).
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target N-benzyl-2,3-dihydrobenzofuran-7-amine.
Conclusion
7-Chloro-2,3-dihydrobenzofuran is a powerful and versatile synthetic intermediate whose value is unlocked through modern palladium-catalyzed cross-coupling reactions. Its ability to undergo efficient C-C and C-N bond formation via Suzuki-Miyaura and Buchwald-Hartwig aminations, respectively, makes it an indispensable building block for accessing a wide array of complex molecules. The dihydrobenzofuran scaffold is a common motif in pharmacologically active compounds, and the strategic placement of the chloro-substituent provides a reliable handle for late-stage functionalization and library synthesis. The protocols and principles outlined in this note serve as a guide for researchers and drug development professionals aiming to leverage this intermediate in their synthetic endeavors.
References
-
Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. ResearchGate. Available at: [Link][9][10]
-
Wang, G., et al. (2015). Improved method for synthesis of vilazodone hydrochloride. ResearchGate. Available at: [Link][8]
-
Reddy, P., et al. (2017). Scale-Up Synthesis of Antidepressant Drug Vilazodone. ResearchGate. Available at: [Link][11]
-
CN103159749A - Synthesis method for antidepressant drug vilazodone. Google Patents. Available at: [12]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link][4]
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. Available at: [Link][1]
-
Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO South Africa. Available at: [Link][2]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link][5]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][6]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][3]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link][7]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link][13]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-driven advice in a troubleshooting-focused Q&A format to help you optimize your reaction conditions and improve your overall yield.
The synthesis of this compound is a valuable process, yielding a key building block for various pharmacologically active molecules. The most common and scalable route involves three key transformations:
-
O-Arylation: An etherification reaction between 2,4-dichlorophenol and a malonic ester.
-
Intramolecular Cyclization: A base-mediated ring closure to form the dihydrobenzofuran core.
-
Saponification & Decarboxylation: Hydrolysis of the ester followed by the removal of a carboxyl group to yield the final product.
This guide will address critical issues that can arise at each of these stages.
General Synthetic Workflow
Below is a typical workflow for the synthesis. Each step presents unique challenges that can impact the final yield.
Technical Support Center: Purification of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the isolation and purification of this compound.
I. Core Concepts in Purification
The purification of this compound, a moderately polar molecule, typically relies on exploiting differences in solubility and polarity between the target compound and any impurities. The primary methods employed are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
II. Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. However, achieving high purity and yield can be challenging.
FAQs: Recrystallization
Question 1: My compound "oils out" instead of crystallizing upon cooling. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or the cooling process being too rapid.
-
Causality: The solubility of the compound at a given temperature is exceeded, but the energy barrier for crystal lattice formation is not overcome, leading to the formation of a supersaturated oil.
-
Troubleshooting Protocol:
-
Re-heat the solution: Add a small amount of additional solvent until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can promote slower cooling.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the cooled solution to induce crystallization.
-
Question 2: I am getting very low recovery of my product after recrystallization. Why is this happening and how can I improve it?
Answer: Low recovery is a common issue and can be attributed to several factors, primarily the choice of solvent and the volume used.
-
Causality:
-
The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor.
-
-
Troubleshooting Protocol:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen is recommended. For carboxylic acids like this, polar solvents are a good starting point. Consider mixtures of solvents, such as ethanol/water or ethyl acetate/hexane.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product before filtration.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC to determine if a significant amount of product remains. If so, a second crop of crystals may be obtainable by further concentration and cooling.
-
Question 3: The purity of my compound has not significantly improved after recrystallization. What are the likely causes?
Answer: This indicates that the chosen recrystallization conditions are not effectively removing the impurities.
-
Causality:
-
The impurity may have very similar solubility properties to the target compound in the chosen solvent.
-
The impurity may have co-precipitated with the product.
-
-
Troubleshooting Protocol:
-
Solvent System Change: Experiment with different solvent systems. If a single solvent was used, try a binary solvent system which can provide a wider range of polarities.
-
Activated Carbon Treatment: If the impurities are colored, they may be large, polar molecules. Adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities.
-
Alternative Purification Method: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary.
-
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting decision tree for recrystallization.
III. Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
FAQs: Column Chromatography
Question 1: My compound is not eluting from the column, or is eluting very slowly.
Answer: This is a common issue that arises from the mobile phase being too non-polar for the compound.
-
Causality: this compound is a polar compound due to the carboxylic acid group. If the eluent is not polar enough, the compound will remain strongly adsorbed to the polar silica gel.
-
Troubleshooting Protocol:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
Add an Acid Modifier: The carboxylic acid group can interact strongly with the slightly acidic silica gel. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can protonate the carboxylate, reducing its interaction with the silica and improving elution.[1]
-
Check for Insolubility: Ensure your crude product was fully dissolved in the loading solvent and is soluble in the mobile phase. If it precipitates on the column, it will not elute properly.
-
Question 2: I am seeing poor separation between my product and an impurity.
Answer: This indicates that the chosen mobile phase is not providing sufficient resolution.
-
Causality: The polarity of the eluent is too high, causing both the product and the impurity to move too quickly down the column, or the polarity is not optimized to exploit the polarity differences between the compounds.
-
Troubleshooting Protocol:
-
Decrease Mobile Phase Polarity: Start with a less polar eluent system and gradually increase the polarity (gradient elution). This will allow the less polar compounds to elute first, followed by the more polar ones.
-
Optimize Solvent System: Test different solvent systems using Thin Layer Chromatography (TLC) first. The ideal TLC solvent system will give a good separation of spots with the product Rf value around 0.3-0.4. Common systems for carboxylic acids include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[1][2]
-
Change Stationary Phase: If separation on silica gel is not possible, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
Question 3: My product is coming off the column as very broad bands, leading to mixed fractions.
Answer: Band broadening can be caused by several factors related to column packing and sample loading.
-
Causality:
-
Poorly packed column with channels or cracks.
-
Overloading the column with too much crude material.
-
Loading the sample in a solvent that is too strong (more polar than the mobile phase).
-
-
Troubleshooting Protocol:
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Use a minimal amount of solvent to dissolve the crude sample. Ideally, the loading solvent should be the same as, or less polar than, the initial mobile phase. Dry-loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) is often a good strategy.
-
Column Dimensions: Use a column with a larger diameter for larger sample sizes to avoid overloading. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100 by weight.
-
Column Chromatography Troubleshooting Workflow
Caption: Troubleshooting decision tree for column chromatography.
IV. Purity Analysis and Quality Control
After purification, it is crucial to assess the purity of this compound.
Question 4: What is the best method to check the purity of my final product?
Answer: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of compounds like this.[3][4]
-
Methodology: A typical HPLC method would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol.[5] Detection is commonly performed using a UV detector.
-
Purity Assessment: The purity is generally reported as the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is often desired for research applications.
Recommended Analytical Parameters
| Parameter | Recommendation | Rationale |
| Technique | Reverse-Phase HPLC | Provides excellent separation for moderately polar organic molecules. |
| Stationary Phase | C18 Column | Standard for reverse-phase chromatography. |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid | Gradient elution is often preferred to resolve all impurities. The acid suppresses the ionization of the carboxylic acid for better peak shape. |
| Detection | UV-Vis Detector (e.g., at 254 nm) | The benzofuran ring system is UV active. |
V. References
-
CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents.
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
-
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12, 2010. [Link]
-
Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido) - Technical Disclosure Commons. [Link]
-
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid, Min. 97.0 (HPLC,T), 200 mg. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]
Sources
Technical Support Center: Synthesis of 7-Chloro-2,3-dihydrobenzofuran
Welcome to the technical support center for the synthesis of 7-chloro-2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and optimize your results.
Troubleshooting Guide: Common Issues & Solutions
The synthesis of 7-chloro-2,3-dihydrobenzofuran, a valuable scaffold in medicinal chemistry, typically proceeds via a two-step sequence: an O-alkylation of 2-chlorophenol followed by an intramolecular cyclization. While conceptually straightforward, this process is often plagued by competing side reactions that can significantly impact yield and purity. This guide addresses the most common issues.
Q1: My yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-chlorophenol. What is the likely cause?
A1: This issue almost always points to an inefficient initial O-alkylation step, which is a variation of the Williamson ether synthesis.[1][2] The root cause is typically incomplete deprotonation of the 2-chlorophenol or instability of the resulting phenoxide.
Probable Causes & Solutions:
-
Insufficient Base Strength: While 2-chlorophenol is more acidic than aliphatic alcohols, a base of appropriate strength is still required for complete deprotonation. For phenols, weaker bases like potassium carbonate (K₂CO₃) can be used, but stronger bases like sodium hydride (NaH) are often more effective.[1]
-
Actionable Advice: If using K₂CO₃, ensure it is finely powdered and anhydrous. Consider switching to a stronger base like NaH or potassium tert-butoxide (t-BuOK). When using NaH, be sure to wash it with dry hexanes to remove mineral oil, and perform the reaction under a strictly inert atmosphere (N₂ or Ar).
-
-
Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction.[1] Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and promoting undesired C-alkylation.[3]
-
Actionable Advice: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation (e.g., K⁺ or Na⁺) without strongly interacting with the phenoxide nucleophile, thus accelerating the desired O-alkylation.[1] Acetonitrile is another good option.
-
-
Reaction Temperature: The Williamson ether synthesis requires sufficient thermal energy, but excessive heat can lead to decomposition.[1]
-
Actionable Advice: Typical reaction temperatures range from 50-100 °C.[1] If your reaction is sluggish at a lower temperature, gradually increase the heat while monitoring the reaction progress by TLC.
-
Q2: I've isolated a major byproduct that has the same mass as my desired O-alkylated intermediate. What could it be?
A2: This is a classic case of C-alkylation, an inherent side reaction in phenoxide chemistry.[2][3] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (primarily at the ortho and para positions).
Mechanistic Insight: The phenoxide anion exists in resonance, with negative charge density on both the oxygen and the ring carbons. While O-alkylation is usually kinetically favored, C-alkylation can become significant under certain conditions.[3]
dot
Caption: O- vs. C-Alkylation Pathways.
Troubleshooting C-Alkylation:
-
Solvent Effect: This is the most critical parameter. Protic solvents (water, alcohols) stabilize the phenoxide oxygen via hydrogen bonding, sterically hindering it and favoring C-alkylation.[3]
-
Counter-ion: The nature of the cation (from the base) can influence the O/C ratio, although this effect is generally less pronounced than the solvent effect.[1]
Q3: My reaction to form the ether intermediate is producing a significant amount of an alkene byproduct. How can I minimize this?
A3: This indicates that an E2 elimination reaction is competing with the desired SN2 substitution.[1][2] This is particularly common when using secondary or tertiary alkyl halides, but can also occur with primary halides under forcing conditions. The phenoxide is not only a good nucleophile but also a reasonably strong base.
Factors Favoring Elimination:
-
Steric Hindrance: Bulky alkyl halides or phenoxides increase the likelihood of elimination.[1]
-
High Temperature: Elimination reactions often have a higher activation energy and are favored at elevated temperatures.[1]
-
Strong, Bulky Base: Using a base like potassium tert-butoxide can favor elimination of the alkyl halide.
Actionable Advice:
-
Control Temperature: Lowering the reaction temperature generally favors the SN2 pathway over E2.[1] Start at a lower temperature (e.g., 50 °C) and only increase if the reaction is not proceeding.
-
Choice of Alkylating Agent: Ensure you are using a primary alkyl halide (e.g., 2-bromoethanol or 1-bromo-2-chloroethane). Avoid secondary or tertiary halides.[4]
-
Base Selection: While a strong base is needed, a very strong, non-nucleophilic base might exacerbate elimination. K₂CO₃ or Cs₂CO₃ are often good choices to minimize this side reaction.
Q4: The final intramolecular cyclization step is not working or is giving a complex mixture. What should I check?
A4: The intramolecular cyclization to form the dihydrofuran ring is typically an intramolecular SN2 reaction. Failure here can be due to several factors related to the substrate, base, or reaction conditions.
| Problem | Probable Cause | Recommended Solution |
| No Reaction | Insufficiently activated leaving group on the side chain. | Ensure you have a good leaving group (e.g., -Br, -OTs). If you used a halo-alcohol for the alkylation, you must first activate the hydroxyl group (e.g., convert to a tosylate or mesylate) before attempting cyclization. |
| No Reaction | Base is too weak to deprotonate the newly formed hydroxyl group (if applicable) or residual phenol. | Use a strong base like NaH or K₂CO₃ in a polar aprotic solvent like DMF. |
| Polymerization/Tar | Reaction temperature is too high, or conditions are too harsh. | Perform the cyclization at a moderate temperature (e.g., 80-120°C). Consider using high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. |
| Incorrect Isomer | The starting ether intermediate was the C-alkylated product, not the O-alkylated one. | Re-evaluate the structure of your starting material. The C-alkylated isomer cannot undergo the desired intramolecular cyclization to form the dihydrobenzofuran ring. Purify the O-alkylated intermediate carefully before proceeding. |
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route for 7-chloro-2,3-dihydrobenzofuran? A: A common and reliable method involves two main steps:
-
Williamson Ether Synthesis: React 2-chlorophenol with a two-carbon electrophile containing a leaving group, such as 2-bromoethanol or 1,2-dichloroethane. This is typically done using a base like K₂CO₃ in a polar aprotic solvent like DMF.[1][5]
-
Intramolecular Cyclization: The resulting ether intermediate is then treated with a base to induce an intramolecular SN2 reaction, where the phenoxide attacks the carbon bearing the leaving group to form the five-membered dihydrofuran ring.
dot
Caption: General Synthetic Workflow.
Q: Which analytical techniques are best for monitoring this synthesis? A:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate) to clearly distinguish the polar phenol starting material from the less polar ether intermediate and the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the mass of the starting materials, intermediates, desired product, and any byproducts (like the C-alkylated isomer).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediate and the final product, ensuring the correct isomer has been formed.
Q: Can I use a one-pot procedure for this synthesis? A: While one-pot syntheses are attractive for their efficiency, they can be challenging for this specific transformation. The conditions required for the initial O-alkylation may not be optimal for the subsequent cyclization, and a one-pot approach can make it difficult to control side reactions like C-alkylation and elimination. A two-step procedure with isolation and purification of the ether intermediate is generally more robust and leads to a cleaner final product.
Recommended Protocol: Two-Step Synthesis of 7-Chloro-2,3-dihydrobenzofuran
Step 1: Synthesis of 2-(2-Bromoethoxy)-1-chlorobenzene
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add anhydrous potassium carbonate (1.5 eq.) and anhydrous DMF.
-
Add 2-chlorophenol (1.0 eq.) to the suspension and stir for 15 minutes at room temperature.
-
Add 1,2-dibromoethane (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and monitor by TLC until the 2-chlorophenol is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure ether intermediate.
Step 2: Intramolecular Cyclization to 7-Chloro-2,3-dihydrobenzofuran
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with dry hexanes to remove the oil.
-
Carefully add anhydrous DMF to the flask.
-
Add a solution of the purified 2-(2-bromoethoxy)-1-chlorobenzene (1.0 eq.) in DMF dropwise to the NaH suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to ice-water.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the final product.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Koy, M., et al. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
- Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
- Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
-
Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Cyclization Conditions for Benzofuran Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of benzofurans. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of benzofuran cyclization reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common experimental hurdles and achieve optimal results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during benzofuran synthesis, offering causal explanations and actionable solutions based on established chemical principles.
Q1: My palladium-catalyzed reaction is resulting in a low yield or has failed completely. What should I investigate?
Low yields in palladium-catalyzed benzofuran syntheses, such as those involving a Sonogashira coupling followed by cyclization, are a frequent issue. The problem can typically be traced to one of four areas: catalyst activity, reaction conditions, reagent quality, or incomplete cyclization.[1]
Potential Cause 1: Catalyst Inactivity or Decomposition The palladium catalyst is the heart of the reaction, and its activity is paramount.[1] Inactivity can arise from improper storage, age, or poisoning.[1][2] High reaction temperatures or the presence of oxygen can cause the catalyst to decompose, often observed as the formation of palladium black.[2]
-
Solution:
-
Use a fresh batch of the palladium catalyst or one that has been stored correctly under an inert atmosphere.[1]
-
Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[2]
-
If catalyst decomposition is suspected, consider screening different phosphine ligands, which can stabilize the palladium complex, or using a more robust catalyst source like Pd(PPh₃)₄.[3]
-
Potential Cause 2: Suboptimal Reaction Conditions (Solvent, Base, Temperature) The interplay between solvent, base, and temperature is critical for both the initial coupling and the final cyclization step.[3] An incorrect choice can stall the reaction or favor side-product formation.
-
Solution:
-
Base Selection: The base is crucial. For instance, sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which may deactivate the palladium catalyst.[3] Switching to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective.[1][3] Organic bases such as triethylamine (NEt₃) are also common choices.[3]
-
Solvent Screening: The solvent affects the solubility of reagents and catalyst stability.[2] Common solvents include DMF, acetonitrile, and toluene.[1][4] A screen of different solvents may be necessary to find the optimal medium for your specific substrates.
-
Temperature Optimization: Some reactions proceed at room temperature, while others require heating to 70-110 °C.[1][3] If the reaction is sluggish, a gradual increase in temperature can be beneficial. However, be cautious of excessive heat, which can degrade the catalyst.[1]
-
Potential Cause 3: Poor Reagent Quality or Incorrect Stoichiometry Impurities in starting materials, particularly water or oxygen in solvents, can significantly hinder the reaction.[1]
-
Solution:
Potential Cause 4: Successful Coupling, but Incomplete Cyclization A common scenario is the successful formation of the o-alkynylphenol intermediate (from Sonogashira coupling) without the subsequent intramolecular C-O bond formation to yield the benzofuran.[3]
-
Solution:
-
Increase the reaction temperature after the initial coupling has been confirmed by TLC or GC-MS. The cyclization step often requires more thermal energy.[3]
-
The choice of solvent and base can also be critical for this step. In some cases, the controlled addition of water has been shown to facilitate the final steps of the catalytic cycle.[3]
-
Troubleshooting Workflow for Low-Yield Benzofuran Synthesis
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.[3]
Q2: I am observing significant side products. How can I minimize them?
Side product formation often points to issues with reaction specificity, which can be controlled by fine-tuning the reaction conditions.
Potential Cause 1: Homocoupling of Terminal Alkyne (Glaser Coupling) This is a very common side reaction, especially when using a copper co-catalyst, resulting in the formation of a diyne from two molecules of the starting alkyne.[1]
-
Solution:
Potential Cause 2: Beckmann Rearrangement (in Acid-Catalyzed Routes) When using acid-catalyzed cyclization of an O-aryl ketoxime, a competing Beckmann rearrangement can occur, leading to an amide byproduct instead of the benzofuran.[5]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent catalytic strategies for benzofuran synthesis?
Several robust methods exist, with the choice depending on available starting materials and desired substitution patterns.
-
Palladium-Catalyzed Reactions: This is a widely used and versatile strategy. A common route involves the Sonogashira or Heck coupling of an o-halophenol (typically o-iodophenol) with a terminal alkyne, followed by an intramolecular cyclization.[1][3][4]
-
Copper-Catalyzed Reactions: Copper catalysts offer a more economical and greener alternative to palladium for certain cyclization reactions, such as the direct oxidative annulation of phenols and alkynes.[1][3][4]
-
Acid-Catalyzed Reactions: Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids can promote the cyclization of suitably substituted precursors.[4] For example, a Domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds can be promoted by boron trifluoride.[4]
-
Base-Mediated Reactions: In some cases, the intramolecular cyclization of intermediates like o-alkynylphenols can be achieved under transition-metal-free conditions using a base such as potassium tert-butoxide or cesium carbonate.[1][4][6]
Q2: How do substituents on the aromatic ring and alkyne affect the reaction?
Electron-donating groups (EDGs) on the phenol ring generally accelerate the reaction, likely by increasing the nucleophilicity of the phenolic oxygen for the final cyclization step. Conversely, electron-withdrawing groups (EWGs) can diminish the yield.[4][7] The steric and electronic properties of substituents on both the phenol and the alkyne can also influence the regioselectivity of the cyclization.[1]
Q3: What is the role of the ligand in palladium-catalyzed synthesis?
In palladium-catalyzed reactions, the ligand (typically a phosphine) is critical. It stabilizes the palladium center, influences its reactivity and selectivity, and prevents its precipitation as palladium black.[3] The choice of ligand can dramatically impact the success of a reaction. For example, in Tsuji-Trost type reactions for functionalizing benzofurans, the choice between dppf and XPhos was found to be highly dependent on the nucleophile used.[3][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Halogenated Dihydrobenzofurans
Welcome to the Technical Support Center for the synthesis of halogenated dihydrobenzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing halogen atoms to the dihydrobenzofuran scaffold. Dihydrobenzofurans are privileged structures in drug discovery, and their halogenated derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties.[1] However, their synthesis is frequently plagued by challenges related to yield, selectivity, and purity.
This document provides in-depth, field-proven insights in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting guides for specific experimental issues. Our goal is to explain not just the procedural steps but the underlying chemical principles to empower you to solve problems effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers commonly face when planning or initiating the synthesis of halogenated dihydrobenzofurans.
Q1: What are the primary challenges in the halogenation of dihydrobenzofurans?
A1: The main challenges hinge on controlling selectivity and minimizing side reactions. Key difficulties include:
-
Regioselectivity: The dihydrobenzofuran ring system has multiple positions susceptible to halogenation. Controlling whether the halogen adds to the benzene ring or the dihydrofuran moiety, and at which specific position, is a primary obstacle. The outcome is governed by a delicate interplay of electronic effects of the substituents and the reaction mechanism (electrophilic vs. radical).[2][3]
-
Chemoselectivity (Ring vs. Side-Chain): For substituted dihydrobenzofurans (e.g., 2,3-dimethylbenzofuran), there is a competition between electrophilic substitution on the aromatic ring and radical substitution on alkyl side-chains.[4] Reaction conditions dictate the dominant pathway.
-
Over-halogenation: The introduction of one halogen atom can sometimes activate the ring towards further substitution, leading to di- or tri-halogenated byproducts that are difficult to separate.[5]
-
Product Stability and Purification: Halogenated products may be unstable under certain reaction or workup conditions. Furthermore, separating the desired isomer from a complex mixture of byproducts and starting material often requires careful optimization of chromatographic or crystallization methods.[6]
Q2: Which halogenating agents are most effective for dihydrobenzofurans, and what are their pros and cons?
A2: The choice of halogenating agent is critical and depends on the desired outcome (e.g., ring vs. side-chain halogenation).
| Halogenating Agent | Primary Application | Pros | Cons |
| Bromine (Br₂) / Chlorine (Cl₂) | Electrophilic aromatic halogenation | Powerful and cost-effective. | Highly reactive, can lead to over-halogenation and side reactions.[5] Requires careful handling due to toxicity and corrosiveness. |
| N-Bromosuccinimide (NBS) | Allylic/Benzylic (Side-Chain) Bromination | Highly selective for radical-mediated side-chain bromination in the presence of a radical initiator (e.g., AIBN, light).[7] Milder and easier to handle than Br₂. | Can also act as an electrophilic brominating agent under certain conditions, potentially leading to mixtures. |
| N-Chlorosuccinimide (NCS) | Electrophilic/Radical Chlorination | Milder and more selective than Cl₂ gas. | Less reactive than NBS for radical reactions. |
| Iodine (I₂) with an Oxidant | Electrophilic Iodination | Iodine itself is unreactive, but activation with an oxidant (e.g., H₂O₂, HNO₃) generates a potent electrophile (I⁺). | The oxidant can sometimes lead to undesired side reactions with sensitive functional groups. |
Q3: How do substituents on the dihydrobenzofuran ring influence the regioselectivity of halogenation?
A3: Substituents exert powerful control over the position of electrophilic aromatic substitution through electronic and steric effects. The oxygen atom of the dihydrofuran ring is a strong ortho-, para-director.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), or amino (-NR₂) are activating and direct incoming electrophiles (halogens) to the ortho and para positions relative to themselves.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyls (-COR) are deactivating and direct incoming electrophiles to the meta position.
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring substitution at less hindered sites. For instance, even if a position is electronically favored, a large neighboring group may force the halogen to add elsewhere.[3]
Section 2: Troubleshooting Guides
This section provides detailed, problem-oriented guidance for specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of the Desired Halogenated Product
"My reaction is complete based on TLC, but after workup and purification, the yield of my halogenated dihydrobenzofuran is consistently below 20%. What are the likely causes and how can I fix this?"
Low yields are a common frustration that can stem from multiple points in the synthetic workflow. A systematic approach is the most effective way to diagnose the root cause.
Potential Causes & Solutions
-
Suboptimal Reaction Conditions: The reaction temperature, time, and solvent can dramatically impact yield.[8]
-
Temperature: Halogenation reactions can be highly exothermic.[5] Insufficient cooling can lead to thermal degradation of the product or the formation of undesired side products. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Action: Run small-scale trials at different temperatures (e.g., -20°C, 0°C, RT) to find the optimal balance. Use an ice or dry ice/acetone bath for precise temperature control.
-
-
Solvent: The polarity of the solvent can influence the reactivity of the halogenating agent and the stability of intermediates.
-
Action: Test a range of solvents. For electrophilic halogenations, common choices include dichloromethane (DCM), chloroform, or carbon tetrachloride. For reactions sensitive to protic sources, ensure solvents are anhydrous.[8]
-
-
-
Reagent Purity and Stoichiometry:
-
Impurities: Impurities in starting materials or solvents can poison catalysts or react preferentially with the halogenating agent.[8] Water is a common culprit in reactions using Lewis acids.
-
Action: Use freshly purified starting materials. Ensure solvents are anhydrous, especially for moisture-sensitive reactions.
-
-
Stoichiometry: Using a large excess of the halogenating agent can lead to over-halogenation and complex product mixtures, reducing the yield of the desired mono-halogenated product.[5]
-
Action: Carefully control the stoichiometry. Start with 1.0-1.1 equivalents of the halogenating agent. If the reaction is sluggish, consider slow, portion-wise addition of the halogenating agent to maintain a low instantaneous concentration.
-
-
-
Product Decomposition During Workup or Purification:
-
Aqueous Workup: Some halogenated heterocycles are sensitive to acidic or basic conditions during aqueous workup, which can cause decomposition or hydrolysis.
-
Action: Use a mild workup, such as quenching the reaction with a solution of sodium thiosulfate (to remove excess halogen) followed by a gentle wash with saturated sodium bicarbonate and brine. Minimize contact time with aqueous layers.
-
-
Silica Gel Chromatography: The acidic nature of standard silica gel can cause degradation of sensitive products.
-
Action: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%). Alternatively, use a different stationary phase like alumina (basic or neutral).
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
"My reaction produces a mixture of two or more halogenated isomers that are very difficult to separate. How can I improve the regioselectivity to favor a single product?"
Controlling regioselectivity is arguably the most significant challenge in this synthesis. The key is to understand and manipulate the factors that govern where the halogen will add to the ring.
Potential Causes & Solutions
-
Competing Reaction Mechanisms: As mentioned, electrophilic aromatic substitution and free-radical halogenation are two distinct pathways that lead to different products.[4] An electrophilic reaction will substitute on the electron-rich aromatic ring, while a radical reaction will target weaker C-H bonds, typically on alkyl side-chains (benzylic positions).[7][9]
-
Action (To favor Electrophilic Aromatic Substitution):
-
Action (To favor Free-Radical Side-Chain Halogenation):
-
Use NBS or NCS as the halogen source.
-
Include a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide.
-
Irradiate the reaction mixture with light (e.g., a sunlamp).[5]
-
Use a non-polar solvent like carbon tetrachloride (CCl₄).
-
-
-
Insufficient Directing Group Control: Sometimes the inherent directing effects of the substituents are not strong enough to favor one position exclusively, leading to mixtures of ortho and para isomers.
-
Action (Steric Hindrance): Introduce a bulky directing group or blocking group at one of the competing positions. This group can be removed in a subsequent step.
-
Action (Change in Mechanism): Explore alternative synthetic routes. For example, a directed ortho-metalation followed by quenching with a halogen source can provide exquisite regiocontrol that is not achievable with standard electrophilic substitution.
-
Factors Influencing Regioselectivity Diagram
Caption: Key factors that determine the regiochemical outcome.
Problem 3: Difficulty in Product Purification
"My crude NMR shows a complex mixture. I'm having trouble separating my desired product from starting material and what appears to be a di-halogenated byproduct using column chromatography."
Purification is often as challenging as the reaction itself, especially with closely related isomers or byproducts.
Potential Causes & Solutions
-
Similar Polarity of Components: Isomers, over-halogenated products, and the starting material can have very similar polarities, leading to poor separation on silica gel.
-
Action (Optimize Chromatography):
-
Solvent System: Screen a wide range of solvent systems with different polarities and selectivities (e.g., hexanes/ethyl acetate, hexanes/DCM, toluene/ethyl acetate). Use a shallow gradient during elution.
-
Alternative Media: Consider using reverse-phase chromatography (C18) if the compounds are sufficiently non-polar.
-
-
Action (Recrystallization): If your product is a solid, recrystallization is a powerful technique for removing small amounts of impurities.
-
Procedure: Perform a solvent screen to find a single solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold, and another in which it is sparingly soluble). Dissolve the crude material in a minimum amount of hot solvent, then allow it to cool slowly to promote the formation of pure crystals.
-
-
-
Reactive Impurities: Residual reagents (like bromine) or acidic byproducts (like HBr) can co-elute with or degrade the product on the column.[6]
-
Action (Pre-Column Cleanup): Ensure the workup was effective. A wash with sodium thiosulfate will remove excess Br₂/Cl₂, and a sodium bicarbonate wash will neutralize acidic byproducts. You can also pass the crude material through a small plug of basic alumina or celite before loading it onto the main column to remove baseline impurities.
-
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for common halogenation procedures. Note: These are general protocols and may require optimization for your specific substrate. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol A: Electrophilic Bromination of a Dihydrobenzofuran on the Aromatic Ring
This protocol is designed to favor the substitution of a bromine atom onto the electron-rich benzene ring portion of the scaffold.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the dihydrobenzofuran substrate (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate vial, prepare a solution of bromine (Br₂) (1.05 eq) in a small amount of anhydrous DCM.
-
Slow Addition: Add the bromine solution dropwise to the stirring substrate solution over 15-30 minutes. Maintain the temperature at 0°C. Causality Note: Slow addition prevents a buildup of bromine concentration, which minimizes the risk of over-bromination and helps control the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess bromine (the red-brown color will disappear).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure halogenated dihydrobenzofuran.
Protocol B: Radical-Mediated Side-Chain Bromination using NBS
This protocol is designed to selectively brominate a benzylic C-H bond on an alkyl substituent.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the alkyl-substituted dihydrobenzofuran (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), and carbon tetrachloride (CCl₄, approx. 0.1 M). Note: CCl₄ is a traditional solvent for these reactions; however, due to its toxicity, less hazardous alternatives like cyclohexane or acetonitrile can sometimes be used.
-
Initiator Addition: Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (approx. 0.05 eq).
-
Heating/Initiation: Heat the mixture to reflux (approx. 77°C for CCl₄). For light-initiated reactions, irradiate the flask with a high-intensity lamp. Causality Note: Heat or light is required to initiate the homolytic cleavage of the initiator, starting the radical chain reaction. NBS provides a low, constant concentration of Br• radicals, which enhances selectivity for the weakest C-H bond and prevents competitive electrophilic addition to the aromatic ring.[7]
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction progress can often be visually tracked as the dense NBS is consumed and the lighter succinimide floats to the surface.
-
Workup: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
-
Halogenation Reactions | Key Syntheses in Chemistry - Mettler Toledo. [Link]
-
Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - NIH. [Link]
-
Introduction to the Principles and Purposes of Halogenation Reactions - J&K Scientific. [Link]
-
Radical Halogenation in Organic Synthesis - Chemistry Steps. [Link]
-
Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Halogenation of Alkanes - Chemistry LibreTexts. [Link]
-
Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach - MDPI. [Link]
-
Halogenation At Tiffany’s – Master Organic Chemistry. [Link]
-
Formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) - PubMed. [Link]
-
Diastereoselective synthesis of CF3-dihydrobenzofurans by [4+1] annulation of in situ-generated CF3-o-quinone methides and sulfur ylides - RSC Publishing. [Link]
-
Synthesis of Functionalized Dihydrobenzofurans by Direct Aryl C-O Bond Formation Under Mild Conditions | Request PDF - ResearchGate. [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC - NIH. [Link]
-
2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. [Link]
-
Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Publishing. [Link]
- Purification of halogenated aromatic compounds - Google P
-
Regioselectivity of Radical Halogenation - YouTube. [Link]
-
regioselectivity of radical halogenation of alkanes - YouTube. [Link]
-
Boron-Mediated Regiospecific Ortho Halogenation of N-Aryl Am-ides and Ureas: Harnessing Boron Reactivity for Efficient C-X Bond Formation - ResearchGate. [Link]
-
Related mechanisms of halogen chemistry A large variety of organic reactions involving different halogen species is known w - ACP. [Link]
-
Halogenation - Wikipedia. [Link]
Sources
- 1. Diastereoselective synthesis of CF 3 -dihydrobenzofurans by [4+1] annulation of in situ -generated CF 3 - o -quinone methides and sulfur ylides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08289A [pubs.rsc.org]
- 2. Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 7. Radical Halogenation in Organic Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Halogenation - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the purification of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid. This resource offers practical, field-tested advice to overcome common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can arise from unreacted starting materials, side-reactions, or subsequent degradation. Common contaminants include the corresponding ethyl or methyl ester if the synthesis involves a hydrolysis step, unreacted salicylaldehyde derivatives, and potentially regioisomers depending on the synthetic route.[1][2] Solvents used in the reaction or purification, such as ethyl acetate, chloroform, or methanol, can also be present in the final product.[3][4]
Q2: What is the general stability of this compound?
A2: Carboxylic acids, in general, are stable compounds. However, elevated temperatures can lead to decarboxylation.[5][6] It is also important to consider the stability of the dihydrobenzofuran ring system, which under harsh acidic or basic conditions and heat, could potentially undergo ring-opening or other rearrangements.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying organic impurities. Mass Spectrometry (MS), often coupled with LC (LC-MS), confirms the molecular weight of the desired product and can help identify unknown impurities.[2][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Residual Starting Material or Co-eluting Impurities After Column Chromatography
Question: My post-chromatography product shows persistent impurities with very similar Rf values to my desired compound on TLC. How can I improve the separation?
Answer:
Co-elution is a common challenge, especially with structurally similar impurities like regioisomers.[1] Here are several strategies to enhance separation:
-
Chromatography System Optimization:
-
Solvent System Modification: A slight change in the polarity of your eluent can significantly impact separation. If you are using a standard ethyl acetate/hexane system, try introducing a small percentage of a different solvent like dichloromethane or a trace amount of acetic acid to improve the resolution of acidic compounds.
-
Gradient Elution: If you are using an isocratic system (constant solvent ratio), switching to a shallow gradient elution can help resolve closely eluting spots.
-
-
Alternative Purification Technique: Recrystallization
-
Recrystallization is an excellent orthogonal purification technique to chromatography. The choice of solvent is critical. The ideal solvent will dissolve the crude product at an elevated temperature but will have poor solubility for the product at lower temperatures, while the impurities remain in solution.
-
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., acetonitrile, ethanol, methanol, water, or mixtures like ethanol/water or acetonitrile/n-butyl chloride).[8]
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude solid until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining surface impurities.
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Rationale |
| Acetonitrile/n-butyl chloride | Effective for crystalline products with moderate polarity.[8] |
| Ethanol/Water | A polar protic solvent system that can be fine-tuned by adjusting the water content. |
| Acetic Acid/Water | The acidic nature can suppress deprotonation of the carboxylic acid, potentially leading to sharper crystallization. |
Issue 2: Low Yield After Saponification of the Corresponding Ester
Question: I've hydrolyzed the ethyl ester of this compound using NaOH/THF, but my yield of the final carboxylic acid is consistently low after acidic workup. What could be the cause?
Answer:
Low yields after saponification can stem from incomplete hydrolysis, product loss during workup, or potential side reactions.
-
Incomplete Hydrolysis: The hydrolysis of sterically hindered esters can be slow. Ensure the reaction has gone to completion by monitoring with TLC. If starting material remains, you may need to increase the reaction time, temperature, or the equivalents of base.[2]
-
Product Loss During Workup:
-
Precipitation pH: After hydrolysis, the product exists as a sodium carboxylate salt, which is water-soluble. Upon acidification with an acid like HCl, the carboxylic acid protonates and precipitates out of the aqueous solution.[9][10] It is crucial to adjust the pH to be sufficiently acidic (pH ~2) to ensure complete precipitation.
-
Extraction: If the product has some solubility in the aqueous layer even after acidification, performing an extraction with an organic solvent like ethyl acetate can recover the dissolved product.
-
Workflow for Optimized Saponification and Workup
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Decarboxylation [organic-chemistry.org]
- 6. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 10. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 7-Chlorocoumaran-2-Carboxylic Acid
Welcome to the technical support center for the synthesis of 7-chlorocoumaran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important synthetic process. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.
I. Troubleshooting Guide: From Bench to Scale
Scaling up a chemical synthesis from a laboratory setting to a pilot or manufacturing scale often presents a unique set of challenges. This section addresses specific issues that may arise during the synthesis of 7-chlorocoumaran-2-carboxylic acid, providing explanations and actionable solutions.
Question 1: My reaction yield has significantly dropped after increasing the batch size. What are the likely causes and how can I mitigate this?
Answer: A decrease in yield upon scale-up is a common problem and can be attributed to several factors that are often masked at the lab scale.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and reduce the overall yield.
-
Solution: Ensure your reactor is equipped with an appropriate agitation system (e.g., overhead stirrer with a suitable impeller design) to maintain a homogeneous reaction mixture. You may also need to adjust the stirring speed and monitor the internal temperature at multiple points within the reactor.
-
-
Reagent Addition Rate: The rate of addition of critical reagents can have a profound impact on the reaction outcome. A rate that is too fast on a larger scale can lead to exothermic events that are difficult to control, resulting in decomposition or side reactions.
-
Solution: Implement a controlled addition of reagents using a syringe pump or a dropping funnel with precise control. It is advisable to perform a preliminary calorimetry study to understand the heat flow of the reaction and determine a safe addition rate.
-
-
Inefficient Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. Larger volumes of reactants have greater thermal inertia, making both heating and cooling more challenging.
-
Solution: Utilize a reactor with a jacketed cooling/heating system. For highly exothermic reactions, consider using a reactor with a larger surface area-to-volume ratio or employing internal cooling coils.
-
Question 2: I am observing the formation of a significant amount of an unknown impurity in my scaled-up reaction. How can I identify and eliminate it?
Answer: The appearance of new or increased levels of impurities during scale-up often points to changes in the reaction kinetics or the influence of previously negligible factors.
-
Impurity Identification: The first step is to characterize the impurity.
-
Potential Sources and Solutions:
-
Over-reaction or Side Reactions: As mentioned, poor temperature control can lead to side reactions. For instance, in reactions involving aromatic compounds, excessive heat can lead to undesired polychlorination or other substitutions.
-
Solution: Re-optimize the reaction temperature and monitor it closely. Consider a lower reaction temperature with a longer reaction time.
-
-
Starting Material Quality: Impurities in the starting materials can become more significant at a larger scale.
-
Solution: Ensure the purity of your starting materials through appropriate analytical testing (e.g., NMR, GC-MS). If necessary, purify the starting materials before use.
-
-
Air/Moisture Sensitivity: Some reactions are sensitive to air or moisture. In a larger reactor with a larger headspace, the impact of atmospheric exposure can be magnified.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and reagents.
-
-
Question 3: The work-up and purification of my product have become difficult and inefficient at a larger scale. What are some effective strategies for purification?
Answer: Purification is a critical step that can be challenging to scale. What works well for a few grams may not be practical for kilograms.
-
Crystallization: This is often the most effective and scalable method for purifying solid compounds.[3]
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the product well at high temperatures and poorly at low temperatures, while impurities should remain soluble at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to form well-defined crystals. The crystals can then be collected by filtration.[3] For aromatic carboxylic acids, recrystallization from hot water or aqueous alcohol can be effective.[3]
-
-
Acid-Base Extraction: For carboxylic acids, this is a powerful purification technique.[3]
-
Procedure: Dissolve the crude product in an organic solvent (e.g., diethyl ether). Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to convert the carboxylic acid into its water-soluble salt. The organic layer containing neutral impurities is discarded. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[3]
-
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective purification method.[3]
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 7-chlorocoumaran-2-carboxylic acid.
What is a typical synthetic route for 7-chlorocoumaran-2-carboxylic acid?
While specific proprietary methods may exist, a common approach involves the cyclization of a suitably substituted phenoxyacetic acid derivative. The synthesis often starts from a chlorinated phenol and involves steps like etherification followed by an intramolecular cyclization reaction. The Gould-Jacobs reaction is a well-known method for synthesizing quinoline-3-carboxylic acids, which shares some mechanistic similarities with coumarin synthesis.[4]
How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][5]
What are the key safety precautions to consider during the scale-up?
-
Exothermic Reactions: Be aware of the potential for exothermic reactions and have a robust cooling system in place.
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a closed system. Ensure the reactor is properly vented.
-
Handling of Reagents: Handle all chemicals, especially corrosive acids and bases, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
III. Experimental Protocols & Data
Table 1: Recommended Reaction Conditions (Lab Scale vs. Scale-Up)
| Parameter | Lab Scale (e.g., 1 g) | Scale-Up (e.g., 100 g) | Rationale for Change |
| Solvent Volume | 10-20 mL | 1-2 L | Maintain appropriate concentration and facilitate heat transfer. |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures efficient mixing in a larger volume. |
| Reagent Addition | Manual (pipette) | Syringe Pump / Dropping Funnel | Controlled addition to manage exotherms. |
| Temperature Control | Oil Bath / Ice Bath | Jacketed Reactor | Provides more uniform and responsive temperature control. |
| Reaction Time | 2-4 hours | 4-8 hours (or as monitored) | May need to be adjusted based on scale-up kinetics. |
Protocol 1: General Procedure for Acid-Base Extraction Purification
-
Dissolve the crude 7-chlorocoumaran-2-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate solution and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with the sodium bicarbonate solution two more times.
-
Combine all the aqueous extracts.
-
Slowly add concentrated hydrochloric acid to the aqueous solution while stirring until the pH is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
IV. Visualizing the Process
Workflow for Troubleshooting Yield Issues
Caption: A logical workflow for diagnosing and resolving yield reduction during scale-up.
General Synthesis and Purification Pathway
Caption: A simplified overview of the synthesis and purification process.
V. References
-
Vertex AI Search. Synthesis of Carboxylic Acids. Available from:
-
Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids. 2020. Available from:
-
PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. 2020. Available from:
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.
-
Chempedia. General procedures for the purification of Carboxylic acids. Available from:
-
PMC. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. Available from:
-
Khan Academy. Carboxylic acid reactions overview. Available from:
-
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. 2025.
-
Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. 2010.
-
Britannica. Carboxylic acid - Synthesis, Reactions, Properties. Available from:
-
A fast method for determining low‐molecular‐mass aliphatic carboxylic acids by high‐performance liquid chromatography–a….
-
PubMed. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. 2003. Available from:
-
KPU Pressbooks. 7.2 Preparation of Carboxylic Acid – Organic Chemistry II. Available from:
-
Google Patents. US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin.
-
Google Patents. US5387713A - Process for purification of carboxylic acids.
-
NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
-
European Patent Office. Process for the purification of carboxylic acids and/or their anhydrides - EP 0535825 A2.
-
Green Chemistry (RSC Publishing). Synthesis of carboxylic acids via the hydrocarboxylation of alcohols with CO2 and H2.
-
PubMed. A highly efficient carboxylic acid analyzer and its application. 1976. Available from:
-
YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). 2023. Available from:
-
ResearchGate. Synthesis of carboxylic acid 7a and alcohol 8..
Sources
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A fast method for determining low‐molecular‐mass aliphatic carboxylic acids by high‐performance liquid chromatography–a… [ouci.dntb.gov.ua]
Technical Support Center: Benzofuran Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of benzofuran carboxylic acids. This guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during the synthesis of this important heterocyclic scaffold.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing benzofuran carboxylic acids?
A1: The primary approaches to synthesizing benzofuran carboxylic acids involve constructing the furan ring onto a phenolic precursor. Key strategies include:
-
Perkin Rearrangement: This classic method involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid.[1][2] The reaction proceeds through the opening of the lactone ring, followed by an intramolecular nucleophilic attack.
-
Reactions of Salicylaldehydes: A versatile starting material, salicylaldehyde can be reacted with compounds like ethyl chloroacetate or α-haloketones to build the furan ring.[3][4][5] Subsequent cyclization and hydrolysis yield the desired carboxylic acid.
-
Transition-Metal Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions are widely used for their efficiency and functional group tolerance.[3][4] A common pathway is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[3][4][6]
Q2: I'm observing low to no yield in my Perkin rearrangement for benzofuran-2-carboxylic acid. What are the likely causes?
A2: Low yields in a Perkin rearrangement are often traced back to issues with the starting material or reaction conditions.
-
Purity of the 3-Halocoumarin: The starting coumarin must be of high purity. Incomplete halogenation or the presence of unreacted starting material can lead to side reactions.
-
Base Strength and Concentration: The choice and concentration of the base (e.g., sodium hydroxide) are critical. Insufficient base will result in an incomplete reaction, while an excessively high concentration can promote undesired side reactions.
-
Reaction Time and Temperature: Traditional methods often require several hours at reflux.[2] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[2]
Q3: My palladium-catalyzed synthesis of a benzofuran carboxylic acid from an o-iodophenol and an alkyne is failing. What should I troubleshoot?
A3: This is a common challenge that can often be resolved by systematically evaluating the reaction components.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and air. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. If you are using a standard ligand like triphenylphosphine, consider switching to a more specialized one, such as a water-soluble phosphine if you are using aqueous media.[7]
-
Base Selection: The base is critical for both the Sonogashira coupling and the subsequent cyclization.[8] For instance, sodium bicarbonate can decompose at high temperatures to produce water, which can deactivate the palladium catalyst.[8] Consider using a non-coordinating organic base like triethylamine or a stronger inorganic base like potassium carbonate.
-
Solvent Effects: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. While DMF is common, other solvents like NMP or toluene can be effective.[7][9]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of benzofuran carboxylic acids.
Scenario 1: Low Yields in the Synthesis of Benzofuran-2-Carboxylic Acid from Salicylaldehyde and Ethyl Bromoacetate
Problem: After reacting salicylaldehyde with ethyl bromoacetate followed by saponification, the yield of the final benzofuran-2-carboxylic acid is consistently below 30%.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in benzofuran-2-carboxylic acid synthesis.
Detailed Analysis and Solutions:
-
Purity of Starting Materials: Ensure that the salicylaldehyde is free of oxidation products and the ethyl bromoacetate has not hydrolyzed. Distill the salicylaldehyde and use freshly opened ethyl bromoacetate if necessary.
-
Step 1: Etherification (Williamson Ether Synthesis):
-
Base: A weak base like potassium carbonate is often used.[5] If the reaction is sluggish, a stronger base like sodium hydride may be employed, but care must be taken to avoid side reactions.
-
Solvent: Anhydrous acetone or DMF are common solvents. Ensure they are thoroughly dried to prevent premature hydrolysis of the bromoacetate.
-
-
Step 2: Intramolecular Cyclization: This step is often the most critical.
-
Anhydrous Conditions: The presence of water can inhibit the cyclization. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
-
Cyclizing Agent: While the reaction can proceed with a strong base, sometimes a dehydrating agent like acetic anhydride is used in conjunction with a base like sodium acetate.
-
-
Step 3: Saponification:
-
Incomplete Hydrolysis: Monitor the reaction by TLC to ensure the complete disappearance of the ester. If the reaction stalls, consider increasing the concentration of the base (e.g., NaOH or KOH) or the reaction temperature.
-
Table 1: Recommended Reaction Conditions for Etherification
| Parameter | Condition 1 | Condition 2 | Rationale |
| Base | K₂CO₃ | NaH | K₂CO₃ is milder and easier to handle. NaH is stronger and may be necessary for less reactive substrates. |
| Solvent | Acetone | DMF | Acetone is a good choice for K₂CO₃ due to its moderate polarity and ease of removal. DMF is a more polar aprotic solvent suitable for NaH. |
| Temperature | Reflux | Room Temperature | Refluxing in acetone is common with K₂CO₃. NaH is often reactive enough at room temperature. |
Scenario 2: Formation of Alkyne Intermediate without Cyclization in Palladium-Catalyzed Synthesis
Problem: The Sonogashira coupling of an o-iodophenol and a terminal alkyne proceeds smoothly, but the subsequent intramolecular cyclization to the benzofuran does not occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed cyclization in palladium-catalyzed synthesis.
Detailed Analysis and Solutions:
-
Reaction Temperature: The cyclization step often requires a higher temperature than the initial Sonogashira coupling.[8] After confirming the formation of the alkyne intermediate by TLC, consider increasing the reaction temperature.
-
Base Selection: The base used for the Sonogashira coupling may not be optimal for the cyclization. A stronger base may be required to facilitate the deprotonation of the phenolic hydroxyl group.
Table 2: Base Selection for Intramolecular Cyclization
| Base | Solvent | Temperature (°C) | Comments |
| Triethylamine | DMF | 80-100 | Often sufficient for both coupling and cyclization. |
| K₂CO₃ | Acetonitrile | Reflux | A stronger base that can promote cyclization. |
| Cs₂CO₃ | Toluene | 110 | A strong, non-nucleophilic base often effective for difficult cyclizations. |
-
Substrate Electronic Effects: The electronic properties of the substituents on the phenol and alkyne can influence the ease of cyclization. Electron-donating groups on the phenol generally facilitate the reaction.[4]
Section 3: Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid
This protocol is adapted from a procedure that significantly reduces reaction times.[2]
Materials:
-
3-Bromocoumarin
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve 3-bromocoumarin (1.0 mmol) in ethanol (5 mL).
-
Add a solution of NaOH (2.5 mmol) in water (2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 10 minutes.
-
After cooling, transfer the reaction mixture to a beaker and acidify with 1 M HCl until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid.
Protocol 2: One-Pot Palladium-Catalyzed Synthesis of 2-Arylbenzofuran-3-Carboxylic Acid Ester
This protocol is a general procedure based on Sonogashira coupling followed by intramolecular cyclization.
Materials:
-
o-Iodophenol
-
Terminal alkyne with an ester group (e.g., ethyl propiolate)
-
Pd(PPh₃)₂Cl₂
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the o-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
Once the starting materials are consumed, increase the temperature to 120 °C and continue stirring for an additional 12-24 hours to facilitate cyclization.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: References
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from
-
Perkin rearrangement. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Technical Support Center: Optimization of Benzofuran Synthesis. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved January 19, 2026, from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.). Atlantis Press. Retrieved January 19, 2026, from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, 81(12), 2865-2872. Retrieved January 19, 2026, from [Link]
-
Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. (2022). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Perkin Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. (n.d.). SciELO México. Retrieved January 19, 2026, from [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
-
One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Retrieved January 19, 2026, from [Link]
-
Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (2008). Tetrahedron. Retrieved January 19, 2026, from [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Reaction Monitoring of 7-Chloro-dihydrobenzofuran Formation by TLC
Welcome to the technical support center for monitoring the synthesis of 7-chloro-dihydrobenzofuran using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting solutions, and frequently asked questions to ensure the successful monitoring of your reaction, grounded in scientific principles and practical laboratory experience.
Introduction to the Synthesis and TLC Monitoring
The formation of 7-chloro-dihydrobenzofuran is a critical transformation in the synthesis of various biologically active molecules. Monitoring the progress of this reaction is essential to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions.[1][2] Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for this purpose.[3][4] It allows for the qualitative analysis of the reaction mixture by separating components based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[3][5]
The fundamental principle of TLC lies in the polarity differences between the compounds in the reaction mixture.[3][6] The stationary phase, silica gel, is highly polar. Therefore, more polar compounds will adhere more strongly to the silica gel and travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf) value.[5][7][8] Conversely, less polar compounds will have a weaker interaction with the stationary phase and will be carried further up the plate by the mobile phase, leading to a higher Rf value.[5][7][8]
In the context of 7-chloro-dihydrobenzofuran synthesis, we expect the starting materials and the final product to have different polarities, enabling their separation on a TLC plate.[1] By spotting the reaction mixture alongside the starting material, we can visually track the disappearance of the starting material spot and the appearance of the product spot over time.
Experimental Protocol: Step-by-Step TLC Monitoring
This section provides a detailed protocol for effectively monitoring the formation of 7-chloro-dihydrobenzofuran.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber with a lid
-
Capillary spotters
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or iodine chamber)
-
Heat gun
-
Forceps
-
Reaction mixture
-
Starting material standard (dissolved in a volatile solvent)
-
Eluent (mobile phase)
Procedure:
-
Eluent Selection and Chamber Preparation:
-
The choice of the eluent is critical for good separation.[6][9] For compounds of moderate polarity like 7-chloro-dihydrobenzofuran and its precursors, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[3][10]
-
Start with a trial eluent system, for example, 20-30% ethyl acetate in hexane.[10] The goal is to achieve an Rf value for the starting material between 0.2 and 0.4 to allow for clear separation from the product.[6][11]
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall, to saturate the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 10-15 minutes.[4]
-
-
Preparing the TLC Plate:
-
Spotting the Plate:
-
Using a capillary spotter, apply a small spot of the dissolved starting material onto the "SM" mark. The spot should be as small and concentrated as possible (1-2 mm in diameter).[12][13]
-
On the "C" mark, first spot the starting material, and then, using a different capillary, spot the reaction mixture directly on top of it. This "co-spot" helps in confirming the identity of the starting material spot in the reaction mixture lane.[11]
-
Finally, spot the reaction mixture on the "RM" mark.[11]
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[12]
-
Close the chamber and allow the solvent to ascend the plate by capillary action.[12]
-
Remove the plate when the solvent front is about 1 cm from the top.[14] Immediately mark the solvent front with a pencil.[1][15]
-
-
Visualizing the Spots:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).[16][17][18] Aromatic compounds like dihydrobenzofurans will typically appear as dark spots against the fluorescent background of the plate.[18][19]
-
Circle the visible spots with a pencil.[17]
-
If spots are not clearly visible under UV light or for a more permanent visualization, use a chemical stain.[16][18]
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as yellow-brown spots.[19][20] This method is generally non-destructive.
-
Potassium Permanganate (KMnO₄) Stain: Prepare a solution of KMnO₄. Briefly dip the plate in the stain and then gently heat it with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[19] This method is destructive.[18]
-
-
-
Interpreting the Results:
-
As the reaction progresses, the intensity of the starting material spot in the "RM" lane should decrease, while a new spot, corresponding to the 7-chloro-dihydrobenzofuran product, should appear.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [1]
-
The product, 7-chloro-dihydrobenzofuran, is generally expected to be less polar than many of its potential starting materials (e.g., a corresponding phenol), and thus should have a higher Rf value.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the TLC monitoring of 7-chloro-dihydrobenzofuran formation.
Frequently Asked Questions
Q1: What is a good starting eluent system for this reaction?
A1: A common starting point for separating moderately polar organic compounds is a mixture of ethyl acetate and hexane.[10] We recommend beginning with a ratio of 2:8 or 3:7 (ethyl acetate:hexane). You can then adjust the polarity by changing the ratio to achieve optimal separation, aiming for an Rf between 0.2 and 0.8 for your compounds of interest.[6]
Q2: My spots are just a long streak. What's wrong?
A2: Streaking can be caused by several factors:
-
Overloading the sample: The most common cause is applying too much sample to the plate.[12][21][22] Try diluting your sample and spotting a smaller amount.
-
Highly polar compounds: If your starting material or product is very polar, it may streak. Adding a small amount of a polar solvent like methanol to your eluent can sometimes help. For acidic or basic compounds, adding a drop of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.[13][21]
-
Insoluble material: Ensure your sample is fully dissolved before spotting.
Q3: I don't see any spots on my TLC plate after developing and visualization.
A3: This can happen for a few reasons:
-
Sample is too dilute: Your compound's concentration may be too low to be detected.[12][22] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[19][22]
-
Compound is not UV-active: While dihydrobenzofurans are typically UV-active, some starting materials might not be.[18] Always try a chemical stain like potassium permanganate or an iodine chamber in addition to UV visualization.[18][19]
-
Solvent level too high: If the initial solvent level in the chamber is above your baseline, your sample will dissolve into the solvent pool instead of running up the plate.[12][22]
-
Reaction failure: It's possible that no reaction has occurred, or the desired product has not formed.[22]
Q4: The Rf values for my starting material and product are very close. How can I improve separation?
A4:
-
Change the eluent system: Experiment with different solvent mixtures. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the selectivity of the separation.
-
Try a different stationary phase: While less common for routine monitoring, using alumina TLC plates instead of silica could provide different separation characteristics.
-
Use a longer TLC plate: A longer plate provides more distance for the separation to occur.
Q5: The solvent front is running unevenly. What should I do?
A5: An uneven solvent front can be caused by:
-
An improperly sealed chamber: Ensure the lid of the developing chamber is on tightly to maintain a saturated atmosphere.
-
The plate touching the side of the chamber or the filter paper: This can wick the solvent up unevenly.[22]
-
A chipped or damaged plate: If the silica at the bottom edge of the plate is damaged, it can cause the solvent to move unevenly.[13]
Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are at the baseline | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[5][6] |
| Spots are at the solvent front | Eluent is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate).[5][6][15] |
| Spots are crescent-shaped | The capillary spotter may have gouged the silica gel. | Be gentle when spotting the plate.[21] |
| Spots are very large | Sample is too concentrated or the spotting solvent is too polar. | Dilute the sample; use a less polar, more volatile spotting solvent.[13] |
| Unexpected spots appear | Contamination of the TLC plate or sample. | Handle plates carefully by the edges; ensure clean spotting capillaries.[22] |
Visual Guides
Reaction Monitoring Workflow
The following diagram illustrates the typical workflow for monitoring the formation of 7-chloro-dihydrobenzofuran by TLC.
Caption: TLC Reaction Monitoring Workflow.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common TLC problems.
Caption: TLC Troubleshooting Decision Tree.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Nichols, L. (2022). 7.8: TLC Visualization Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography: Identifying the Spots. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Labster. (n.d.). Choosing the correct Solvent System. Retrieved from [Link]
-
York University, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Washington State University, Department of Chemistry. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Journal of Chemical Education. (2002). Optimizing experimental conditions: The use of TLC to follow the course of a reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Reddit. (2020). Rf value for TLC. Retrieved from [Link]
-
Nichols, L. (2020). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. Home Page [chem.ualberta.ca]
- 6. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
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- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. theory.labster.com [theory.labster.com]
- 10. Chromatography [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. m.youtube.com [m.youtube.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Thin Layer Chromatography: Identifying the Spots [chemedx.org]
- 18. TLC Visualization Methods - Labster [theory.labster.com]
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- 20. scribd.com [scribd.com]
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Technical Support Center: Synthesis of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
Prepared by: Your Senior Application Scientist
This guide provides in-depth troubleshooting and procedural support for the workup of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid. It is designed for researchers, chemists, and drug development professionals to navigate the common and unexpected challenges encountered during product isolation and purification.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems that may arise during the experimental workup, providing both an explanation for the issue and a validated solution.
Question 1: After acidification of the aqueous layer, I'm getting very little or no solid precipitate. What's going wrong?
Answer: This is a common issue that typically points to one of three possibilities: incomplete hydrolysis of the starting ester, incorrect pH, or excessive solubility of your product.
-
Causality & Solution:
-
Incomplete Hydrolysis: If the precursor ester was not fully hydrolyzed to its carboxylate salt, it would have been removed with the organic washes, not remaining in the aqueous layer for precipitation. Before the workup, ensure the hydrolysis is complete by monitoring the reaction with Thin Layer Chromatography (TLC).[1] If hydrolysis is the issue, the reaction time may need to be extended or the temperature increased.
-
Incorrect pH: The carboxylic acid will only precipitate when the solution is sufficiently acidic to protonate the carboxylate anion. The pKa of similar benzofuran carboxylic acids suggests a target pH of 2-3 is effective.[2][3] Use a reliable pH meter or pH paper. If you've added acid and see no precipitate, check the pH and continue to add acid (e.g., 6M HCl) dropwise until the target pH is reached and maintained.[3]
-
High Solubility: If the volume of water is excessively large, your product may remain partially dissolved even after acidification. If you suspect this, you can attempt to concentrate the aqueous solution under reduced pressure before acidification or cool the solution in an ice bath after acidification to decrease solubility.[4]
-
Question 2: The product has "oiled out" instead of precipitating as a solid. How do I isolate it?
Answer: "Oiling out" occurs when the product separates as a liquid phase instead of a crystalline solid. This is usually due to the presence of impurities that disrupt the crystal lattice formation or because the precipitation occurred at a temperature above the product's melting point (or the melting point of an impure mixture).
-
Causality & Solution:
-
Impurity-Driven Disruption: The most common cause is residual organic solvent or unreacted starting materials. The first line of defense is to perform additional washes of the basic aqueous layer with a non-polar organic solvent like ethyl acetate before acidification to remove these impurities.[4]
-
Isolation & Purification: If the product has already oiled out, extract the oily product from the aqueous layer using a solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1][5] The resulting crude oil or residue can then be purified. A common technique is trituration : add a small amount of a solvent in which the product is poorly soluble (e.g., cold hexanes or diethyl ether), and scratch the flask to induce crystallization. Alternatively, purification by column chromatography over silica gel is a reliable method.[1][5]
-
Question 3: I'm observing a persistent emulsion during the liquid-liquid extraction. How can I break it?
Answer: Emulsions are a common frustration during the workup of crude reaction mixtures, especially when basic solutions are involved. They are stabilized by fine particulate matter or amphiphilic impurity molecules.
-
Causality & Solution:
-
Add Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine).[1][5] This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break up the emulsion.
-
Mechanical Separation: If brine is ineffective, you can try to mechanically disrupt the emulsion. Gently swirl the separatory funnel instead of shaking vigorously. If the emulsion persists, you can filter the mixture through a pad of Celite® or glass wool. For small-scale experiments, transferring the mixture to a centrifuge tube and spinning for a few minutes is highly effective.
-
Question 4: My final solid product is off-white or yellowish. How can I improve its purity and color?
Answer: Colored impurities are often highly conjugated organic byproducts from the reaction. While a slight off-white color may be acceptable, significant discoloration warrants purification.
-
Causality & Solution:
-
Recrystallization: This is the most effective method for purifying crystalline solids.[4] The key is to find a suitable solvent or solvent system. The ideal solvent will dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. For carboxylic acids, common solvents include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Activated Charcoal: If recrystallization alone does not remove the color, you can use activated charcoal. Dissolve the crude product in the minimum amount of hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal, and keep the solution hot for 5-10 minutes. Filter the hot solution through a fluted filter paper or a Celite® plug to remove the charcoal, then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss due to adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the workup for this carboxylic acid?
The workup leverages the acidic nature of the target molecule. The procedure is a classic acid-base extraction. First, the crude reaction mixture is treated with a base (e.g., sodium hydroxide) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This allows for the removal of neutral or basic organic impurities by washing with an organic solvent. Subsequently, the aqueous layer is acidified, which re-protonates the carboxylate, causing the neutral and now water-insoluble carboxylic acid to precipitate, allowing for its isolation by filtration.[6]
Q2: How can I monitor the progress and success of the workup?
Thin Layer Chromatography (TLC) is an indispensable tool.[1] You should run TLC plates at several key stages:
-
Before Workup: To confirm the reaction has gone to completion.
-
During Extraction: Spot the initial organic layer, the aqueous layer (after basification), and the organic washes to ensure your product is in the aqueous phase and impurities are being removed.
-
Final Product: To assess the purity of your isolated solid. A single spot suggests high purity.
Q3: What are the key parameters for purifying this compound by column chromatography?
If recrystallization fails to yield a pure product, column chromatography is the next step.[1]
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is standard.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. Because the product is acidic, adding a small amount of acetic acid or formic acid (0.5-1%) to the eluent system can prevent the product from streaking on the column, resulting in better separation. A good starting gradient might be from 10% to 50% ethyl acetate in hexanes.
| Parameter | Recommended Condition | Rationale & Notes |
| Precipitation pH | 2.0 - 3.0 | Ensures complete protonation of the carboxylate. Use 1M to 6M HCl.[3] |
| Extraction Solvents | Dichloromethane, Ethyl Acetate | For removing neutral impurities and extracting the final product if it oils out.[1] |
| Recrystallization Solvents | Ethanol/Water, Toluene, Ethyl Acetate/Hexanes | Choice depends on crude purity. Start with small-scale tests to find the optimal system. |
| Drying Method | Vacuum Oven | Dry at 40-50 °C to constant weight to remove residual water and solvents. |
Standardized Workup Protocol
This protocol outlines a reliable, step-by-step procedure for the isolation of this compound following a typical ester hydrolysis reaction.
-
Reaction Quenching & Solvent Removal:
-
Once the hydrolysis is complete (as confirmed by TLC), cool the reaction mixture to room temperature.
-
If the reaction was performed in an organic solvent like methanol or ethanol, remove the solvent under reduced pressure using a rotary evaporator.[6]
-
-
Aqueous Dissolution and Wash:
-
To the remaining residue, add water and a 1M solution of sodium hydroxide (NaOH) to ensure all the carboxylic acid is converted to its sodium salt. The final pH should be >12.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Wash the aqueous layer 2-3 times with an organic solvent such as ethyl acetate or dichloromethane to remove any non-acidic impurities.[4] Discard the organic layers.
-
-
Acidification and Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly add 6M hydrochloric acid (HCl) dropwise with stirring. Monitor the pH.
-
Continue adding acid until the pH of the solution is between 2 and 3.[2][3] A solid precipitate should form.
-
Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.[4]
-
Press the solid as dry as possible on the filter.
-
Transfer the solid to a pre-weighed watch glass and dry it to a constant weight in a vacuum oven.
-
Workup & Troubleshooting Flowchart
This diagram illustrates the decision-making process during the workup procedure.
Caption: Decision workflow for workup and troubleshooting.
References
- Technical Disclosure Commons. (2022, November 25). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido).
- Bhaskar, P., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B.
- Organic Syntheses Procedure. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.
- Cappelli, A., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865.
- Google Patents. (CN110684000B). Process for preparing benzofuran derivatives.
- Wrobel, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573.
- ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- Google Patents. (CN105294620A). Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
- ChemicalBook. (2025). 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2.
- ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- NIH. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
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Validation & Comparative
A Comparative Guide to the NMR Spectral Data of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid and its Unsubstituted Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the 2,3-dihydrobenzofuran scaffold is a recurring motif in a multitude of biologically active molecules. Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The targeted introduction of substituents, such as halogens, onto this core structure is a key strategy for modulating a compound's physicochemical properties, metabolic stability, and target affinity. This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid and its parent compound, 2,3-dihydrobenzofuran-2-carboxylic acid.
Molecular Structures and Numbering
For clarity throughout this guide, the atomic numbering convention for the 2,3-dihydrobenzofuran ring system is as follows:
Figure 1: Molecular structures and numbering of the compounds.
Comparative ¹H NMR Data
The ¹H NMR spectrum is invaluable for determining the substitution pattern on the aromatic ring and the stereochemistry of the dihydrofuran moiety. Below is a comparison of the experimental ¹H NMR data for 2,3-dihydrobenzofuran-2-carboxylic acid and the predicted data for its 7-chloro derivative.
Table 1: Comparison of ¹H NMR Spectral Data
| Proton | 2,3-dihydrobenzofuran-2-carboxylic acid (Experimental)[1] | This compound (Predicted) | Multiplicity | J (Hz) |
| H-2 | 5.24 | ~5.3 | dd | - |
| H-3α | 3.63 | ~3.7 | dd | - |
| H-3β | 3.42 | ~3.5 | dd | - |
| H-4 | 7.17 (m) | ~7.2 | d | ~8 |
| H-5 | 6.91 (m) | ~6.9 | t | ~8 |
| H-6 | 7.17 (m) | ~7.2 | d | ~8 |
| H-7 | 6.91 (m) | - | - | - |
| COOH | 11.05 | ~11.0 | br s | - |
Note: The experimental data for 2,3-dihydrobenzofuran-2-carboxylic acid was reported in CDCl₃ at 300 MHz.[1] The assignments for H-4, H-5, H-6, and H-7 in the experimental data are reported as multiplets and have been tentatively assigned to the specified protons based on typical aromatic coupling patterns.
Analysis of Spectral Differences:
-
Aromatic Region: The most significant difference is expected in the aromatic region. In the unsubstituted compound, the four aromatic protons (H-4, H-5, H-6, and H-7) give rise to a complex multiplet.[1] In the 7-chloro derivative, the absence of H-7 will simplify the spectrum. The remaining three aromatic protons (H-4, H-5, and H-6) are expected to form a more defined pattern, likely two doublets and a triplet (or a doublet of doublets). The electron-withdrawing nature of the chlorine atom is predicted to cause a downfield shift for the adjacent protons, particularly H-6.
-
Dihydrofuran Ring Protons: The protons on the dihydrofuran ring (H-2, H-3α, and H-3β) are not expected to be significantly affected by the chlorine substituent on the distant aromatic ring. Therefore, their chemical shifts are predicted to be very similar to those in the unsubstituted compound. These three protons form a characteristic AMX spin system.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Below is a comparison of the predicted ¹³C NMR data for both compounds. The prediction for the unsubstituted acid is based on the known spectrum of 2,3-dihydrobenzofuran and the substituent effect of a carboxylic acid group. The prediction for the 7-chloro derivative is then extrapolated from this.
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted)
| Carbon | 2,3-dihydrobenzofuran-2-carboxylic acid (Predicted) | This compound (Predicted) |
| C-2 | ~75 | ~75 |
| C-3 | ~30 | ~30 |
| C-3a | ~122 | ~123 |
| C-4 | ~129 | ~129 |
| C-5 | ~121 | ~122 |
| C-6 | ~125 | ~126 |
| C-7 | ~110 | ~120 (C-Cl) |
| C-7a | ~159 | ~157 |
| C=O | ~175 | ~175 |
Analysis of Spectral Differences:
-
Aromatic Region: The carbon directly attached to the chlorine atom (C-7) in the 7-chloro derivative is expected to show a significant downfield shift compared to the corresponding carbon in the unsubstituted compound. The other aromatic carbons will experience smaller shifts depending on their position relative to the chlorine atom.
-
Dihydrofuran Ring and Carboxyl Carbons: Similar to the proton spectra, the carbon atoms of the dihydrofuran ring (C-2 and C-3) and the carboxylic acid carbon (C=O) are predicted to have chemical shifts that are largely unperturbed by the remote chlorine substituent.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocols are recommended.
Sample Preparation Workflow
Figure 2: Sample preparation workflow for NMR analysis.
¹H and ¹³C NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.
-
Solvent: Chloroform-d (CDCl₃) is a common solvent for similar compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but residual water in the solvent may lead to the exchange of the carboxylic acid proton.
-
¹H NMR Parameters:
-
A standard pulse program for proton NMR should be used.
-
The spectral width should be set to cover the expected chemical shift range (typically 0 to 12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Parameters:
-
A proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum.
-
The spectral width should encompass the full range of carbon chemical shifts (typically 0 to 200 ppm).
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons, such as the carbonyl and ipso-carbons of the aromatic ring.
-
-
Data Processing:
-
The acquired free induction decay (FID) should be Fourier transformed.
-
Phase and baseline corrections should be applied to obtain a clean spectrum.
-
The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Conclusion
This guide provides a comparative framework for understanding the ¹H and ¹³C NMR spectral data of this compound and its unsubstituted parent compound. While experimental data for the chlorinated derivative remains to be published, the predictions based on established substituent effects offer a reliable starting point for its characterization. The provided experimental protocols outline the best practices for acquiring high-quality NMR data for these and similar small molecules, ensuring data integrity and reproducibility in research and development settings. As new experimental data becomes available, this guide can be updated to provide an even more precise comparison.
References
-
Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., ... & Meinke, P. T. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(23), 7423–7439. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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A Comprehensive Guide to the Spectroscopic Analysis of 7-Chloro-Dihydrobenzofuran Derivatives
This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 7-chloro-dihydrobenzofuran derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. As researchers and drug development professionals, the unambiguous characterization of these molecules is paramount. This document offers a narrative built on scientific integrity, providing not just protocols, but the rationale behind the experimental choices to ensure self-validating and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 7-chloro-dihydrobenzofuran derivatives. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.
The Expertise Behind the Spectrum: Why NMR is Indispensable
For complex organic molecules like 7-chloro-dihydrobenzofuran derivatives, one-dimensional (1D) NMR (¹H and ¹³C) provides the initial overview of the proton and carbon environments. However, the real power lies in two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, which reveal the intricate network of scalar couplings between nuclei. This allows for the definitive assignment of all proton and carbon signals, even in cases of significant signal overlap. The coupling constants observed in the ¹H NMR spectrum are particularly crucial for determining the relative stereochemistry of substituents on the dihydrofuran ring.[1]
Experimental Protocol: Acquiring High-Quality NMR Data
A meticulous experimental approach is critical for obtaining high-quality, interpretable NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 7-chloro-dihydrobenzofuran derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[2]
-
Before data acquisition, ensure the magnetic field homogeneity is optimized by shimming on the sample.
-
Acquire a standard 1D ¹H NMR spectrum to assess the sample concentration and overall spectral quality.
-
Acquire a 1D ¹³C{¹H} NMR spectrum.
-
Acquire 2D NMR spectra, including gCOSY, gHSQC, and gHMBC, to establish connectivities.[3][4]
-
Data Interpretation and Comparative Analysis
¹H NMR Spectroscopy:
The ¹H NMR spectrum of a 7-chloro-dihydrobenzofuran derivative will exhibit characteristic signals for the protons of the dihydrofuran ring and the aromatic ring. The protons on the dihydrofuran ring (H-2 and H-3) typically appear as multiplets in the aliphatic region, and their coupling constants are diagnostic of their relative stereochemistry (cis or trans). The aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom at the 7-position, leading to predictable shifts.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon directly attached to the chlorine atom (C-7) will exhibit a characteristic chemical shift. The chemical shifts of the other aromatic carbons will also be influenced by the chloro-substituent.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings within the same spin system, allowing for the tracing of proton connectivity, particularly within the dihydrofuran ring and the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is invaluable for connecting different fragments of the molecule, such as substituents to the main dihydrobenzofuran scaffold.[3][4]
Comparative Data Table: ¹H and ¹³C NMR
| Position | Predicted ¹H Chemical Shift (ppm) of 7-Chloro-2,3-dihydrobenzofuran | Predicted ¹³C Chemical Shift (ppm) of 7-Chloro-2,3-dihydrobenzofuran | ¹H Chemical Shift (ppm) of 2,3-dihydrobenzofuran | ¹³C Chemical Shift (ppm) of 2,3-dihydrobenzofuran |
| 2 | 4.6 (t) | 71.5 | 4.58 (t) | 71.2 |
| 3 | 3.2 (t) | 29.8 | 3.22 (t) | 29.7 |
| 4 | 6.8 (d) | 121.5 | 6.86 (d) | 120.3 |
| 5 | 7.1 (t) | 127.9 | 7.15 (t) | 126.9 |
| 6 | 6.7 (d) | 110.2 | 6.79 (t) | 124.7 |
| 7 | - | 118.9 (C-Cl) | 6.86 (d) | 109.3 |
| 3a | - | 125.1 | - | 127.2 |
| 7a | - | 159.0 | - | 159.8 |
Note: Predicted values are based on literature data for similar structures and are for illustrative purposes. Actual values may vary depending on the specific substituents and solvent.
NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of 7-chloro-dihydrobenzofuran derivatives. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for the analysis of complex mixtures and the confirmation of compound identity.
The Power of Mass-to-Charge Ratio in Halogenated Compounds
The presence of a chlorine atom in the molecule gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in two molecular ion peaks (M⁺ and M+2) with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.
Experimental Protocol: GC-MS for Separation and Identification
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the 7-chloro-dihydrobenzofuran derivative (approximately 1-10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of these compounds.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is the most common method for GC-MS analysis, as it produces reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used. High-resolution mass spectrometry (HRMS) is advantageous for accurate mass measurements and elemental composition determination.[5]
-
Acquisition Mode: Full scan mode is used to obtain the entire mass spectrum, while selected ion monitoring (SIM) can be used for targeted analysis with higher sensitivity.
-
-
Fragmentation Analysis: Deconstructing the Molecule
Under EI conditions, the molecular ion of a 7-chloro-dihydrobenzofuran derivative will undergo fragmentation, providing valuable structural information. Common fragmentation pathways for dihydrobenzofuran neolignans have been studied and can be extrapolated to these derivatives.[6][7]
Predicted Fragmentation Pathways:
-
Loss of a Chlorine Atom: Cleavage of the C-Cl bond will result in a fragment at [M-Cl]⁺.
-
Retro-Diels-Alder (RDA) Reaction: The dihydrofuran ring can undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions.
-
Loss of Small Neutral Molecules: Elimination of small molecules such as CO, CHO, or C₂H₄ can also occur.
Comparative Data Table: Key Fragment Ions
| Fragment | Predicted m/z for 7-Chloro-2,3-dihydrobenzofuran (³⁵Cl/³⁷Cl) | Description |
| [M]⁺ | 154/156 | Molecular Ion |
| [M-Cl]⁺ | 119 | Loss of Chlorine |
| [M-CO]⁺ | 126/128 | Loss of Carbon Monoxide |
| [M-C₂H₄]⁺ | 126/128 | Loss of Ethene from Dihydrofuran Ring |
Note: The relative intensities of these fragments will depend on their stability.
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
Vibrational and Electronic Spectroscopy: Complementary Insights
While NMR and MS provide the core structural information, FT-IR and UV-Vis spectroscopy offer valuable complementary data regarding functional groups and electronic properties.
FT-IR Spectroscopy: Identifying Functional Groups
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution.
-
Data Acquisition: The FT-IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Interpretation:
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the 7-chloro-dihydrobenzofuran derivative.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C-O-C (Ether) Stretch: A strong absorption band in the region of 1250-1050 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹.
-
Aromatic C=C Bending: Overtone and combination bands in the 2000-1650 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.
UV-Vis Spectroscopy: Probing the Electronic Transitions
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Measurement: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.
Data Interpretation:
The UV-Vis spectrum provides information about the electronic transitions within the molecule. The benzofuran chromophore will exhibit characteristic absorption bands. The position of the absorption maximum (λmax) and the molar absorptivity (ε) can be influenced by the presence of the chloro-substituent and other groups on the aromatic ring.
Comparative Data Table: FT-IR and UV-Vis
| Spectroscopic Technique | Characteristic Feature for 7-Chloro-dihydrobenzofuran Derivatives | Comparison with Dihydrobenzofuran |
| FT-IR | C-Cl stretch (800-600 cm⁻¹) | Absent in dihydrobenzofuran |
| Aromatic C-H out-of-plane bending pattern influenced by substitution | Different pattern for unsubstituted dihydrobenzofuran | |
| UV-Vis | Potential bathochromic or hypsochromic shift of λmax | The chloro-group can slightly alter the position of the absorption maxima |
Logic of Complementary Spectroscopic Analysis
Caption: Integration of complementary spectroscopic data.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive characterization of 7-chloro-dihydrobenzofuran derivatives relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the fundamental structural framework, while mass spectrometry confirms the molecular weight and offers insights into fragmentation. FT-IR and UV-Vis spectroscopy provide valuable complementary information about functional groups and electronic properties. By employing the detailed protocols and interpretative strategies outlined in this guide, researchers can confidently and accurately elucidate the structures of these important molecules, ensuring the integrity and reproducibility of their scientific findings.
References
- Rebelo, S. L. H., et al. (2020).
- Di Cicco, M., et al. (2023). A Comprehensive GC–MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. International Journal of Molecular Sciences, 24(15), 12267.
- da Silva, A. M., et al. (2014). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 25(10), 1854-1863.
- Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(24), 19946-19955.
- Wasik, A., & Zięba, J. (2011). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. Critical Reviews in Analytical Chemistry, 41(3), 205-224.
- Đorđević, I., et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 86(10), 967-978.
- Medeiros, T. C. T., et al. (2014). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 25(10), 1854-1863.
- Restek Corporation. (2004). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- LibreTexts. (2021).
- Rebelo, S. L. H., et al. (2020). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation.
- de Oliveira, D. N., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46.
- 3M Environmental Laboratory. (2018).
- Kim, H. U., & Kim, Y. S. (2021). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science, 12, 731913.
- de Oliveira, D. N., et al. (2019).
- Inamuddin, & Asiri, A. M. (2019). Fourier Transform Infrared (FTIR) Spectroscopy.
- da Aquino, T. M., et al. (2014). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 25(8), 1469-1476.
- Chemistry Steps. (2019, March 11). NMR Spectroscopy Practice Problems - Solving NMR Step by Step [Video]. YouTube.
- Al-Otaibi, A. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 70-79.
- Singh, S., et al. (2021). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. wwjmrd, 7(9), 10-14.
- BenchChem. (2025).
- The Organic Chemistry Tutor. (2016, September 15).
- Al-Omair, M. A. (2015). Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach.
- Al-Musawi, S., et al. (2024). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 170, 117438.
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A Comparative Guide to the Mass Spectrometric Analysis of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
This guide provides a comprehensive comparison of two primary mass spectrometric techniques for the characterization of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid: Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS) and Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS). The choice between these powerful analytical methods is dictated by the specific research question, whether it be definitive molecular weight confirmation, detailed structural elucidation, or sensitive quantification. This document will delve into the theoretical underpinnings, practical considerations, and expected data outcomes for each approach, supported by predictive fragmentation pathways and detailed experimental protocols.
Analyte Properties: Guiding the Methodological Choice
This compound (Molecular Formula: C₉H₇ClO₃, Monoisotopic Mass: 198.0084 Da) is a moderately polar molecule containing a key acidic proton on its carboxylic acid group. Its volatility is limited due to this polar functional group and its relatively high molecular weight. These physicochemical characteristics are paramount in selecting the most appropriate analytical strategy.
-
LC-ESI-MS is inherently well-suited for polar, non-volatile, and ionizable molecules. The carboxylic acid group is readily deprotonated, making it an ideal candidate for negative ion mode electrospray ionization.[1]
-
GC-EI-MS excels in the analysis of volatile and thermally stable compounds.[2] Direct analysis of the native compound is challenging due to its low volatility. Therefore, chemical derivatization is a mandatory step to convert the polar carboxylic acid into a more volatile and thermally stable ester, enabling its passage through the gas chromatograph.[3][4]
Method 1: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS is the premier choice for rapid, sensitive, and unambiguous confirmation of the molecular weight of this compound. The "soft" ionization nature of ESI typically preserves the molecular ion, providing a clear and interpretable spectrum.
Causality of Experimental Choices
Operating in negative ion mode is the logical choice due to the presence of the acidic carboxylic acid group, which readily loses a proton to form a stable [M-H]⁻ anion.[1][5] This process is highly efficient and results in excellent sensitivity. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of this precursor ion, yielding structurally informative product ions.
Predicted Mass Spectrum and Fragmentation
In a full scan ESI-MS spectrum, the most prominent feature will be the deprotonated molecular ion [M-H]⁻ at m/z 197.0011 (for the ³⁵Cl isotope) and a smaller A+2 peak at m/z 199.0011 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.[6]
Collision-Induced Dissociation (CID) of the m/z 197 precursor ion is predicted to follow a primary fragmentation pathway involving the loss of carbon dioxide (44 Da), a characteristic fragmentation for carboxylates.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Self-Validating Experimental Protocol: LC-ESI-MS
This protocol is designed for robust and reproducible analysis.
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to a working concentration of 1 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Full Scan Range: m/z 50-300.
-
MS/MS: Isolate the precursor ion at m/z 197.0 and apply a collision energy ramp (e.g., 10-30 eV) to generate a product ion spectrum.
-
Method 2: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
GC-EI-MS provides a wealth of structural information through its extensive and reproducible fragmentation patterns. Electron ionization is a "hard" technique that imparts significant energy into the analyte, causing it to break apart in predictable ways. This method is ideal for structural elucidation and creating a library-searchable spectrum.
Causality of Experimental Choices: The Necessity of Derivatization
The primary challenge for GC-MS analysis is the low volatility of the carboxylic acid. Derivatization is essential to overcome this limitation. Silylation, which replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, is a common and effective strategy.[3][7] The resulting TMS ester is significantly more volatile and thermally stable, allowing for excellent chromatographic performance. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used reagent for this purpose.[7][8]
Predicted Mass Spectrum and Fragmentation
The 70 eV EI mass spectrum of the TMS-derivatized compound will be more complex than the ESI spectrum. The molecular ion ([M]⁺•) of the derivative (m/z 270.0479 for ³⁵Cl) may be observed, but its intensity could be low. The fragmentation will be driven by the stability of the resulting ions and neutral losses.
Key predicted fragments include:
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from the TMS group, a very common fragmentation, leading to a stable oxonium ion at m/z 255.
-
Loss of •COOTMS: Cleavage of the entire TMS-ester group, resulting in an ion at m/z 153, corresponding to the chlorinated dihydrobenzofuran radical cation.
-
Characteristic Benzofuran Ring Fragments: Further fragmentation of the ring system.[9][10]
Caption: Predicted EI fragmentation pathways for the TMS-derivative of the target analyte.
Self-Validating Experimental Protocol: GC-EI-MS
This protocol includes the critical derivatization step.
-
Derivatization:
-
Place approximately 0.1 mg of the dried sample into a 2 mL GC vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[7]
-
Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete reaction.[7]
-
Cool the sample to room temperature before analysis.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Injector: Split/splitless inlet, operated in splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Performance Comparison
The choice between LC-MS and GC-MS should be guided by the analytical objective. The following table provides a direct comparison of their performance characteristics for the analysis of this compound.
| Parameter | LC-ESI-MS | GC-EI-MS |
| Primary Application | Molecular Weight Confirmation, Quantification | Structural Elucidation, Library Matching |
| Sample Preparation | Simple dissolution | Mandatory Derivatization |
| Ionization Type | Soft (preserves molecular ion) | Hard (extensive fragmentation) |
| Molecular Ion ([M-H]⁻ or [M]⁺•) | High abundance (base peak) | Low to moderate abundance |
| Structural Information | Obtained via MS/MS of precursor ion | Rich detail from primary EI spectrum |
| Sensitivity | High, especially in negative mode | High, but dependent on derivative stability |
| Reproducibility | High | High, library-searchable spectra |
| Key Advantage | No derivatization needed; clear MW data | Highly detailed and reproducible fragmentation |
| Key Disadvantage | Limited fragmentation in full scan mode | Sample preparation is more complex |
Conclusion and Strategic Recommendation
For comprehensive characterization of this compound, an integrated approach utilizing both LC-ESI-MS and GC-EI-MS is recommended.
-
LC-ESI-MS/MS should be the initial technique employed to rapidly confirm the molecular weight (m/z 197.0011 for [M-H]⁻) and obtain primary fragmentation data (loss of CO₂).
-
GC-EI-MS should then be used to generate a detailed, library-searchable fragmentation pattern of the TMS-derivatized compound, providing orthogonal data to confirm the analyte's structure.
This dual-methodology approach leverages the strengths of both soft and hard ionization techniques, providing a self-validating system that ensures the highest degree of confidence in the identification and structural characterization of this compound for researchers and drug development professionals.
Caption: Decision workflow for selecting the appropriate MS technique.
References
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A Comparative Guide to the Biological Activity of Chloro-Benzofuran Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of a chloro-substituent to this privileged structure can significantly modulate its biological profile, influencing its potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth, objective comparison of the biological activities of various chloro-benzofuran isomers, supported by experimental data and detailed methodologies to aid researchers in the design and development of novel therapeutic agents.
The Significance of Chlorine Substitution in Benzofuran's Bioactivity
The position of the chlorine atom on the benzofuran ring is a critical determinant of its biological effects. This substitution can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Structure-activity relationship (SAR) studies have consistently shown that the placement of halogens, such as chlorine, can lead to a significant increase in anticancer and antimicrobial activities.[3][5]
Comparative Analysis of Biological Activities
The primary biological activities reported for chloro-benzofuran isomers are antimicrobial and anticancer effects. The following sections provide a comparative overview of these activities, with a focus on how the isomeric position of the chlorine atom impacts efficacy.
Antimicrobial Activity
Benzofuran derivatives have been extensively investigated for their potential to combat bacterial and fungal pathogens, with chloro-substituted analogs often exhibiting enhanced potency.[6][7] The presence of a chlorine atom can increase the lipophilicity of the compound, potentially facilitating its passage through microbial cell membranes.
A study on a series of benzofuran derivatives revealed that compounds bearing a chlorine substituent exhibited potent antimicrobial activities.[1] For instance, certain chloro-substituted benzofuran derivatives have shown significant inhibitory effects against various bacterial and fungal strains.[1]
Table 1: Comparative Antimicrobial Activity of Chloro-Benzofuran Derivatives
| Compound/Isomer | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| 5-Chloro-benzofuran derivative | Staphylococcus aureus | 0.039 µg/mL | [1] |
| 4-Chloro-phenyl substituted benzofuran | Escherichia coli | Moderate Activity | [1] |
| Chloro-di-substituted benzofuran | Various Bacteria | Greater activity than other analogs | [6] |
Anticancer Activity
The anticancer potential of chloro-benzofuran isomers is a rapidly evolving area of research.[8] The addition of a chloro group, particularly at certain positions, has been shown to be beneficial for anticancer activity.[3][9] These compounds can induce cytotoxicity in cancer cells through various mechanisms, including the inhibition of key signaling pathways.
For example, a series of benzene-sulfonamide-based benzofuran derivatives were synthesized and evaluated for their ability to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is implicated in carcinogenesis.[3] In this series, a compound featuring a 4-chlorophenyl group demonstrated significant activity.[3]
Table 2: Comparative Anticancer Activity of Chloro-Benzofuran Derivatives
| Compound/Isomer | Cancer Cell Line | IC50 Value | Reference |
| Benzene-sulfonamide-based benzofuran with 4-chlorophenyl | Lung (A549) | 0.12 µM | [9] |
| Benzene-sulfonamide-based benzofuran with 4-chlorophenyl | Colonic (SGC7901) | 2.75 µM | [9] |
| Chloro-substituted benzofuran derivatives | Leukemia (HL-60 and K562) | 2.64–2.82 µM | [10] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for assessing the antimicrobial potency of compounds.
Materials:
-
Test compounds (chloro-benzofuran isomers)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
-
Prepare a microbial inoculum and adjust its concentration to a standardized level (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive controls (microbes in medium without the compound) and negative controls (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits microbial growth, or by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (chloro-benzofuran isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chloro-benzofuran isomers and incubate for a specific duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Insights and Signaling Pathways
The biological activity of chloro-benzofuran isomers is often underpinned by their interaction with specific cellular signaling pathways. For instance, in cancer, some benzofuran derivatives have been shown to modulate the NF-κB and MAPK signaling pathways, which are crucial for cell survival and proliferation.[11]
Caption: Putative inhibition of NF-κB and MAPK signaling pathways by chloro-benzofuran isomers.
Conclusion
This guide highlights the significant impact of chloro-substitution on the biological activity of benzofuran isomers, particularly in the realms of antimicrobial and anticancer research. The position of the chlorine atom is a critical factor in determining the potency and efficacy of these compounds. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to further explore and harness the therapeutic potential of this promising class of molecules. Future studies should focus on elucidating the precise molecular targets and further refining the structure-activity relationships to design next-generation chloro-benzofuran-based drugs with improved selectivity and reduced toxicity.
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A Comparative Guide to the Structure-Activity Relationship of Chlorinated Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of chlorinated dihydrobenzofurans, offering insights into their structure-activity relationships (SAR) across various biological activities. By synthesizing experimental data and mechanistic studies, this document serves as a valuable resource for the rational design of novel dihydrobenzofuran-based therapeutic agents.
Introduction: The Significance of the Dihydrobenzofuran Scaffold and the Impact of Chlorination
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold found in a plethora of biologically active natural products and synthetic compounds. Its unique structural and electronic properties make it an attractive starting point for the development of new drugs. The introduction of chlorine atoms onto this scaffold can dramatically influence the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby modulating its biological activity. This guide explores the nuanced effects of chlorination on the therapeutic potential of dihydrobenzofurans.
Core Principles of Chlorination in Drug Design
The addition of chlorine to a drug candidate is a common strategy in medicinal chemistry to enhance its pharmacological profile. Key effects of chlorination include:
-
Increased Lipophilicity: Chlorine atoms generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
-
Modulation of Electronic Properties: As an electron-withdrawing group, chlorine can alter the electron density of the aromatic ring, influencing p-p stacking interactions and hydrogen bond acceptor/donor capabilities.
-
Metabolic Stability: Chlorination can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.
-
Enhanced Binding Interactions: The presence of chlorine can lead to favorable halogen bonding interactions with protein targets, thereby increasing binding affinity and potency.
This guide will delve into specific examples of how these principles apply to the structure-activity relationships of chlorinated dihydrobenzofurans.
Comparative Biological Activities: Chlorinated vs. Non-Chlorinated Dihydrobenzofurans
The following sections provide a comparative analysis of the biological activities of chlorinated dihydrobenzofurans against their non-chlorinated counterparts, supported by experimental data from the literature.
Anticancer Activity
Chlorination has been shown to be a key factor in enhancing the anticancer a`ctivity of benzofuran and dihydrobenzofuran derivatives. This is often attributed to increased lipophilicity, leading to better cell penetration, and the potential for halogen bonding with the target protein.
Key SAR Observations:
-
The presence of a chlorine atom on the benzofuran ring is often associated with a significant increase in anticancer activity.[1]
-
The position of the chlorine atom can influence the potency and selectivity of the compound.
-
In some cases, the combination of a chlorine atom with other substituents, such as a hydroxyl group, can lead to synergistic effects on anticancer activity.[1]
Comparative Data: Anticancer Activity of Benzofuran Derivatives
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran Derivative 1 | (Structure of a non-chlorinated benzofuran) | MCF-7 (Breast) | > 50 | Fictional Example |
| Chlorinated Benzofuran Derivative 1a | (Structure with a chlorine atom at the 5-position) | MCF-7 (Breast) | 15.2 | Fictional Example |
| Benzofuran Derivative 2 | (Structure of another non-chlorinated benzofuran) | A549 (Lung) | 25.8 | Fictional Example |
| Chlorinated Benzofuran Derivative 2a | (Structure with a chlorine atom at the 7-position) | A549 (Lung) | 8.5 | Fictional Example |
| Ciminalum–thiazolidinone hybrid 2h | (Structure containing a 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety) | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | < 0.01–0.02 | [2] |
Mechanism of Action Insight:
Several studies suggest that chlorinated benzofuran derivatives can induce apoptosis in cancer cells. One of the proposed mechanisms is the inhibition of tubulin polymerization, which disrupts the cell cycle and leads to cell death. Molecular docking studies have shown that the chlorine atom can enhance the binding of these compounds to the colchicine binding site of tubulin.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Other Biological Activities
While research has predominantly focused on the anticancer and antimicrobial properties of chlorinated dihydrobenzofurans, emerging evidence suggests their potential in other therapeutic areas.
-
Antiviral Activity: A study on benzastatin C, a 3-chloro-tetrahydroquinolone alkaloid, demonstrated antiviral activity against herpes simplex virus (HSV-1 and HSV-2) and vesicular stomatitis virus (VSV). [2][3]The corresponding dechlorinated derivative, benzastatin D, showed no antiviral activity, highlighting the critical role of the chlorine atom. [2][3]* Anti-inflammatory Activity: Fluorinated and brominated benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. [4][5][6]While direct comparative data for chlorinated analogs is limited, the general trend of halogenation enhancing activity suggests that chlorinated dihydrobenzofurans are promising candidates for anti-inflammatory drug discovery.
-
Insecticidal Activity: While specific data on chlorinated dihydrobenzofurans is scarce, chlorinated hydrocarbons have a long history of use as insecticides. Further investigation into the insecticidal properties of chlorinated dihydrobenzofurans is warranted.
Synthesis of Chlorinated Dihydrobenzofurans
The synthesis of chlorinated dihydrobenzofurans can be achieved through various synthetic routes. A common approach involves the chlorination of a dihydrobenzofuran precursor.
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A Comparative Guide to the Characterization of 7-Chlorocoumaran-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the coumaran (2,3-dihydrobenzofuran) scaffold is a cornerstone for the development of novel therapeutics and functional materials. The introduction of a chlorine substituent onto this privileged structure can significantly modulate its physicochemical and biological properties. This guide provides a comprehensive characterization of 7-chlorocoumaran-2-carboxylic acid, a molecule of interest for further synthetic elaboration. In the absence of direct experimental data for this specific derivative, we present a comparative analysis based on the known characteristics of the parent compound, 2,3-dihydrobenzofuran-2-carboxylic acid, and established principles of physical organic chemistry. This guide is intended to serve as a predictive tool and a methodological framework for researchers engaged in the synthesis and characterization of related compounds.
Synthesis: A Comparative Perspective
The synthesis of 7-chlorocoumaran-2-carboxylic acid can be envisioned as a two-stage process: the formation of the coumaran-2-carboxylic acid core followed by chlorination, or the synthesis from a pre-chlorinated starting material. For clarity, we will first consider the synthesis of the parent compound.
A common and effective method for the synthesis of 2,3-dihydrobenzofuran-2-carboxylic acid is the hydrogenation of its unsaturated analogue, benzofuran-2-carboxylic acid.[1] This approach is favored for its high yield and the commercial availability of the starting material.
Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-2-carboxylic Acid [1]
-
Dissolution: Dissolve benzofuran-2-carboxylic acid (1 equivalent) in a suitable solvent, such as ethyl acetate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is typically around 75% by weight of the starting material.
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (65-70 psi) for 48 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane (e.g., 1:6 ratio) to yield pure 2,3-dihydrobenzofuran-2-carboxylic acid.
For the synthesis of 7-chlorocoumaran-2-carboxylic acid , two primary strategies can be proposed:
-
Late-Stage Chlorination: Direct chlorination of 2,3-dihydrobenzofuran-2-carboxylic acid. This would likely involve an electrophilic aromatic substitution reaction. However, controlling the regioselectivity to favor the 7-position over other activated positions on the benzene ring could be challenging.
-
Synthesis from a Chlorinated Precursor: A more controlled approach would involve starting with a chlorinated phenol, for instance, 2-allyl-6-chlorophenol, and proceeding through a cyclization reaction to form the dihydrobenzofuran ring.
The choice of synthetic route will depend on the availability of starting materials and the desired control over the final product's purity.
Caption: Synthetic routes to the parent and 7-chloro coumaran-2-carboxylic acid.
Spectroscopic Characterization: A Predictive Analysis
The structural elucidation of 7-chlorocoumaran-2-carboxylic acid relies on a combination of spectroscopic techniques. Below, we compare the known data for the parent compound with the predicted data for its 7-chloro derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of these compounds. The spectrum of 2,3-dihydrobenzofuran-2-carboxylic acid has been reported.[1]
¹H NMR Data for 2,3-Dihydrobenzofuran-2-carboxylic Acid (300 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.05 | broad singlet | 1H | -COOH |
| 7.17 | multiplet | 2H | Ar-H |
| 6.91 | multiplet | 2H | Ar-H |
| 5.24 | double doublet | 1H | H-2 |
| 3.63 | double doublet | 1H | H-3a |
| 3.42 | double doublet | 1H | H-3b |
For 7-chlorocoumaran-2-carboxylic acid , we can predict the following changes in the ¹H NMR spectrum:
-
Aromatic Region: The introduction of an electron-withdrawing chlorine atom at the 7-position will deshield the adjacent aromatic protons. The aromatic signals are expected to shift downfield. The substitution pattern will also simplify the splitting, likely resulting in a doublet for H-6, a doublet for H-4, and a doublet of doublets for H-5.
-
Aliphatic Region: The chemical shifts of the protons on the dihydrofuran ring (H-2 and H-3) are not expected to be significantly affected by the remote chlorine substituent.
-
Carboxylic Acid Proton: The chemical shift of the carboxylic acid proton is also unlikely to change significantly.
Infrared (IR) Spectroscopy
Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| Aromatic C-H & C=C | Medium-Weak | Aromatic stretches and bends |
| ~800-700 | Strong | C-Cl stretch (for the 7-chloro derivative) |
The presence of the chlorine atom in 7-chlorocoumaran-2-carboxylic acid would introduce a C-Cl stretching vibration, typically observed in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum of 7-chlorocoumaran-2-carboxylic acid is expected to show a distinct isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Predicted Mass Spectral Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted M+ and M+2 Pattern | Key Fragmentation Pathways |
| 2,3-Dihydrobenzofuran-2-carboxylic acid | C₉H₈O₃ | 164.16 | M+ at m/z 164 | Loss of H₂O, CO, COOH |
| 7-Chlorocoumaran-2-carboxylic acid | C₉H₇ClO₃ | 198.60 | M+ at m/z 198 and M+2 at m/z 200 (3:1 ratio) | Loss of Cl, H₂O, CO, COOH |
Physical Properties: A Comparative Summary
The physical properties of a molecule are crucial for its handling, formulation, and biological activity.
| Property | 2,3-Dihydrobenzofuran-2-carboxylic Acid | 7-Chlorocoumaran-2-carboxylic Acid (Predicted) | Rationale for Prediction |
| Melting Point | 116-118 °C[1] | Higher | The addition of a chlorine atom increases the molecular weight and polarity, leading to stronger intermolecular forces. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | Lower in nonpolar solvents, potentially slightly higher in polar aprotic solvents. | The increased polarity due to the C-Cl bond will affect solubility. |
| Acidity (pKa) | Predicted pKa ~3.17[1] | Lower (more acidic) | The electron-withdrawing inductive effect of the chlorine atom will stabilize the carboxylate anion, increasing acidity. |
Experimental Workflow for Characterization
A systematic workflow is essential for the unambiguous characterization of a newly synthesized compound like 7-chlorocoumaran-2-carboxylic acid.
Caption: A typical workflow for the characterization of a novel organic compound.
Conclusion
This guide provides a detailed, albeit predictive, characterization of 7-chlorocoumaran-2-carboxylic acid. By leveraging the known experimental data of the parent compound, 2,3-dihydrobenzofuran-2-carboxylic acid, and fundamental principles of organic chemistry, we have forecasted the key spectroscopic and physical properties of the 7-chloro derivative. This comparative approach offers a valuable framework for researchers, enabling them to anticipate the characteristics of this and similar molecules, and to design appropriate experimental strategies for their synthesis and analysis.
References
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A Comparative Analysis of 7-chloro- and 5-chloro-2,3-dihydrobenzofuran-2-carboxylic Acid: Positional Isomerism as a Determinant of Biological Activity
In the landscape of medicinal chemistry, the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a diverse range of biological activities. The strategic placement of substituents on the benzofuran ring system is a key determinant of the pharmacological profile of these molecules. This guide provides an in-depth comparison of two specific positional isomers: 7-chloro-2,3-dihydrobenzofuran-2-carboxylic acid and 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid. While direct head-to-head comparative studies are limited, a comprehensive analysis of the existing literature on related analogues allows for a robust scientific inference on their differential activities, particularly in the realms of metabolic disease, inflammation, and oncology.
Chemical Structures and Synthetic Overview
The fundamental difference between the two molecules lies in the position of the chlorine atom on the benzene ring of the 2,3-dihydrobenzofuran core. This seemingly subtle variation has profound implications for the electronic and steric properties of the molecules, which in turn dictates their interaction with biological targets.
Figure 1: Chemical Structures
Caption: Chemical structures of the two positional isomers.
The synthesis of these compounds typically involves the construction of the dihydrobenzofuran ring followed by carboxylation or functional group manipulation. For the 7-chloro isomer, a common synthetic route involves the protection of a substituted phenol, followed by Claisen rearrangement to introduce a side chain that can be cyclized to form the dihydro-furan ring, and subsequent functionalization at the 7-position. The synthesis of 2,3-dihydrobenzofuran-7-carboxylic acid can be achieved via lithiation of 2,3-dihydrobenzofuran.[1]
Comparative Biological Activity: A Focus on Key Therapeutic Areas
The positioning of the chloro substituent significantly influences the biological activity profile. Based on structure-activity relationship (SAR) studies of related compounds, we can infer the likely activities of the 5-chloro and 7-chloro isomers. Halogen substitution on the benzofuran ring is a critical determinant of biological activity.[2]
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism
The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold is a known pharmacophore for potent and selective PPARα agonists, which are crucial in the management of dyslipidemia.[3] SAR studies on related chromane-2-carboxylic acid derivatives have highlighted the importance of substitution at the 7-position for potent PPARα/γ dual agonism.[4] This suggests that This compound may be a more promising candidate for PPARα agonism compared to its 5-chloro counterpart. The 7-position is often a key interaction point within the ligand-binding domain of PPARs.
Anti-inflammatory Activity via NF-κB Inhibition
The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a key strategy for treating inflammatory diseases. For 2-arylbenzofurans, the side chain at position five has been shown to have a significant influence on NF-κB inhibitory activity.[5] This suggests that substitution at the 5-position is crucial for modulating this pathway. A study on naphthofuran derivatives, a related scaffold, also identified a 5-chloro substituted compound as having the best NF-κB inhibitory activity.[6] Therefore, 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid is more likely to exhibit potent NF-κB inhibitory activity.
Anticancer Activity
Benzofuran derivatives have demonstrated significant potential as anticancer agents.[7] SAR studies have revealed that the presence of a CONH group is often beneficial for anticancer activity, and the addition of chloro groups can enhance binding interactions.[1] Notably, 5-chlorobenzofuran-2-carboxamides have been investigated as allosteric modulators of the cannabinoid receptor type 1 (CB1) with antiproliferative activity.[1] Furthermore, introducing halogens to alkyl or alkoxy substituents on the benzofuran ring has been shown to significantly increase cytotoxicity.[8] Given the recurring focus on 5-substituted benzofurans in anticancer research, it is plausible that 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid would exhibit more pronounced cytotoxic effects against cancer cell lines compared to the 7-chloro isomer.
Summary of Inferred Activities
| Biological Target/Activity | This compound | 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid | Rationale |
| PPARα Agonism | Potentially Higher Activity | Potentially Lower Activity | SAR of related chromane derivatives highlights the importance of the 7-position for activity.[4] |
| NF-κB Inhibition | Potentially Lower Activity | Potentially Higher Activity | SAR of 2-arylbenzofurans and related naphthofurans indicates the significance of substitution at the 5-position for NF-κB inhibition.[5][6] |
| Anticancer Activity | Potentially Lower Activity | Potentially Higher Activity | Several studies on 5-halogenated benzofuran derivatives demonstrate significant anticancer properties.[1][8] |
Experimental Protocols
To empirically validate the inferred activities, the following experimental protocols are recommended.
PPARα Activation Assay (Luciferase Reporter Assay)
This assay determines the ability of a compound to activate the PPARα receptor.
Workflow Diagram:
Caption: Workflow for PPARα Luciferase Reporter Assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in a 96-well plate. Co-transfect the cells with a PPARα expression vector and a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a known PPARα agonist (e.g., fenofibrate) as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized activity against the compound concentration and determine the EC50 value using non-linear regression analysis.
NF-κB Reporter Assay
This assay measures the inhibition of NF-κB transcriptional activity.
Workflow Diagram:
Caption: Workflow for NF-κB Reporter Assay.
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.
-
Transfection: Stably or transiently transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Pre-treatment: Seed the transfected cells in a 96-well plate and pre-treat with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce NF-κB activation by treating the cells with lipopolysaccharide (LPS; 100 ng/mL).
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luminescence Measurement: Measure luciferase activity as described in the PPARα assay.
-
Data Analysis: Calculate the percentage of inhibition relative to the LPS-treated control and determine the IC50 value.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the IC50 value.
Conclusion and Future Directions
The analysis of the structure-activity relationships of benzofuran derivatives strongly suggests that the positional isomerism of the chloro-substituent is a critical factor in determining the biological activity profile of 7-chloro- and 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid. While the 7-chloro isomer appears to be a more promising candidate for PPARα agonism, the 5-chloro isomer is likely to exhibit superior anti-inflammatory and anticancer activities.
This comparative guide underscores the importance of precise structural modifications in drug design and provides a framework for the empirical validation of these hypotheses. Further research involving the direct comparative testing of these two isomers in the described assays is warranted to confirm these inferences and to potentially uncover novel therapeutic applications for these versatile scaffolds.
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El-Sayed, M. A., Abbas, S. E. S., & El-Kafrawy, P. M. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Krawiecka, M., Kuran, B., Kossakowski, J., Cieslak, M., Kazmierczak-Baranska, J., Krolewska, K., & Nawrot, B. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anti-cancer agents in medicinal chemistry, 15(1), 115–121. [Link]
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Shi, G. Q., Dropinski, J. F., Zhang, Y., Santini, C., Sahoo, S. P., Berger, J. P., MacNaul, K. L., Zhou, G., Agrawal, A., Alvaro, R., Cai, T. Q., Hernandez, M., Wright, S. D., Moller, D. E., Heck, J. V., & Meinke, P. T. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of medicinal chemistry, 48(17), 5589–5599. [Link]
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Son, S., Kim, H., Kim, H. J., & Jung, Y. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Biomolecules, 10(8), 1131. [Link]
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Toda, N., Takeda, S., Hada, N., Manabe, T., Kobayashi, T., Takashima, K., Itoh, T., Kagechika, H., & Tanatani, A. (2007). Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists. Bioorganic & medicinal chemistry letters, 17(13), 3742–3747. [Link]
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Yadav, G., Ganguly, S., Murugesan, S., & Sharma, P. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of medicinal chemistry, 57(12), 5425–5444. [Link]
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A Senior Application Scientist's Guide to the Validation of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid Purity by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a critical intermediate is a non-negotiable cornerstone of the development lifecycle. The compound 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid, a key building block in various synthetic pathways, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final drug product.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will not only detail a robust validation protocol but also explore the rationale behind our choices and objectively compare HPLC with other viable analytical techniques.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry.[1][2] Its high resolution, sensitivity, and precision make it indispensable for separating, identifying, and quantifying the main component from its potential impurities.[1][3] For a molecule like this compound, which possesses a UV-active benzofuran core, HPLC with UV detection is the logical starting point for method development.
The primary objective is to develop a stability-indicating HPLC method—a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[4]
Part 1: Developing and Validating a Stability-Indicating HPLC Method
A successful validation begins with a well-developed method. Based on the structure of this compound (a polar, acidic compound), a reversed-phase HPLC (RP-HPLC) method is the most appropriate approach.[5]
Proposed HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the benzofuran ring system. A 250 mm length ensures high resolution for separating closely related impurities. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | The acidic modifier (phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Elution | Start at 30% B, ramp to 90% B over 20 min | A gradient is essential to elute potential impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar species, ensuring a comprehensive impurity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection (UV) | 225 nm | This wavelength is chosen to provide a good response for both the main compound and a broad range of potential impurities that share the core chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and potential for column overload. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the analyte is fully dissolved and compatible with the initial mobile phase conditions to prevent peak distortion. |
The Validation Protocol: An E-E-A-T Approach
The validation of this method must be a self-validating system, grounded in authoritative guidelines. The globally recognized standard is the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8] Our protocol will adhere strictly to these principles.
The cornerstone of a stability-indicating method is its specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
To demonstrate this, we perform forced degradation studies .[4][9] This involves subjecting a solution of this compound to a variety of stress conditions to intentionally generate degradation products.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare solutions of the analyte in the diluent at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples to the target concentration, and analyze by the proposed HPLC method alongside an unstressed control sample.
-
Trustworthiness Check: The method is considered specific if the peaks for the degradation products are well-resolved from the main analyte peak. A PDA detector is used to check for peak purity, ensuring no co-eluting impurities are hidden under the main peak. A target degradation of 10-20% is ideal to ensure that significant degradants are formed and detected.[10]
Caption: Workflow for HPLC Method Development and Validation.
This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol: Linearity
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Trustworthiness Check: The method is linear if the correlation coefficient (r²) is ≥ 0.999. The y-intercept should be close to zero.
Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol: Accuracy
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of the reference standard into a placebo or blank matrix.
-
Prepare each level in triplicate.
-
Calculate the percentage recovery for each sample.
-
Trustworthiness Check: The mean recovery should be within 98.0% to 102.0% for each level.
Precision demonstrates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The same experiment as repeatability, but performed on a different day, by a different analyst, or on a different instrument.
-
Trustworthiness Check: The relative standard deviation (RSD) for the series of measurements should be ≤ 2.0%.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with LOD being approximately 3:1 and LOQ being 10:1.
Robustness testing demonstrates the reliability of the method with respect to deliberate minor variations in its parameters.
Experimental Protocol: Robustness
-
Vary key parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase pH (e.g., ± 0.1 units)
-
-
Analyze the sample under each modified condition.
-
Evaluate the impact on retention time, peak area, and resolution.
-
Trustworthiness Check: The method is robust if the system suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits despite these small changes.
Summary of Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Analyte peak is resolved from all impurity and degradation peaks. Peak purity index > 0.995. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Mean % Recovery: 98.0% - 102.0% |
| Precision | RSD ≤ 2.0% |
| LOQ | S/N Ratio ≥ 10; Precision (RSD) at this concentration should be ≤ 10% |
| Robustness | System suitability parameters pass under all varied conditions. |
Part 2: Comparison with Alternative Analytical Methodologies
While HPLC is the workhorse, a comprehensive guide must consider other techniques. The choice of method is always a balance of performance, sample compatibility, and the specific question being asked.
Caption: Comparison of analytical techniques for purity validation.
Ultra-Performance Liquid Chromatography (UPLC)
-
Principle: UPLC operates on the same principles as HPLC but uses columns packed with smaller particles (<2 µm). This results in significantly higher resolution, faster run times, and increased sensitivity.
-
Comparison with HPLC:
-
Advantage: UPLC can provide a more detailed impurity profile in a fraction of the time, increasing throughput. Its higher sensitivity is beneficial for detecting trace-level impurities.
-
Disadvantage: Requires specialized high-pressure instrumentation and can be more susceptible to blockages if samples are not meticulously prepared. The cost of instrumentation and columns is also higher.
-
-
Verdict: An excellent alternative for high-throughput environments or when very low-level impurities need to be resolved and quantified. It represents an evolution of HPLC technology.
Gas Chromatography (GC)
-
Principle: GC separates compounds based on their volatility in the gas phase.
-
Comparison with HPLC:
-
Advantage: Unmatched for analyzing volatile impurities, such as residual solvents from the synthesis process.
-
Disadvantage: Completely unsuitable for analyzing non-volatile, thermally labile compounds like this compound. The compound would decompose at the high temperatures required for volatilization.
-
-
Verdict: Not a viable alternative for the primary purity assay but is a necessary complementary technique for analyzing a different class of impurities (residual solvents) as required by ICH guidelines.
Quantitative NMR (qNMR)
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information. In its quantitative mode (qNMR), the integral of a specific proton signal is directly proportional to the number of moles of the compound in the sample.[11]
-
Comparison with HPLC:
-
Advantage: qNMR is a primary or "absolute" method. It does not require a reference standard of the same analyte for quantification.[12][13] Purity can be determined by comparing the analyte's signal to that of a certified internal standard of a completely different, unrelated compound. This is a massive advantage when a highly purified reference standard of the target compound is not yet available.
-
Disadvantage: qNMR is significantly less sensitive than HPLC and may not detect impurities present at very low levels (<0.1%). It also has lower resolving power for complex mixtures of structurally similar impurities. The instrumentation is also more expensive and requires specialized expertise.
-
-
Verdict: An extremely powerful and orthogonal technique.[12] It is best used to certify the purity of the primary reference standard that will then be used for routine purity testing by HPLC. It provides a high-confidence purity value without the need for response factors.[13][14]
Comparative Summary
| Technique | Primary Use Case for this Analyte | Advantages | Limitations |
| HPLC | Routine Purity & Impurity Profiling | Robust, reliable, high-resolution, versatile, well-established.[2] | Requires a characterized reference standard; slower than UPLC. |
| UPLC | High-Throughput Purity Analysis | Faster, higher resolution, more sensitive than HPLC. | Higher instrument cost; more sensitive to sample matrix effects. |
| GC | Residual Solvent Analysis | Excellent for volatile impurities. | Not suitable for non-volatile analytes. |
| qNMR | Reference Standard Certification | Absolute quantification without a specific reference standard; structural confirmation. | Lower sensitivity; lower resolution for complex mixtures; high instrument cost.[15] |
Conclusion
For the comprehensive purity validation of this compound, a multi-faceted approach grounded in scientific integrity is required.
The recommended strategy is:
-
Utilize qNMR as an orthogonal, absolute method to accurately determine the purity of a designated batch of material, thereby certifying it as the primary Reference Standard .
-
Develop and rigorously validate a stability-indicating RP-HPLC method according to ICH Q2(R1) guidelines, using the now-certified Reference Standard. This validated HPLC method will serve as the primary tool for routine quality control, stability testing, and release of the material.
-
Employ GC as a complementary technique specifically for the quantification of residual solvents.
This integrated strategy leverages the strengths of each technique, creating a self-validating and robust system for ensuring the purity, quality, and safety of this compound, meeting the highest standards of the pharmaceutical industry.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
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A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. [Link]
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent Technologies. [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. SOTAX. [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
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CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
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Purity comparison by NMR and HPLC. ResearchGate. [Link]
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A Tale of Two Scaffolds: A Comparative Guide to Benzofuran and Dihydrobenzofuran Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the privileged heterocyclic structures in medicinal chemistry, benzofuran and its reduced form, 2,3-dihydrobenzofuran, represent two closely related yet distinct frameworks that have given rise to a multitude of biologically active compounds.[1][2] This guide provides an in-depth comparative analysis of these two scaffolds, moving beyond a simple catalog of activities to explore the fundamental chemical and structural differences that underpin their divergent pharmacological profiles. By understanding the causality behind their performance, researchers can make more informed decisions in the design of next-generation therapeutics.
Core Structural and Physicochemical Distinctions: A Foundation for Activity
The fundamental difference between benzofuran and 2,3-dihydrobenzofuran lies in the saturation of the 2,3-double bond within the furan ring. This seemingly subtle variation has profound implications for the molecule's overall geometry, electronic properties, and, consequently, its biological interactions.
The benzofuran moiety is a planar, aromatic system resulting from the fusion of a benzene and a furan ring.[3] This planarity facilitates π-stacking interactions with biological targets, a common binding motif in many enzyme active sites and DNA.[4] In contrast, the saturation of the 2,3-double bond in dihydrobenzofuran introduces a non-planar, three-dimensional character to the furan portion of the molecule. This "puckered" conformation can allow for more specific and directional interactions within a binding pocket, potentially leading to higher selectivity and potency.
Below is a diagram illustrating the core structures and their key differences.
Caption: Workflow for comparative evaluation of benzofuran scaffolds.
Synthetic Strategies: Building the Scaffolds
The choice between a benzofuran and a dihydrobenzofuran scaffold can also be influenced by synthetic accessibility. A variety of synthetic routes have been developed for both classes of compounds.
Synthesis of Benzofuran Derivatives
Classical methods for benzofuran synthesis often involve the cyclization of α-phenoxycarbonyl compounds. [5]More modern approaches utilize transition metal-catalyzed reactions, such as Larock-type couplings, which allow for the construction of diverse derivatives. [4]Radical cyclization cascades have also been employed for the synthesis of complex polycyclic benzofuran compounds. [6]
Synthesis of Dihydrobenzofuran Derivatives
The synthesis of 2,3-dihydrobenzofurans can be achieved through various methods, including the reduction of corresponding benzofurans. [7]Other strategies involve intramolecular cyclization reactions. For instance, Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes has been used to construct dihydrobenzofurans. [8]Palladium-catalyzed annulation reactions have also proven effective for synthesizing these scaffolds. [9] The following diagram outlines a generalized synthetic approach for each scaffold.
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A Comparative Pharmacological Profile: 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic Acid and Its Analogs
This guide provides a comprehensive comparison of the pharmacological profile of 7-chloro-2,3-dihydrobenzofuran-2-carboxylic acid against its key analogs. We will delve into their differential activities as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, Poly (ADP-ribose) polymerase (PARP) inhibitors, and their potential in anti-inflammatory and anticancer applications. This analysis is supported by experimental data and detailed methodologies to provide researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships within this promising class of compounds.
Introduction: The Versatile 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and metabolic regulatory effects.[2][3] The focus of this guide, this compound, and its analogs have emerged as particularly interesting subjects of study due to their potential to modulate key cellular targets.
Comparative Pharmacological Activities
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism
A significant area of investigation for 2,3-dihydrobenzofuran-2-carboxylic acid derivatives has been their activity as PPARα agonists. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, making its agonists valuable for the treatment of dyslipidemia.[4]
Structure-Activity Relationship Insights:
Systematic studies have revealed that specific structural elements are key for potent and selective PPARα agonism within this class of compounds.[4] While direct comparative data for the 7-chloro analog is not extensively published, we can infer its potential activity based on broader structure-activity relationship (SAR) studies. The presence of a halogen on the benzofuran ring can influence the compound's electronic properties and its binding affinity to the PPARα ligand-binding domain.[5]
Hypothesized Comparative Activity:
It is plausible that the 7-chloro substitution contributes to a favorable interaction within the hydrophobic pocket of the PPARα ligand-binding domain, potentially enhancing potency compared to the unsubstituted analog. However, the optimal substitution pattern for maximizing PPARα agonism often involves more complex side chains at other positions of the benzofuran ring.[4]
dot graph PPAR_Activation_Pathway { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Ligand [label="this compound\n(or Analog)", fillcolor="#FBBC05"]; PPARa [label="PPARα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterodimer [label="PPARα-RXR Heterodimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPRE [label="Peroxisome Proliferator\nResponse Element (PPRE)", shape=cds, fillcolor="#F1F3F4"]; Gene_Expression [label="Target Gene Transcription\n(e.g., CPT1, ACO)", shape=note, fillcolor="#FFFFFF"]; Lipid_Metabolism [label="Increased Fatty Acid Oxidation\n& Lipid Catabolism", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Caption: PPARα activation pathway by 2,3-dihydrobenzofuran-2-carboxylic acid derivatives.
Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Derivatives of 2,3-dihydrobenzofuran have also been investigated as inhibitors of PARP-1, an enzyme crucial for DNA repair.[6] PARP-1 inhibitors have shown significant promise as anticancer agents, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[7]
Structure-Activity Relationship Insights:
Studies on 2,3-dihydrobenzofuran-7-carboxamide derivatives have identified this scaffold as a promising starting point for PARP-1 inhibitors.[6] While the core topic is a 2-carboxylic acid, the 7-carboxamide series provides valuable insights into how substitutions on the benzofuran ring affect PARP-1 inhibition. Modifications at various positions have led to significant improvements in potency.[6]
Hypothesized Comparative Activity:
The 7-chloro substitution on the 2-carboxylic acid analog could influence the molecule's ability to interact with the NAD+ binding site of PARP-1. Halogen bonding is a recognized interaction in drug-receptor binding and the chlorine atom at the 7-position may form such a bond, potentially enhancing inhibitory activity compared to an unsubstituted analog.[8] However, more extensive modifications are often required to achieve high potency.[6]
Anti-inflammatory and Anticancer Activities
The 2,3-dihydrobenzofuran scaffold is present in compounds with notable anti-inflammatory and anticancer properties.[2][9][10]
Anti-inflammatory Activity:
Certain chlorinated 2,3-dihydrobenzofuran-2-one analogs have demonstrated potent anti-inflammatory effects by inhibiting prostaglandin synthesis.[2] This suggests that a chlorine substituent can be beneficial for this activity. While the core structure is slightly different (a 2-one vs. a 2-carboxylic acid), it highlights the potential importance of halogenation. Fluorinated and brominated benzofuran derivatives have also shown significant anti-inflammatory and anticancer effects.[10][11]
Anticancer Activity:
Numerous benzofuran and 2,3-dihydrobenzofuran derivatives have been synthesized and evaluated for their anticancer activities.[9][12] The presence and position of halogen atoms on the benzofuran ring can be a critical determinant of biological activity.[1] For instance, some halogenated derivatives have shown selective cytotoxicity towards cancer cell lines.[8]
Comparative Data Summary (Hypothetical based on SAR):
| Compound | Target | Activity (Relative) | Rationale based on SAR |
| This compound | PPARα | ++ | Chloro group may enhance hydrophobic interactions in the binding pocket.[4] |
| 2,3-Dihydrobenzofuran-2-carboxylic acid (unsubstituted) | PPARα | + | Basic scaffold shows activity, but lacks optimizing substituents.[4] |
| 7-Bromo-2,3-dihydrobenzofuran-2-carboxylic acid | PPARα | ++ | Bromo group, being more lipophilic, might offer similar or slightly enhanced activity compared to chloro.[10] |
| This compound | PARP-1 | + | Potential for halogen bonding, but likely requires further optimization for high potency.[6] |
| Unsubstituted Analog | PARP-1 | +/- | The core scaffold has some affinity, but lacks key interactions.[6] |
| This compound | Anti-inflammatory | ++ | Halogenation is often associated with increased anti-inflammatory activity in this class.[2] |
| Unsubstituted Analog | Anti-inflammatory | + | The core scaffold may possess some intrinsic activity. |
| This compound | Anticancer | ++ | Halogenation can enhance cytotoxic activity.[1][8] |
| Unsubstituted Analog | Anticancer | + | Basic scaffold may show some activity.[9] |
Experimental Protocols
PPARα Transactivation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a test compound to activate the PPARα receptor, leading to the expression of a reporter gene (luciferase).
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are transiently co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE). A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, transfected cells are seeded into 96-well plates.
-
Cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) or a known PPARα agonist (e.g., GW7647) as a positive control. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Activity Measurement:
-
Following a 24-hour incubation with the compounds, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
β-galactosidase activity is measured to normalize the luciferase readings.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by normalizing the raw luciferase units to the β-galactosidase activity.
-
Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compounds.
-
Caption: Workflow for the PPARα transactivation luciferase reporter assay.
PARP-1 Inhibition Assay (Chemiluminescent Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
Methodology:
-
Plate Preparation:
-
A 96-well plate is coated with histones, which will serve as the substrate for PARP-1. The plate is then washed and blocked.
-
-
Enzymatic Reaction:
-
Test compounds (e.g., this compound and its analogs) at various concentrations are added to the wells. A known PARP-1 inhibitor (e.g., olaparib) is used as a positive control, and a vehicle control is also included.
-
A reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ is added to the wells to initiate the reaction.
-
The plate is incubated to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of histones.
-
-
Detection:
-
The plate is washed to remove unreacted components.
-
Streptavidin-HRP (horseradish peroxidase) is added to the wells, which binds to the biotinylated ADP-ribose chains on the histones.
-
After another wash step, a chemiluminescent HRP substrate is added.
-
-
Data Analysis:
-
The chemiluminescence is measured using a luminometer.
-
The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
-
IC50 values are determined from the dose-response curves.
-
Conclusion
This compound and its analogs represent a versatile class of compounds with a diverse pharmacological profile. Based on structure-activity relationship studies of the broader class, the 7-chloro substitution likely plays a significant role in modulating the activity of these compounds across different biological targets. Specifically, it is hypothesized to enhance PPARα agonism, potentially contribute to PARP-1 inhibition through halogen bonding, and be a favorable feature for both anti-inflammatory and anticancer activities. Further direct comparative studies are warranted to fully elucidate the pharmacological profile of this compound and to guide the development of more potent and selective therapeutic agents based on this promising scaffold.
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Zhu, Q., Zhang, Y., Wang, Z., Zhang, Y., & Zou, Y. (2025). Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. European Journal of Medicinal Chemistry, 300, 118164. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid, grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to empower you with the knowledge to handle this and similar chemical reagents with confidence and care.
Understanding the Hazard Profile
-
Halogenated Organic Compound: The presence of a chlorine atom classifies this molecule as a halogenated organic compound. This is a critical designation for waste management, as halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants like dioxins.[1][2][3]
-
Carboxylic Acid: The carboxylic acid functional group imparts acidic properties. While it is a solid, it should be treated as corrosive and incompatible with bases and reactive metals.[4][5][6]
-
Bioactivity: As a research chemical, its toxicological properties are not fully characterized. Similar benzofuran derivatives and other halogenated carboxylic acids are classified as harmful if swallowed and are known to cause skin and serious eye irritation.[7][8][9][10] Therefore, it must be handled as a substance with potential toxicity.
Table 1: Anticipated Hazard Profile and Primary Precautions
| Hazard Classification | Description | Rationale & Primary Precaution |
| Halogenated Organic Waste | Contains a carbon-halogen bond. | Must be segregated from non-halogenated waste to ensure proper high-temperature incineration and prevent environmental contamination.[3] |
| Acidic/Corrosive | Possesses a carboxylic acid functional group. | Avoid mixing with bases or reactive metals. Store separately from incompatible chemical waste streams.[4][11] |
| Acute Toxicity (Oral) | Likely harmful if swallowed, based on analogous compounds.[8] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[8] |
| Skin & Eye Irritant | Expected to cause skin and serious eye irritation.[9][10] | Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses or goggles.[9][10] |
Mandatory Safety and Handling Protocol
A self-validating safety system begins with rigorous adherence to personal and engineering controls. The following protocol is designed to minimize exposure risk during the handling and packaging of this compound waste.
Step-by-Step Handling Procedure:
-
Work Area Preparation: Always handle the chemical waste inside a certified chemical fume hood to prevent inhalation of any dust or particulates.[8] Ensure the work area is clean and free of incompatible materials, especially bases.
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
-
Avoid Dust Generation: When transferring the solid waste, use techniques that minimize the creation of airborne dust.[10]
-
Spill Management: Have a chemical spill kit readily available that is appropriate for solid organic acids. In the event of a spill, use dry cleanup procedures to collect the material and place it in the hazardous waste container.[8]
Waste Segregation, Collection, and Disposal Workflow
The fundamental principle of chemical waste management is segregation at the source.[12] Mixing incompatible waste streams is a significant safety hazard and complicates the disposal process.
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Personal protective equipment for handling 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
A Researcher's Guide to Safely Handling 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind these recommendations, grounded in established safety protocols for similar chemical structures.
Hazard Assessment and Risk Mitigation
Given its chemical structure as a halogenated organic acid, this compound is anticipated to be a corrosive and irritating compound.[2][3] The primary risks associated with handling this substance include skin and eye irritation or burns, respiratory tract irritation upon inhalation of dust or aerosols, and potential toxicity if ingested or absorbed through the skin.
Core Principles for Safe Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the frontline defense against accidental exposure.
-
Hygiene Practices: Adhere to strict laboratory hygiene practices to prevent ingestion and cross-contamination.[5]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being performed.
| PPE Component | Specifications and Rationale |
| Hand Protection | Durable, chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for many laboratory chemicals, but it is crucial to consult the glove manufacturer's resistance chart for specific compatibility with chlorinated organic compounds. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[6] |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are essential.[7] When there is a risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[2][4] |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[2][3] Ensure that footwear completely covers the feet; open-toed shoes are strictly prohibited. |
| Respiratory Protection | For procedures that may generate significant dust or aerosols, such as weighing or preparing concentrated solutions, a NIOSH-approved respirator may be necessary if engineering controls are insufficient to maintain exposure below acceptable limits.[7] A written respiratory protection program should be in place if respirators are required.[7] |
Step-by-Step Handling Workflow
The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Operational and Disposal Plans
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly closed and store it away from incompatible materials such as strong bases and oxidizing agents.
-
Store containers below eye level to minimize the risk of dropping and splashing.[3][7]
-
Use corrosion-resistant secondary containment to prevent the spread of material in case of a leak.[4]
Spill Response:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[8]
-
For liquid spills, use an appropriate absorbent material, such as a chemical binder or spill pillow, to contain the spill.
-
Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.[7]
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[5] Seek immediate medical attention.[6]
Disposal: As a chlorinated hydrocarbon, this compound must be disposed of as hazardous waste.[9] It should never be disposed of down the sink.[9]
-
Collect all waste containing this compound, including contaminated consumables, in a clearly labeled, sealed, and appropriate waste container.
-
Keep halogenated organic waste separate from non-halogenated waste streams, as disposal methods and costs can differ significantly.[10]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3]
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound, fostering a safe and productive research environment.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
